molecular formula C8H7N3O B1437419 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 28279-12-1

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1437419
CAS No.: 28279-12-1
M. Wt: 161.16 g/mol
InChI Key: SYCITQZLAKXVGZ-UHFFFAOYSA-N
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Description

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS 28279-12-1) is a high-purity, white to light yellow solid supplied with a minimum purity of 98% . This compound serves as a fundamental building block in medicinal chemistry, particularly in the synthesis of new anticancer agents . Its core structure is a valuable scaffold for designing molecules that target and inhibit critical cancer-driving enzymes, most notably the Epidermal Growth Factor Receptor (EGFR), with research focusing on its activity against the EGFR T790M mutant . Derivatives based on this pyridopyrimidine scaffold have demonstrated promising cytotoxic activity against various cancer cell lines, making it a crucial starting material for developing novel cancer therapies . Beyond its specific application in targeting EGFR, the broader class of pyrido[2,3-d]pyrimidines to which this compound belongs is of significant therapeutic interest. These structures are investigated as inhibitors for other key biological targets, including dihydrofolate reductase (DHFR)—an enzyme essential for DNA synthesis—and various other kinases like the tyrosine-protein kinase transforming protein Abl and Mitogen-activated protein kinases (MAP kinases) . Researchers value this compound for its versatility in constructing complex molecules with potential activity against a range of pathologies. This product is strictly for research use only and is not intended for diagnostic or therapeutic human use. Appropriate personal protective equipment should be worn during handling.

Properties

IUPAC Name

2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCITQZLAKXVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182528
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28279-12-1
Record name 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
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Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one from 2-Aminonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] This guide provides a detailed, field-proven methodology for the synthesis of a key derivative, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, starting from the readily available precursor, 2-aminonicotinic acid. The synthesis is a robust two-step process involving an initial cyclocondensation to form a stable oxazinone intermediate, followed by an ammonolysis and recyclization to yield the target compound. This document elucidates the underlying chemical mechanisms, provides detailed step-by-step experimental protocols, and discusses critical process parameters, offering researchers a reliable and scalable pathway to this valuable molecular entity.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine system, a class of nitrogen-containing heterocycles of significant interest in drug discovery.[2] Specifically, the pyrido[2,3-d]pyrimidine isomer is a bioisostere of purine and has been successfully exploited to develop potent inhibitors of various enzymes, particularly protein kinases, which are critical targets in cancer therapy.[3] The title compound, this compound, serves as a crucial building block for the elaboration of more complex and pharmacologically active molecules.

The synthetic strategy detailed herein commences with 2-aminonicotinic acid, a bifunctional molecule whose vicinal amino and carboxylic acid groups provide the ideal geometry for cyclization reactions.[4][5] This guide presents a logical and efficient pathway that leverages this inherent reactivity.

Overall Synthetic Strategy

The transformation of 2-aminonicotinic acid into this compound is efficiently achieved in two distinct, high-yielding steps. The strategy hinges on the initial formation of a reactive heterocyclic intermediate, 2-methyl-4H-pyrido[2,3-d][6][7]oxazin-4-one, which is subsequently converted to the final product.

G cluster_0 Overall Synthetic Pathway A 2-Aminonicotinic Acid (Starting Material) B 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one (Intermediate) A->B Step 1 Acetic Anhydride, Reflux C This compound (Final Product) B->C Step 2 NH4OH, Reflux

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of the Oxazinone Intermediate

The first critical step involves the acylation of the amino group of 2-aminonicotinic acid, followed by an intramolecular cyclization to form the pyrido[6][7]oxazin-4-one ring system. Acetic anhydride serves as both the acylating agent and a powerful dehydrating agent, making it the ideal reagent for this transformation.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride. This forms an N-acetylated intermediate, 2-acetamidonicotinic acid. Due to the proximity of the newly formed amide and the carboxylic acid group, heating the reaction mixture in the presence of excess acetic anhydride promotes an intramolecular dehydration (cyclization).[8] This energetically favorable ring-closing reaction expels a molecule of water, which is scavenged by the excess anhydride, driving the equilibrium towards the formation of the stable, six-membered oxazinone ring. This type of reaction is a classic and efficient method for constructing 4H-3,1-benzoxazin-4-ones and their heterocyclic analogues.[9]

Detailed Experimental Protocol: Synthesis of 2-Methyl-4H-pyrido[2,3-d][6][7]oxazin-4-one
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminonicotinic acid (13.8 g, 0.1 mol).

  • Reaction Initiation: Carefully add acetic anhydride (50 mL, 0.53 mol) to the flask. The anhydride acts as both solvent and reagent.

  • Thermal Conditions: Heat the resulting suspension under reflux using a heating mantle. The solid will gradually dissolve as the reaction proceeds. Maintain reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation of Intermediate: After the reaction is complete, allow the mixture to cool to room temperature. A crystalline solid should precipitate. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a cold, non-polar solvent like diethyl ether or hexane to remove residual acetic anhydride and acetic acid.

  • Drying: Dry the resulting off-white to pale yellow solid under vacuum to yield 2-methyl-4H-pyrido[2,3-d][6][7]oxazin-4-one. The product is typically of high purity and can often be used in the next step without further purification.

Part II: Synthesis of the Final Pyrimidinone Product

The second stage of the synthesis involves the conversion of the oxazinone intermediate into the target pyrido[2,3-d]pyrimidin-4(3H)-one. This is accomplished through a ring-transformation reaction using an ammonia source.

Mechanism and Rationale

The oxazinone ring is susceptible to nucleophilic attack. The introduction of ammonia (from ammonium hydroxide) initiates a nucleophilic acyl substitution at the C4 carbonyl carbon.[10] This opens the oxazinone ring to form an N-acetyl-2-aminonicotinamide intermediate. This transient species is perfectly primed for a second, intramolecular cyclization. The terminal amide nitrogen attacks the acetyl carbonyl carbon, leading to the formation of the thermodynamically more stable six-membered pyrimidinone ring and the elimination of a water molecule. This cascade aza-Michael addition-cyclization is a common strategy in heterocycle synthesis.[11]

Detailed Experimental Protocol: Synthesis of this compound
  • Reagent Setup: To a 250 mL round-bottom flask containing the 2-methyl-4H-pyrido[2,3-d][6][7]oxazin-4-one (16.2 g, 0.1 mol) from the previous step, add ethanol (100 mL) to create a suspension.

  • Ammonolysis: While stirring, add concentrated aqueous ammonium hydroxide (28-30%, 50 mL) to the flask.

  • Thermal Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction should be maintained at reflux for 2-3 hours. The suspended solid will dissolve and a new precipitate may form as the product is generated.

  • Isolation: After cooling the reaction mixture to room temperature, a significant amount of the product will precipitate. Collect the solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is an ethanol/water mixture or dimethylformamide (DMF). Wash the recrystallized product with cold ethanol and dry under vacuum.

  • Final Product: The final product is obtained as a white or off-white crystalline solid, this compound.

Workflow Visualization and Data Summary

The entire process, from starting materials to final characterization, can be visualized as a comprehensive workflow.

G cluster_0 Synthesis Workflow start Start 2-Aminonicotinic Acid Acetic Anhydride step1 Step 1: Cyclocondensation Reflux (3-4h) Cool & Precipitate Filter & Wash start->step1 intermediate Intermediate 2-Methyl-4H-pyrido[2,3-d][1,3]oxazin-4-one NH4OH, Ethanol step1->intermediate step2 Step 2: Ammonolysis Reflux (2-3h) Cool & Precipitate Filter intermediate->step2 crude Crude Product Recrystallize (Ethanol/Water) step2->crude final Final Product This compound crude->final analysis Characterization NMR IR Mass Spec M.P. final->analysis

Caption: Detailed workflow from reagents to final analysis.

Quantitative Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldMelting Point (°C)
2-Aminonicotinic AcidC₆H₆N₂O₂138.12-298-300
2-Methyl-4H-pyrido[2,3-d][6][7]oxazin-4-oneC₈H₆N₂O₂162.1585-95%145-148
This compoundC₈H₇N₃O161.1680-90%>300

Safety Considerations

  • Acetic Anhydride: Is corrosive and a lachrymator. It reacts exothermically with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ammonium Hydroxide: Concentrated solutions release ammonia gas, which is a severe respiratory irritant. Handle exclusively in a fume hood.

  • Reflux Operations: Ensure that reflux condensers have adequate water flow and that all glassware is securely clamped to prevent accidents.

Conclusion

The synthesis of this compound from 2-aminonicotinic acid via a two-step sequence involving an oxazinone intermediate is a highly efficient, reliable, and scalable method. The rationale for each step is grounded in fundamental principles of organic chemistry, from nucleophilic acyl substitution to intramolecular cyclization. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers in drug development and organic synthesis can confidently produce this valuable heterocyclic building block for further chemical exploration.

References

  • [Reactivity of 2‐Methyl‐4H‐3,1‐benzoxazin‐4‐ones and 2‐Methyl‐4H‐pyrido[2,3‐d][6][7]oxazin‐4‐one under Microwave Irradiation Conditions - ResearchGate.]([Link])

  • [ChemInform Abstract: Reactivity of 2-Methyl-4H-3,1-benzoxazin-4-ones and 2-Methyl-4H-pyrido[2,3-d][6][7]oxazin-4-one under Microwave Irradiation Conditions. - ResearchGate.]([Link])

  • [Formation of 4H-benzo[d][6][7]oxazin-4-ones. - ResearchGate.]([Link])

Sources

An In-Depth Technical Guide to 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound featuring a fused pyridine and pyrimidine ring system. This core structure, known as a pyridopyrimidine, is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in numerous compounds with therapeutic potential, including anticancer agents.[1][2][3][4][5] This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a methyl group at the 2-position of the pyrimidine ring and a carbonyl group at the 4-position, with a hydrogen atom at the 3-position. The fused pyridine ring further contributes to its unique electronic and steric properties.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28279-12-1[6]
Molecular Formula C₈H₇N₃O[6]
Molecular Weight 161.16 g/mol [6]
Appearance Likely a solid at room temperatureInferred from derivatives
Solubility Expected to have moderate solubility in polar organic solventsInferred from derivatives
pKa Data not available
Melting Point Data not available

Synthesis of this compound

A potential synthetic pathway could start from 2-amino-3-cyanopyridine. The reaction of this precursor with acetic anhydride could lead to the formation of an N-acetylated intermediate, which upon intramolecular cyclization, would yield the desired this compound.[1]

Alternatively, the synthesis can be approached by constructing the pyridine ring onto a pre-existing pyrimidine core. For instance, a suitably substituted 6-aminopyrimidine could undergo a condensation reaction with a dicarbonyl compound or its equivalent to form the fused pyridine ring.[2][5]

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common synthetic strategies for this class of compounds.

Step 1: Acetylation of 2-Amino-3-cyanopyridine

  • To a solution of 2-amino-3-cyanopyridine in a suitable solvent (e.g., acetic acid or an inert solvent like dioxane), add an excess of acetic anhydride.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-acetylated intermediate.

Step 2: Intramolecular Cyclization

  • Treat the N-acetylated intermediate with a base (e.g., sodium ethoxide in ethanol) or acid (e.g., polyphosphoric acid) to induce intramolecular cyclization.

  • Heat the reaction mixture at an appropriate temperature, again monitoring by TLC.

  • After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_cyclization Cyclization cluster_purification Purification 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Acetylation Acetylation 2-Amino-3-cyanopyridine->Acetylation Step 1 Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Reagent N-acetylated intermediate N-acetylated intermediate Acetylation->N-acetylated intermediate Product Intramolecular Cyclization Intramolecular Cyclization N-acetylated intermediate->Intramolecular Cyclization Step 2 This compound This compound Intramolecular Cyclization->this compound Final Product Base or Acid Base or Acid Base or Acid->Intramolecular Cyclization Catalyst Recrystallization / Chromatography Recrystallization / Chromatography This compound->Recrystallization / Chromatography

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of its derivatives and related structures.[1][7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons (a singlet around 2.5 ppm), and aromatic protons of the pyridine ring (in the range of 7-9 ppm). The N-H proton of the pyrimidine ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon, the carbonyl carbon (around 160-170 ppm), and the aromatic carbons of the fused ring system.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the C=O stretching vibration of the pyrimidinone ring (around 1650-1700 cm⁻¹), as well as N-H stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ).

Biological Significance and Applications

The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to a variety of biological targets.[5] Derivatives of this heterocyclic system have shown a wide range of biological activities, including:

  • Anticancer Activity: Many pyrido[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents. They often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1][2][3][4]

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, making them attractive candidates for the treatment of a range of diseases.[8][9]

Given the established biological importance of the pyrido[2,3-d]pyrimidine scaffold, this compound serves as a valuable building block for the synthesis of more complex and potentially more potent therapeutic agents. Its relatively simple structure allows for facile chemical modification at various positions, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a heterocyclic compound with a core structure that is of high interest to the pharmaceutical and medicinal chemistry communities. While specific experimental data for this particular molecule is limited in the public domain, its synthesis and properties can be reasonably inferred from the extensive research on its derivatives. Its significance lies in its potential as a key intermediate for the development of novel therapeutics, particularly in the area of oncology. Further research to fully characterize this compound and explore its biological activity is warranted and could lead to the discovery of new and effective drug candidates.

References

  • Current time information in DE. (n.d.). Google.
  • Mansour, S. Y., et al. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives.
  • Anwer, K. E., et al. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111-1117.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
  • Ghorbani-Vaghei, R., et al. (2013). Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. Retrieved from [Link]

  • Hassan, A. S. (n.d.). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. Retrieved from [Link]

  • Daluge, S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1231-1236.
  • Daluge, S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1053-1076.
  • Bar-Nir, O., et al. (2012).
  • El-Sayed, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PubMed. Retrieved from [Link]

  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Tu, S., et al. (2009). An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. Ultrasonics Sonochemistry, 16(4), 571-574.
  • National Center for Biotechnology Information. (n.d.). Pyrido(2,3-d)pyrimidine. PubChem. Retrieved from [Link]

  • Loeser, C., et al. (2015). Studies on the mechanism of synthesis of ethyl acetate in Kluyveromyces marxianus DSM 5422. Applied Microbiology and Biotechnology, 99(3), 1131-1142.
  • Maleta, M., et al. (2025). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Processes, 13(10), 2533.
  • El-Gazzar, A. B. A., et al. (2023). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirfeld Analysis, and DFT Studies. Molecules, 28(5), 2235.
  • Li, X., et al. (2023). Ethyl-acetate fraction from a cinnamon-cortex extract protects pancreatic β-cells from oxidative stress damage. Frontiers in Pharmacology, 14, 1121633.
  • Maleta, M., et al. (2021). Multi-Aspect Comparison of Ethyl Acetate Production Pathways: Reactive Distillation Process Integration and Intensification via Mechanical and Chemical Approach. Processes, 9(11), 1957.

Sources

Spectroscopic Characterization of the Pyrido[2,3-d]pyrimidin-4(3H)-one Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1][2] Its structural resemblance to purine bases allows it to function as an effective ATP-competitive inhibitor, particularly in the realm of kinase inhibition.[3] This has led to its incorporation into numerous therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2][3]

This guide focuses on the in-depth spectroscopic analysis of this vital heterocyclic system. Our target molecule for this discussion is 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS No. 28279-12-1). However, a comprehensive set of publicly available, peer-reviewed spectroscopic data for this specific compound is not readily accessible at the time of this writing.

To maintain the highest level of scientific integrity and provide field-proven insights, this guide will instead use a closely related and well-characterized derivative as a primary exemplar: 7-phenyl-2-thioxo-2,3,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(1H)-one . This analogue, recently synthesized and characterized, shares the core bicyclic ring system and provides a robust dataset to illustrate the fundamental principles of spectroscopic interpretation for this class of compounds.[3] We will dissect its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to build a foundational understanding applicable to the broader family of pyrido[2,3-d]pyrimidin-4(3H)-ones.

Molecular Framework and Analysis Strategy

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The pyrido[2,3-d]pyrimidin-4(3H)-one core consists of a fused pyridine and pyrimidine ring. The numbering convention is critical for unambiguous assignment of spectral signals.

Diagram: Structure of the Exemplar Compound

Caption: Numbering of the core pyrido[2,3-d]pyrimidine ring system.

Our analytical workflow is designed to be a self-validating system. Each spectroscopic technique provides a unique piece of the structural puzzle. ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and Mass Spectrometry will verify the molecular weight and provide clues to the molecule's stability and fragmentation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ) of each proton provides detailed information about its local electronic environment.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds prevents the rapid exchange of labile N-H protons, allowing them to be observed as distinct signals.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems in aromatic molecules.

  • Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering 0-15 ppm, and a standard pulse sequence.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (δ ~2.50 ppm for DMSO-d₆).

Data Interpretation and Insights

The ¹H NMR spectrum of the exemplar compound, a 2-thioxo derivative, reveals several key features characteristic of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold.[3]

Chemical Shift (δ, ppm)MultiplicityAssignmentCausality and Insights
13.23Singlet (s)1H, NHHighly deshielded: This proton is likely on N1, part of a thioamide linkage. Its significant downfield shift is due to hydrogen bonding and the anisotropic effect of the adjacent C=S and C=O groups. It is D₂O exchangeable.
12.51Singlet (s)1H, NHDeshielded: This signal corresponds to the N3-H proton of the lactam ring. It is also significantly deshielded due to the influence of the adjacent carbonyl group and its involvement in the aromatic system. It is D₂O exchangeable.
7.97Singlet (s)1H, C6-HAromatic Region: This singlet corresponds to the proton on the pyridine ring. Its chemical shift is typical for protons on electron-deficient aromatic rings. The singlet multiplicity indicates no adjacent protons for coupling.

Note: The data table is adapted from the spectral information provided for a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative in Al-Issa, F. S., et al. (2022).[3]

The observation of two distinct, deshielded, and D₂O-exchangeable singlets is a hallmark of this scaffold, immediately confirming the presence of the two N-H protons in the pyrimidine ring. The signals in the aromatic region (typically 7.0-9.0 ppm) will correspond to the protons on the pyridine portion of the molecule.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample may be beneficial.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. The spectral width should typically span 0-200 ppm.

  • Data Processing: Process the FID similarly to the ¹H spectrum, referencing the solvent peak (δ ~39.52 ppm for DMSO-d₆).

Data Interpretation and Insights

The ¹³C NMR spectrum provides confirmatory evidence for the key functional groups within the molecule.[3]

Chemical Shift (δ, ppm)AssignmentCausality and Insights
175.61C=S (C2)Very Deshielded: Thiocarbonyl carbons are characteristically found at very low field (far downfield) due to the large polarizability and lower electronegativity of sulfur compared to oxygen. This is a key identifier for the 2-thioxo substitution.
162.29C=O (C4)Deshielded: The carbonyl carbon of the lactam (amide) appears in its expected region. Its precise shift is modulated by conjugation with the fused aromatic system.

Note: The data table is adapted from the spectral information provided for a 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivative in Al-Issa, F. S., et al. (2022).[3]

The remaining signals in the spectrum would correspond to the sp²-hybridized carbons of the fused aromatic rings. The combination of these two highly deshielded signals for C2 and C4 provides unequivocal evidence for the core structure of our exemplar. For the target molecule, this compound, one would expect the C2 signal to shift significantly upfield and a new signal for the methyl carbon to appear around 15-25 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation and Insights

The IR spectrum provides a vibrational fingerprint of the molecule. For a related pyrido[2,3-d]pyrimidin-4(3H)-one derivative, key absorption bands are observed that confirm the structure.[3]

Wavenumber (cm⁻¹)Vibration TypeSignificance
~3410N-H StretchThis broad absorption is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding. This confirms the presence of the amide/lactam functional groups.
~1750C=O Stretch (Amide I)A strong, sharp absorption band in this region is a definitive indicator of a carbonyl group, specifically the lactam C=O in the pyrimidine ring.
~1693C=C / C=N StretchThis absorption corresponds to the stretching vibrations of the double bonds within the fused aromatic rings, a characteristic feature of such systems.

Note: The data table is based on representative values for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives reported in the literature.[3]

The presence of both a strong N-H stretch and a strong C=O stretch is compelling evidence for the -NH-C=O lactam moiety, a defining feature of the pyrimidin-4-one ring.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also offer structural information based on its fragmentation patterns.

Experimental Protocol: Mass Spectrum Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules, minimizing fragmentation and typically showing a strong molecular ion peak.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode, as the nitrogen atoms in the heterocyclic system are readily protonated. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: The software displays the mass spectrum as a plot of relative intensity versus m/z.

Data Interpretation and Insights

For our target molecule, this compound (C₈H₇N₃O), the expected exact mass is 161.0589 g/mol . In ESI-MS, the primary observation would be the protonated molecular ion [M+H]⁺ at an m/z of approximately 162.0667.

The fragmentation of the pyrido[2,3-d]pyrimidine core is governed by the stability of the aromatic system. A common fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, a characteristic fragmentation for fused heterocyclic systems.

Diagram: Proposed ESI-MS Fragmentation Pathway

fragmentation parent [M+H]⁺ m/z = 162 frag1 Loss of HNCO (Isocyanic Acid) parent->frag1 -43 Da product1 [C₇H₆N₂]⁺ m/z = 119 frag1->product1 frag2 Loss of HCN product1->frag2 -27 Da product2 [C₆H₅N]⁺ m/z = 92 frag2->product2

Caption: A plausible fragmentation pathway for the protonated molecule.

This proposed pathway begins with the loss of isocyanic acid (HNCO) from the pyrimidinone ring, a classic fragmentation for uracil-like structures. The resulting ion can then lose hydrogen cyanide (HCN) from the remaining pyridine ring. Observing these neutral losses in a tandem MS (MS/MS) experiment would provide strong evidence for the core ring structure.

Conclusion

The spectroscopic characterization of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold is a logical, multi-faceted process. Each analytical technique provides complementary and confirmatory data. The ¹H NMR identifies the proton environments, particularly the key exchangeable NH protons. The ¹³C NMR confirms the carbon skeleton, highlighting the crucial carbonyl and other sp² carbons. IR spectroscopy provides a rapid check for the essential N-H and C=O functional groups. Finally, mass spectrometry verifies the molecular weight and offers insight into the structural integrity via characteristic fragmentation patterns. Together, these techniques provide an unambiguous and trustworthy elucidation of this medicinally vital heterocyclic system.

References

  • This reference is a placeholder for any general organic chemistry or spectroscopy textbook that would be cited for fundamental principles.
  • Al-Issa, F. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports, 12(1), 11840. Available at: [Link]

  • Abdel-Rahman, A. A.-H., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4783. Available at: [Link]

  • Pla, D., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for the crystal structure analysis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] The pyrido[2,3-d]pyrimidine core is a privileged structure found in numerous compounds targeting a range of biological pathways, including kinase inhibition for anticancer therapies.[2][3][4] A thorough understanding of the three-dimensional atomic arrangement of this molecule is paramount for elucidating structure-activity relationships (SAR), guiding the design of novel derivatives with enhanced pharmacological profiles, and enabling advanced computational modeling.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

The synthesis of this compound can be approached through established routes for this class of compounds. A common and effective method involves the cyclization of a substituted aminopyridine with an appropriate precursor. While multiple synthetic strategies exist for pyrido[2,3-d]pyrimidines, a plausible route is outlined below, based on similar reported syntheses.[2][3][5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-3-carboxamidopyridine (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether, add acetic anhydride (1.2 equivalents).

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash thoroughly with a non-polar solvent like hexane to remove residual high-boiling solvent. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide (DMF) and water to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment.

    • ¹³C NMR: To confirm the carbon framework.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, N-H).

Cultivating Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires patience and systematic screening of various conditions.

Key Considerations for Crystal Growth:

  • Purity: The starting material must be of the highest possible purity, as impurities can inhibit nucleation and crystal growth.

  • Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. The goal is to create a supersaturated solution from which the compound will slowly precipitate as crystals.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a vial covered with a perforated seal (e.g., Parafilm with pinholes) to allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

    • Solvent Layering: A solution of the compound in a dense solvent is carefully layered with a less dense solvent in which the compound is poorly soluble. Crystals may form at the interface.

    • Thermal Gradient: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.

dot graph TD { subgraph "Crystal Growth Workflow" A[High-Purity Compound] --> B{Screen Solvents}; B --> C[Prepare Saturated/Near-Saturated Solution]; C --> D{Select Crystallization Method}; D --> E[Slow Evaporation]; D --> F[Vapor Diffusion]; D --> G[Solvent Layering]; E --> H((Observe for Crystal Formation)); F --> H; G --> H; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] B; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] C; node [shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] D; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] E; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] F; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; node [shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] H; } enddot Caption: Workflow for single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule.[6][7] It provides detailed information on bond lengths, bond angles, and intermolecular interactions.[3][8]

Data Collection

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Instrumentation: The mounted crystal is placed on a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector like a CPAD or CCD.[6]

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles. The instrument software automatically determines the optimal data collection strategy to ensure complete and redundant data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and the intensities of the reflections. This information is then used to solve and refine the crystal structure.

dot graph TD { subgraph "Structure Solution & Refinement" A[Diffraction Images] --> B(Data Integration & Scaling); B --> C{Determine Space Group}; C --> D[Solve Structure (e.g., Direct Methods)]; D --> E{Refine Model}; E --> F{Add Hydrogen Atoms}; F --> G[Anisotropic Refinement]; G --> H(Final Structural Model); H --> I[Generate CIF & Tables]; end node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node [shape=parallelogram, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] B; node [shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] C; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] D; node [shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] E; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] F; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"] G; node [shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] H; node [shape=parallelogram, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"] I; } enddot Caption: From diffraction data to final crystal structure.

Hypothetical Crystallographic Data

While the specific crystal structure of this compound is not yet published, we can anticipate its likely crystallographic parameters. Based on the structure of a similar compound, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, which crystallizes in the orthorhombic space group Pbca, we can propose a plausible scenario.[9] The following table presents hypothetical yet realistic data for the title compound, which would be the expected output of a successful SC-XRD experiment.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₈H₇N₃O
Formula Weight161.16 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)8.5
b (Å)10.2
c (Å)16.5
α, β, γ (°)90, 90, 90
Volume (ų)1433.25
Z (molecules/unit cell)8
Density (calculated) (g/cm³)1.495
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.120
Goodness-of-fit on F²1.05

Note: This data is illustrative and intended to serve as a template for expected results.

Complementary Physicochemical Characterization

A comprehensive analysis goes beyond single-crystal studies to characterize the bulk properties of the material.

Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming the phase purity of the bulk synthesized material and serves as a fingerprint for a specific crystalline form. The PXRD pattern of the bulk sample should be compared with a pattern simulated from the single-crystal data to ensure the single crystal is representative of the bulk material.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting point, and potential polymorphic transitions of the compound.[6][10]

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrumentation: Use a simultaneous TGA/DSC instrument.

  • Method: Heat the sample under a nitrogen atmosphere from room temperature to a temperature above its decomposition point (e.g., 30 °C to 350 °C) at a constant heating rate (e.g., 10 °C/min).[11]

  • Data Analysis:

    • TGA Curve: Shows weight loss as a function of temperature, indicating decomposition.

    • DSC Curve: Shows heat flow, with endothermic peaks typically indicating melting and exothermic events often corresponding to decomposition.[12]

Table 2: Expected Thermal Analysis Data

AnalysisParameterExpected Observation
DSC Melting Point (Tonset)A sharp endothermic peak, e.g., in the range of 220-250 °C.
Heat of Fusion (ΔHfus)Calculated from the area of the melting peak.
TGA Decomposition (Tonset)Onset of significant weight loss, likely occurring at a temperature above the melting point.

Conclusion and Future Directions

This guide outlines a robust, systematic approach to the comprehensive crystal structure analysis of this compound. By following these protocols, researchers can generate high-quality data that is essential for advancing drug discovery and materials science applications of this important heterocyclic scaffold. The determination of this crystal structure will fill a notable gap in the crystallographic literature and provide a valuable reference point for the scientific community. The resulting structural insights will undoubtedly fuel further research into the rich chemistry and therapeutic potential of pyrido[2,3-d]pyrimidines.

References

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC - NIH. [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). (2022). NIH. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2014). ResearchGate. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2021). AZoM.com. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciSpace. [Link]

  • Crystallography Open Database: Search results. (n.d.). Crystallography Open Database. [Link]

  • 2,3-Dimethylpyrido[4,3-d]pyrimidin-4-one. (n.d.). PubChem. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. (2015). ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]

  • there are 524007 entries in the selection. (n.d.). Crystallography Open Database. [Link]

  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2009). ResearchGate. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [Link]

  • Entry API — CSD Python API 3.6.1 documentation. (n.d.). CCDC. [Link]

  • Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. (2014). PubMed. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH. [Link]

Sources

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrido[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Therapeutic Importance

The pyrido[2,3-d]pyrimidine ring system, an ortho-fused bicyclic heterocycle formed by the fusion of pyridine and pyrimidine rings, stands as a cornerstone in modern medicinal chemistry.[1][2] Its structural analogy to endogenous purines and pteridines allows it to interact with a vast array of biological targets, earning it the designation of a "privileged scaffold" in drug discovery.[2][3] This versatility has led to the development of derivatives with a broad spectrum of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, antiviral, and central nervous system (CNS) depressant effects.[1][4][5]

From early investigations into antifolates to the development of blockbuster kinase inhibitors, the history of pyrido[2,3-d]pyrimidines is a compelling narrative of chemical innovation and therapeutic breakthroughs. This guide provides a technical overview of the discovery, synthesis, and evolution of this remarkable scaffold, designed for researchers, scientists, and drug development professionals.

The Genesis of a Scaffold: Foundational Synthetic Approaches

The journey of the pyrido[2,3-d]pyrimidine scaffold began in the mid-20th century, with pioneering work laying the chemical groundwork for decades of research. One of the earliest and most fundamental methods was reported by Roland K. Robins and George H. Hitchings in 1958, which involved the condensation of 4-aminopyrimidines with 1,3-dicarbonyl compounds.[3]

Early synthetic strategies generally fell into two main categories:

  • Building a Pyridine Ring onto a Pre-existing Pyrimidine: This is the most common approach. It often starts with a substituted 6-aminopyrimidine derivative, which undergoes cyclization with a three-carbon synthon to form the fused pyridine ring. For instance, the reaction of 6-aminouracil with α,β-unsaturated ketones was an early method to obtain pyrido[2,3-d]pyrimidines.[6]

  • Building a Pyrimidine Ring onto a Pre-existing Pyridine: This less common route starts with a substituted pyridine derivative, typically an ortho-amino-carbonitrile or ortho-amino-ester, which is then cyclized to form the pyrimidine ring.

These foundational methods were crucial, establishing the fundamental chemical principles for accessing the core scaffold and enabling the initial exploration of its biological potential.

G cluster_pyrimidine Starting Pyrimidine cluster_reagents Reagents cluster_product Product A 6-Aminouracil C Pyrido[2,3-d]pyrimidine Derivative A->C Cyclocondensation B α,β-Unsaturated Ketone B->C

Caption: Foundational synthesis from a preformed pyrimidine ring.

The Evolution of Synthesis: Efficiency and Diversity

As the therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold became evident, medicinal chemists sought more efficient, versatile, and environmentally friendly synthetic methods. This led to significant advancements beyond the classical condensation reactions.

Multi-Component Reactions (MCRs): The rise of MCRs has been a boon for synthesizing complex heterocyclic systems.[7] These reactions allow for the construction of the pyrido[2,3-d]pyrimidine core in a single step from three or more starting materials, significantly improving efficiency and reducing waste.[7] For example, a one-pot synthesis can be achieved through the microwave-assisted cyclocondensation of an α,β-unsaturated ester, an amidine, and malononitrile.[1]

Modern Catalysis: The use of novel catalysts has also streamlined synthesis. Nanocrystalline MgO has been employed to catalyze the reaction of 6-aminouracil, aldehydes, and malononitrile in water, offering a greener alternative to traditional methods.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are now routinely used to elaborate the core scaffold, enabling the synthesis of vast libraries of derivatives for structure-activity relationship (SAR) studies.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product A Aldehyde Process One-Pot Reaction (e.g., nanocrystalline MgO, Water, 80°C) A->Process B 6-Aminouracil B->Process C Malononitrile C->Process Product Pyrido[2,3-d]pyrimidine Derivative Process->Product

Caption: Modern multi-component reaction (MCR) workflow.

Key Milestones in Drug Discovery and Therapeutic Applications

The history of pyrido[2,3-d]pyrimidines in drug discovery is marked by the successful targeting of several key enzyme families.

The Antifolate Era: Dihydrofolate Reductase (DHFR) Inhibitors

One of the earliest and most significant therapeutic applications for this scaffold was in the development of nonclassical antifolates. These compounds inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, making them potent antiproliferative agents.[8][9]

In the 1990s, the laboratory of R.L. Kisliuk published seminal work on 2,4-diamino-pyrido[2,3-d]pyrimidines as powerful DHFR inhibitors.[1][8] Their research demonstrated that these compounds were effective against parasitic infections like Pneumocystis carinii and Toxoplasma gondii, as well as tumor cell lines.[1] A key example from this era is Piritrexim (PTX) , an antifolate agent investigated for its antitumor properties.[8]

Representative Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-diamine Antifolate

This protocol is based on the strategy developed by Kisliuk et al. for synthesizing DHFR inhibitors.[8][10]

  • Step 1: Cyclization to form the Nitropyridopyrimidine. To a solution of 2,4,6-triaminopyrimidine (1 eq.) in a suitable solvent like DMF, add the sodium salt of nitromalonaldehyde (1.1 eq.). Heat the mixture to afford the 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine intermediate.

  • Step 2: Reduction of the Nitro Group. The nitro-substituted intermediate (1 eq.) is dissolved in DMF, and Raney Nickel catalyst is added. The mixture is hydrogenated under pressure (e.g., 30-35 psi) until the reduction to the corresponding 6-amino analogue is complete, as monitored by TLC.

  • Step 3: Reductive Amination. The resulting 2,4,6-triaminopyrido[2,3-d]pyrimidine (1 eq.) is reacted with an aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.2 eq.) in the presence of a reducing agent like sodium cyanoborohydride to form the secondary amine.

  • Step 4: N-Alkylation (Optional). For further modification, the secondary amine can be N-methylated via another reductive alkylation step using formaldehyde and sodium cyanoborohydride to yield the final tertiary amine product.[1][8]

  • Purification. The final compound is purified using standard techniques, such as column chromatography or recrystallization.

The Kinase Revolution: From Oncology to Inflammation

The true ascendancy of the pyrido[2,3-d]pyrimidine scaffold began with its identification as a potent and versatile kinase inhibitor.[1][10] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[10]

Derivatives of this scaffold have been developed to target a wide range of kinases:

  • Cyclin-Dependent Kinases (CDKs): Inhibitors of CDKs, which control cell cycle progression, have revolutionized cancer therapy.

  • Tyrosine Kinases: This class includes crucial oncology targets like EGFR, FGFR, and Abl kinase.[1][11]

  • Phosphoinositide 3-kinases (PI3K) & mTOR: These are central nodes in cell growth and survival signaling pathways.[9]

  • PIM-1 Kinase: A promising target in oncology, PIM-1 is involved in cell proliferation and apoptosis.[12][13]

Case Study: Palbociclib (Ibrance) - A Landmark CDK4/6 Inhibitor

The development of Palbociclib (PD-0332991) by Pfizer represents a pinnacle of achievement for the pyrido[2,3-d]pyrimidine scaffold.[8][9] Approved for the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, Palbociclib is a highly selective, second-generation inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[8][9]

Mechanism of Action: CDK4 and CDK6 are key regulators of the G1-S phase transition of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent gene expression required for DNA synthesis. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, causing the cell to arrest in the G1 phase and thereby halting proliferation.

G Mitogens Growth Factors (Mitogens) CyclinD_CDK46 Cyclin D CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb pRb CyclinD_CDK46->Rb phosphorylates G1_Arrest G1 Phase Arrest (No Proliferation) Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 INHIBITS Palbociclib->G1_Arrest leads to E2F E2F S_Phase S-Phase Entry (DNA Replication & Cell Division) E2F->S_Phase promotes Rb_E2F pRb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F releases

Caption: Mechanism of Action of Palbociclib in cell cycle regulation.

Summary of Key Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes some of the most significant derivatives and their therapeutic targets, illustrating the scaffold's broad utility.

Compound NameBiological Target(s)Therapeutic AreaSignificance
Piritrexim Dihydrofolate Reductase (DHFR)Oncology, Anti-parasiticAn early, potent nonclassical antifolate agent.[8]
Palbociclib CDK4, CDK6Oncology (Breast Cancer)First-in-class, selective CDK4/6 inhibitor; a blockbuster drug.[8][9]
PD-173955 Ephrin Receptor (EPH) KinaseOncologyAn example of targeting tyrosine kinases overexpressed in cancers.[8]
Voxtalisib PI3K, mTOROncologyA dual kinase inhibitor studied in various cancer types.[9]
Pipemidic Acid DNA GyraseAntibacterialAn early example of the scaffold's use outside of oncology.[2]
TAK-733 MEK InhibitorOncologyInvestigated for melanoma and other non-hematological malignancies.[8]

Conclusion and Future Outlook

From its initial synthesis in the mid-20th century to its current status as a privileged scaffold in blockbuster drugs, the pyrido[2,3-d]pyrimidine core has had a remarkable journey. Its success is a testament to the power of medicinal chemistry to iteratively refine a chemical structure to achieve potency, selectivity, and desirable pharmacological properties. The early work on DHFR inhibitors laid the crucial groundwork, but it was the scaffold's adaptability as a "hinge-binding" motif for kinases that propelled it to the forefront of modern drug discovery.

References
  • Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d],[3,2-d],[3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • El-Sayed, N. F., Abdel-Aziz, S. A., El-Azab, A. S., Al-Obaid, A. M., & Abdel-Hamide, S. G. (2022). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 27(23), 8527. [Link]

  • Kumar, A., Bhagat, K. K., Singh, A. K., Singh, H., Angre, T., Verma, A., Khalilullah, H., Jaremko, M., Emwas, A.-H., & Kumar, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7195–7221. [Link]

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  • Campos, J.F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13, 7195-7221. [Link]

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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrido[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrido[2,3-d]pyrimidine Scaffold - A Privileged Structure in Drug Discovery

The pyrido[2,3-d]pyrimidine core is a fascinating heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a "privileged scaffold," capable of interacting with a wide array of biological targets. This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey of exploring the therapeutic potential of novel pyrido[2,3-d]pyrimidine analogs. We will delve into the intricacies of designing and executing a robust biological activity screening cascade, moving beyond mere protocols to understand the "why" behind each experimental choice. Our focus will be on ensuring scientific integrity through self-validating systems and grounding our methodologies in authoritative references.

The Rationale for Screening: Targeting Key Pathologies

Pyrido[2,3-d]pyrimidines have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.[1][2][3] A critical first step in any screening campaign is to define the therapeutic area of interest, which will dictate the choice of assays. This scaffold has shown particular promise in the following areas:

  • Oncology: This is arguably the most explored area for this class of compounds. Many pyrido[2,3-d]pyrimidine derivatives act as inhibitors of key enzymes in cancer cell signaling pathways.[1][2][3]

  • Infectious Diseases: As antifolate agents, these compounds can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the survival of pathogens like Pneumocystis jirovecii and Toxoplasma gondii.[4][5][6]

This guide will primarily focus on an oncology-centric screening approach, given the wealth of research in this area.

The Screening Cascade: A Multi-Step Approach to Hit Identification and Validation

A successful screening campaign is not a single experiment but a carefully orchestrated cascade of assays. This tiered approach allows for the efficient filtering of large compound libraries to identify the most promising candidates for further development.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Hit Validation & Characterization Primary_Screening High-Throughput Cell Viability Assays (e.g., MTT, XTT) Secondary_Screening Target-Based Assays (e.g., Kinase Inhibition Assays) Primary_Screening->Secondary_Screening Active Compounds Hit_Validation Target Engagement Assays Early ADME-Tox Profiling Secondary_Screening->Hit_Validation Potent & Selective Hits Lead_Optimization Lead_Optimization Hit_Validation->Lead_Optimization Validated Hits

Caption: A generalized workflow for screening novel compounds.

Primary Screening: Assessing Cytotoxicity with Cell Viability Assays

The initial step in our oncology-focused screening is to assess the general cytotoxicity of the novel pyrido[2,3-d]pyrimidine analogs against a panel of cancer cell lines. This provides a broad overview of their anti-proliferative potential.

The Principle of Tetrazolium-Based Assays

Among the various methods to determine cell viability, tetrazolium salt-based colorimetric assays like MTT and XTT are widely used due to their simplicity and reliability.[7][8] The core principle relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product. The intensity of this color is directly proportional to the number of living cells.[7][9]

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established method for assessing cell viability.[8][10][11]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the novel pyrido[2,3-d]pyrimidine analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[11]

Data Analysis and Interpretation

The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50). A lower IC50 value indicates higher potency.

Compound IDCell Line A (IC50 in µM)Cell Line B (IC50 in µM)Cell Line C (IC50 in µM)
PPY-0011.22.5> 50
PPY-0020.50.815.2
PPY-00315.822.1> 50
Doxorubicin0.10.150.2

Caption: Hypothetical IC50 values of novel pyrido[2,3-d]pyrimidine analogs against different cancer cell lines.

Secondary Screening: Elucidating the Mechanism of Action with Target-Based Assays

Compounds that show significant cytotoxicity in the primary screen are then subjected to secondary assays to determine their specific molecular targets. Given that many pyrido[2,3-d]pyrimidines are kinase inhibitors, in vitro kinase assays are a logical next step.[12][13][14][15][16]

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription_Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Promotes Pyrido_Pyrimidine_Analog Pyrido_Pyrimidine_Analog Pyrido_Pyrimidine_Analog->Receptor_Tyrosine_Kinase Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

In Vitro Kinase Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled, e.g., [γ-32P]ATP)

  • Kinase buffer

  • 96-well filter plates or method for separation (e.g., SDS-PAGE)

  • Scintillation counter or phosphorimager

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and the pyrido[2,3-d]pyrimidine analog at various concentrations in the kinase buffer.[17][18]

  • Initiation: Start the kinase reaction by adding ATP.[17][18]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction, often by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.[19]

  • Separation and Detection: Separate the phosphorylated substrate from the unreacted ATP. If using radiolabeled ATP, this can be achieved by washing the filter plate to remove unincorporated radioactivity.[20]

  • Quantification: Quantify the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the compound.

Interpreting Kinase Inhibition Data

The results are typically expressed as the IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Compound IDTarget Kinase A (IC50 in nM)Target Kinase B (IC50 in nM)
PPY-00115> 1000
PPY-0028500
PPY-003> 1000> 1000

Caption: Hypothetical kinase inhibition data for promising compounds.

Hit Validation and Characterization: Building Confidence in Your Candidates

The most promising hits from secondary screening need further validation to ensure they are viable candidates for lead optimization. This involves confirming their interaction with the target in a more biologically relevant context and assessing their initial drug-like properties.

Target Engagement Assays

Target engagement assays are crucial to confirm that the compound interacts with its intended target within a cellular environment.[21][22][23] This provides a critical link between biochemical potency and cellular activity.[21] Various techniques can be employed, including cellular thermal shift assays (CETSA), NanoBRET, and fluorescence polarization. These assays measure the direct binding of the compound to the target protein inside the cell.[22][24]

Early ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to de-risk a project and avoid costly failures in later stages of drug development.[25][26][27][28] A suite of in vitro assays can provide preliminary data on:

  • Metabolic Stability: Using liver microsomes or hepatocytes to assess how quickly the compound is metabolized.

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[29]

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • Early Toxicity Assessment: In vitro cytotoxicity assays using non-cancerous cell lines can provide an initial indication of potential off-target toxicity.

Conclusion: A Roadmap to Promising Leads

The biological activity screening of novel pyrido[2,3-d]pyrimidine analogs is a multifaceted process that requires a strategic and methodologically sound approach. By employing a tiered screening cascade, from broad cytotoxic assessments to specific target-based assays and early ADME-Tox profiling, researchers can efficiently identify and validate promising lead compounds. The key to success lies not just in the execution of these protocols but in the careful interpretation of the data at each stage, allowing for informed decisions that will ultimately drive the project toward the development of novel therapeutics.

References

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Unlocking the Therapeutic Potential of Pyrido[2,3-d]pyrimidin-4-ones: An In-depth Guide to their Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the pharmacophore of pyrido[2,3-d]pyrimidin-4-ones, a privileged scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the critical structural features and molecular interactions that govern the biological activity of this versatile class of compounds, with a particular focus on their role as potent kinase inhibitors.

Introduction: The Rise of a Privileged Scaffold

The pyrido[2,3-d]pyrimidine core has emerged as a cornerstone in the design of targeted therapeutics, demonstrating a remarkable breadth of biological activities.[1] This bicyclic heterocyclic system, an isostere of purine, serves as an excellent ATP-competitive inhibitor for a variety of protein kinases, which are critical regulators of cellular processes and frequently implicated in the pathogenesis of cancer and other diseases.[2][3] The clinical success of molecules incorporating this scaffold, such as the CDK4/6 inhibitor Palbociclib, underscores the therapeutic significance of the pyrido[2,3-d]pyrimidine framework.[3] This guide will dissect the essential pharmacophoric elements of the pyrido[2,3-d]pyrimidin-4-one subclass, providing insights into their structure-activity relationships (SAR) and the rational design of next-generation inhibitors.

The Core Pharmacophore: A Blueprint for Kinase Inhibition

The inhibitory activity of pyrido[2,3-d]pyrimidin-4-ones against various kinases, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is dictated by a set of key structural features that facilitate precise interactions within the ATP-binding pocket of these enzymes.[4][5]

A generalized pharmacophore model for pyrido[2,3-d]pyrimidin-4-one-based kinase inhibitors typically comprises:

  • A Hydrogen Bond Donor/Acceptor Core: The pyridopyrimidine nucleus itself is central to the pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase. This interaction mimics the binding of the adenine base of ATP.

  • A Substituted Phenyl Ring at the 6-position: This moiety often projects into a hydrophobic pocket, and its substitution pattern is a key determinant of both potency and selectivity.

  • A Variable Group at the 2-position: This position allows for the introduction of diverse substituents that can modulate solubility, cell permeability, and target engagement.

  • An Alkyl or Aryl Group at the 8-position: Modifications at this position can influence the orientation of the molecule within the active site and contribute to van der Waals interactions.

The following diagram, generated using Graphviz, illustrates the general pharmacophoric features of a pyrido[2,3-d]pyrimidin-4-one kinase inhibitor.

Pharmacophore_Model cluster_0 Pyrido[2,3-d]pyrimidin-4-one Core cluster_1 Key Substituent Regions Core Pyrido[2,3-d]pyrimidin-4-one (Hinge Binding) R1 Position 2 (Solubility & Potency) Core->R1 Modulation R2 Position 6 (Potency & Selectivity) Core->R2 Key Interaction R3 Position 8 (Orientation & Interaction) Core->R3 Fine-tuning EGFR_Binding Inhibitor Pyrido[2,3-d]pyrimidin-4-one Hinge Hinge Region (Met793, Cys773) Inhibitor->Hinge H-Bonds (Core Interaction) Hydrophobic Hydrophobic Pocket (Leu718, Val726, Ala743, Leu844) Inhibitor->Hydrophobic Hydrophobic Interactions (Potency/Selectivity) Gatekeeper Gatekeeper Residue (T790) Inhibitor->Gatekeeper Steric Hindrance (Resistance)

Key interactions of a pyrido[2,3-d]pyrimidin-4-one inhibitor in the EGFR active site.
Targeting VEGFR-2: Angiogenesis Inhibition

The pyrido[2,3-d]pyrimidine scaffold has also proven to be a fertile ground for the discovery of potent VEGFR-2 inhibitors, which play a crucial role in tumor angiogenesis.

Key SAR Insights for VEGFR-2 Inhibition:

  • Tricyclic Analogs: Fusing a thieno[3,2-d]pyrimidine ring to the core structure can lead to potent and selective VEGFR-2 inhibitors.

  • Position 4: Introduction of an amine with a substituted thieno[2,3-b]pyridine moiety can result in compounds with low micromolar IC50 values.

The table below presents the VEGFR-2 inhibitory activity of a representative tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivative.

CompoundR-Group at Position 4TargetIC50 (µM)Reference
9d N-(4,6-dimethylthieno[2,3-b]pyridine)VEGFR-22.6[5]

Docking studies of these compounds into the VEGFR-2 active site suggest that the tricyclic core occupies the adenine binding region, forming hydrogen bonds with Cys919.

Experimental Workflows: From Synthesis to Biological Validation

The discovery and optimization of pyrido[2,3-d]pyrimidin-4-one inhibitors rely on a series of well-defined experimental procedures.

General Synthesis

A common synthetic route to the pyrido[2,3-d]pyrimidin-4-one core involves the condensation of 2-aminonicotinic acid derivatives with appropriate reagents. Further modifications can then be carried out to introduce diversity at various positions.

In Vitro Kinase Inhibition Assay

The potency of synthesized compounds against their target kinases is typically determined using an in vitro kinase assay. A widely used method is the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, a specific peptide substrate, and the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a defined period.

  • Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. [3]

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Reaction Incubate Kinase Reaction Mixture Start->Reaction Stop Add ADP-Glo™ Reagent Reaction->Stop Detect Add Kinase Detection Reagent Stop->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Measure->Analyze

A typical workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTT Assay)

To assess the anti-proliferative effects of the compounds on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed. [4] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and the IC50 value. [3]

Computational Approaches: Guiding the Design Process

In silico methods such as pharmacophore modeling and 3D-QSAR are invaluable tools for understanding the SAR of pyrido[2,3-d]pyrimidin-4-ones and for designing novel, more potent inhibitors.

Pharmacophore Modeling

Pharmacophore models are 3D arrangements of essential chemical features that a molecule must possess to be active against a specific biological target. For pyrido[2,3-d]pyrimidin-4-ones, these models typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. [6]These models can be generated from a set of active compounds and then used to virtually screen large compound libraries for new hits.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR studies correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields. [2][7]The resulting models can provide detailed insights into the structural requirements for optimal activity and can be used to predict the potency of novel, untested compounds. For pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors, 3D-QSAR models have revealed the importance of specific electrostatic and steric properties for inhibitory activity. [7]

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidin-4-one scaffold represents a highly versatile and privileged platform for the development of targeted therapies, particularly kinase inhibitors. A thorough understanding of its pharmacophore, guided by comprehensive SAR studies, molecular modeling, and robust biological evaluation, is paramount for the successful design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future efforts in this field will likely focus on the development of inhibitors that can overcome emerging drug resistance mechanisms and the exploration of this scaffold against a broader range of therapeutic targets.

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  • Li, Y., et al. (2016). 3D-QSAR Modeling and Molecular Docking Study on Mer Kinase Inhibitors of Pyridine-Substituted Pyrimidines. International Journal of Molecular Sciences, 17(5), 738. [Link]

  • Hagras, M., et al. (2023). Binding modes of the synthesized compounds against the active site of VEGFR-2. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6689. [Link]

  • Li, X., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

Sources

The Privileged Scaffold: A Technical Guide to 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to provide ligands for a multitude of biological targets.[1] This guide offers an in-depth exploration of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one and its analogs, from fundamental synthetic strategies to their diverse and potent biological activities. We will dissect the structure-activity relationships that govern their function as kinase inhibitors and anticancer agents, providing researchers and drug development professionals with a comprehensive technical resource. Detailed experimental protocols and mechanistic insights are included to facilitate the practical application of this versatile chemical scaffold.

Introduction: The Rise of a Versatile Pharmacophore

Fused heterocyclic systems are paramount in the development of novel therapeutics, and among them, the pyrido[2,3-d]pyrimidine core has emerged as a particularly fruitful scaffold.[2][3][4] Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[2][5] This inherent bioactivity, coupled with synthetic tractability, has positioned pyrido[2,3-d]pyrimidine derivatives as promising candidates for treating a spectrum of diseases, most notably cancer.[2][3][4][6][7]

This guide focuses on the 2-methyl substituted series, a key subset that has demonstrated significant therapeutic potential. We will delve into the chemical intricacies and biological implications of this scaffold, providing a roadmap for its effective utilization in drug discovery programs.

Synthetic Strategies: Building the Core

The construction of the pyrido[2,3-d]pyrimidin-4(3H)-one core can be approached through several synthetic routes, typically involving the annulation of a pyridine ring onto a pre-existing pyrimidine or vice versa. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

General Synthesis of the Pyrido[2,3-d]pyrimidine Scaffold

A common and effective method for the synthesis of the pyrido[2,3-d]pyrimidine scaffold involves a microwave-assisted one-pot cyclocondensation reaction. This approach offers high yields and operational simplicity.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product alpha_beta_unsaturated_ester α,β-Unsaturated Ester cyclocondensation Microwave-Assisted Cyclocondensation alpha_beta_unsaturated_ester->cyclocondensation amidine Amidine amidine->cyclocondensation malononitrile_cyanoacetate Malononitrile / Cyanoacetate malononitrile_cyanoacetate->cyclocondensation pyridopyrimidine Pyrido[2,3-d]pyrimidine Derivative cyclocondensation->pyridopyrimidine

Caption: Microwave-assisted synthesis of the pyrido[2,3-d]pyrimidine core.

Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [2]

  • Reactant Mixture: In a microwave-safe vessel, combine the α,β-unsaturated ester (1.0 eq), amidine hydrochloride (1.2 eq), and malononitrile or ethyl cyanoacetate (1.1 eq) in a suitable solvent such as ethanol.

  • Base Addition: Add a base, for instance, sodium ethoxide (2.0 eq), to the mixture.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a temperature and time optimized for the specific substrates (e.g., 120 °C for 20 minutes).

  • Work-up: After cooling, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water and a cold solvent (e.g., ethanol), and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound and its analogs is vast, with significant activity reported against a range of diseases. The following sections will explore their applications as anticancer agents and kinase inhibitors, highlighting key SAR insights.

Anticancer Activity

The pyrido[2,3-d]pyrimidine scaffold is a prominent feature in the design of novel anticancer agents.[3][6][7] Derivatives of this core have demonstrated potent cytotoxic activity against various cancer cell lines, including lung, prostate, colon, and breast cancer.[6]

A notable study detailed the synthesis of a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives and their evaluation as anticancer agents.[6] The presence of an electron-donating group, such as a methoxy group, at the 4-position of a tethered phenyl ring was found to be beneficial for activity.[6] Expansion of the core scaffold into tetracyclic systems also demonstrated a significant impact on cytotoxic potency.[6]

Compound IDModificationTarget Cell LineIC50 (µM)Reference
8a Tetracyclic derivativePC-3 (Prostate)7.98[6]
8d Tetracyclic derivativePC-3 (Prostate)7.12[6]
Erlotinib Reference DrugPC-3 (Prostate)11.05[6]
9a Hydrazinyl derivativePC-3 (Prostate)9.26[6]

Key SAR Insights for Anticancer Activity:

  • Substituents on Appended Rings: The electronic nature of substituents on aromatic rings attached to the core can significantly influence activity. Electron-donating groups often enhance potency.[6]

  • Core Expansion: Expanding the bicyclic pyrido[2,3-d]pyrimidine system to tri- or tetracyclic structures can lead to increased cytotoxic effects.[6]

  • Linker Modification: The nature of the linker connecting the core to other functionalities, such as converting a tetracyclic system to a hydrazinyl derivative, can modulate anticancer activity.[6]

Kinase Inhibition

The structural similarity of the pyrido[2,3-d]pyrimidine nucleus to the purine core of ATP makes it an ideal scaffold for designing kinase inhibitors.[2][5] These compounds act as competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

G cluster_kinase Kinase cluster_molecules Molecules cluster_process Process kinase Kinase Enzyme atp_binding_site ATP Binding Site atp_binding_site->kinase atp ATP binding Competitive Binding atp->binding inhibitor Pyrido[2,3-d]pyrimidine Inhibitor inhibitor->binding binding->atp_binding_site inhibition Inhibition of Phosphorylation binding->inhibition prevents

Caption: Mechanism of kinase inhibition by pyrido[2,3-d]pyrimidine analogs.

Several pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potent EGFR inhibitors.[6] These compounds have shown inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme.[6]

Compound IDEGFRWT IC50 (µM)EGFRT790M IC50 (µM)Reference
8a 0.0990.123[6]

Compound 8a from the previously mentioned anticancer study also demonstrated potent inhibition of EGFR, suggesting a dual mechanism of action.[6] This compound was also shown to induce apoptosis and arrest the cell cycle in the pre-G1 phase.[6]

The pyrido[2,3-d]pyrimidin-7-one template has been identified as a privileged structure for the inhibition of CDKs.[5][8] By introducing a methyl group at the C-5 position, excellent selectivity for CDK4 over other kinases can be achieved.[8] Further optimization of this scaffold has led to the development of highly potent and selective CDK4 inhibitors with significant antiproliferative activity.[8]

The versatility of the pyrido[2,3-d]pyrimidine scaffold extends to the inhibition of a wide range of other kinases, including:

  • Adenosine Kinase (AK): Analogs with substitutions at the 5-position have been developed as potent AK inhibitors for the potential treatment of inflammatory pain.[9][10]

  • PIM-1 Kinase: Certain pyrido[2,3-d]pyrimidine derivatives have exhibited remarkable cytotoxicity against breast cancer cells (MCF-7) through the inhibition of PIM-1 kinase.[11]

  • mTOR Kinase: Pyrido[2,3-d]pyrimidine-2,4-diamines have been discovered as potent and selective inhibitors of mTOR kinase, displaying good antiproliferative activity.[12]

  • eEF-2K: A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives has been synthesized and screened for inhibitory activity against eukaryotic elongation factor-2 kinase.[13]

  • ZAP-70: The development of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has shown potential for the inhibition of ZAP-70, a tyrosine kinase involved in T-cell activation.[14]

Future Directions and Conclusion

The this compound scaffold and its analogs continue to be a rich source of novel therapeutic agents. The synthetic accessibility and the ability to modulate biological activity through substitution at various positions make this an attractive core for further drug discovery efforts.

Future research will likely focus on:

  • Fine-tuning selectivity: Designing analogs with even greater selectivity for specific kinase isoforms to minimize off-target effects.

  • Exploring new therapeutic areas: Investigating the potential of these compounds in other diseases where kinase dysregulation is implicated, such as neurodegenerative and inflammatory disorders.

  • Elucidating novel mechanisms of action: Further studies to uncover the detailed molecular interactions and signaling pathways affected by these compounds.

References

  • Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors.
  • Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.
  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives - ResearchG
  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed.
  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed.
  • Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - MDPI.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of 2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document establishes a predictive profile based on the well-characterized pyrido[2,3-d]pyrimidine scaffold and the influence of its substituents.[1][2][3] The guide is structured to offer foundational knowledge for researchers, covering molecular structure, expected physicochemical parameters, spectral characteristics, and chemical stability. Furthermore, it outlines detailed, best-practice experimental protocols for the empirical determination of these properties, ensuring a self-validating framework for future laboratory investigations.[4][5][6][7]

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular architecture. The structure of 2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one, a derivative of the pyrido[2,3-d]pyrimidine heterocyclic system, is presented below. This bicyclic scaffold, formed by the fusion of pyridine and pyrimidine rings, is a privileged structure in medicinal chemistry, frequently investigated for its diverse biological activities.[1]

Caption: 2D representation of 2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Key Structural Features:

  • Pyrido[2,3-d]pyrimidin-4(3H)-one Core: A planar, aromatic heterocyclic system that forms the backbone of the molecule.

  • 2-Methyl Group: An alkyl substituent on the pyrimidine ring.

  • 3-(2-Methylphenyl) Group: A tolyl substituent on the pyrimidine ring, introducing a second aromatic system.

  • 4-Oxo Group: A carbonyl group on the pyrimidine ring, contributing to the molecule's polarity and hydrogen bonding potential.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one. These values are estimated based on the properties of similar pyrido[2,3-d]pyrimidine derivatives and computational models.

PropertyPredicted Value/RangeMethod of Estimation/Rationale
Molecular Formula C₁₆H₁₃N₃OBased on molecular structure
Molecular Weight 263.29 g/mol Calculated from the molecular formula
Melting Point 180-250 °CSolid, crystalline nature expected. Similar derivatives often exhibit high melting points.[8]
Boiling Point > 400 °C (decomposes)High molecular weight and polarity suggest a high boiling point with probable decomposition.
Appearance White to off-white crystalline solidTypical appearance for this class of organic compounds.
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform)The aromatic rings and hydrocarbon substituents decrease aqueous solubility, while the polar core allows for solubility in polar aprotic solvents.
pKa 6.0 - 8.0 (basic)The nitrogen atoms in the pyridine and pyrimidine rings are expected to be weakly basic.
LogP 2.5 - 4.0The presence of two aromatic rings and methyl groups suggests moderate lipophilicity.

Spectral Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. Below are the expected spectral characteristics for 2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrido[2,3-d]pyrimidine core and the 2-methylphenyl substituent. Separate singlets for the two methyl groups should also be visible. The chemical shifts will be influenced by the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.[9][10]

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch 3100-3300 (if tautomerism occurs)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=O Stretch (Amide) 1650-1690
C=N and C=C Stretch 1400-1650
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ at approximately m/z 264.1137, corresponding to the molecular formula C₁₆H₁₄N₃O⁺.

Chemical Stability and Reactivity

The pyrido[2,3-d]pyrimidine scaffold is generally stable under normal conditions.[11] However, the presence of various functional groups suggests potential reactivity under specific conditions:

  • Hydrolysis: The amide bond in the pyrimidinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Electrophilic Aromatic Substitution: The electron-rich pyridine and phenyl rings may undergo electrophilic substitution reactions, though the reactivity will be influenced by the existing substituents.

  • Oxidation/Reduction: The core structure is relatively resistant to oxidation and reduction, but harsh conditions could lead to degradation.

Experimental Protocols for Physicochemical Characterization

To empirically determine the properties of 2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one, the following standard protocols are recommended.[4][5][6][7]

Determination of Aqueous Solubility

The shake-flask method is a reliable technique for determining thermodynamic solubility.

Sources

Methodological & Application

Synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives. Pyrido[2,3-d]pyrimidines represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer and antimicrobial properties.[1][2][3] This application note details a reliable and adaptable protocol for the synthesis of these valuable compounds, focusing on the common and efficient cyclocondensation strategy. The rationale behind key experimental steps, purification techniques, and characterization methods are thoroughly discussed to ensure reproducibility and aid in the development of novel derivatives.

Introduction

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system isosteric to purines, which allows these molecules to interact with a variety of biological targets.[1][2] Derivatives of this scaffold have demonstrated significant therapeutic potential, acting as inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and eukaryotic Elongation Factor-2 Kinase (eEF-2K), which are often implicated in cancer progression.[4][5][6] The structural versatility of the pyrido[2,3-d]pyrimidine ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of compounds with promising activities against various cancer cell lines and infectious agents.[1][7][8]

This guide focuses on a widely employed synthetic route to this compound derivatives, which typically involves the cyclocondensation of a substituted 2-aminonicotinamide with a suitable acetylating agent. The protocol provided herein is designed to be a robust starting point for researchers aiming to synthesize and explore this important class of molecules.

Synthetic Strategy and Rationale

The synthesis of the this compound core is most commonly achieved through a cyclocondensation reaction. This strategy involves two key stages:

  • Formation of an N-acyl intermediate: The initial step is the acylation of a 2-aminonicotinamide derivative. This is typically achieved by reacting the starting amine with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction introduces the 2-methyl group and the carbonyl functionality necessary for the subsequent cyclization.

  • Intramolecular Cyclization: The N-acyl intermediate then undergoes an intramolecular cyclization to form the fused pyrimidinone ring. This step is often promoted by heat or the presence of a base or acid catalyst, which facilitates the nucleophilic attack of the amide nitrogen onto the newly introduced carbonyl group, followed by dehydration to yield the final pyrido[2,3-d]pyrimidinone ring system.

This approach is favored due to the commercial availability of a wide range of substituted 2-aminopyridines, allowing for the synthesis of diverse libraries of derivatives. The reaction conditions are generally mild and the procedure is amenable to parallel synthesis techniques.

Experimental Protocol: Synthesis of 2-Methyl-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a representative synthesis of a this compound derivative.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-Amino-6-phenylnicotinamideC₁₂H₁₁N₃O213.24188-190-Irritant
Acetic Anhydride(CH₃CO)₂O102.09-73139.8Corrosive, Flammable
PyridineC₅H₅N79.10-42115Flammable, Toxic
EthanolC₂H₅OH46.07-11478Flammable
Diethyl Ether(C₂H₅)₂O74.12-11634.6Highly Flammable
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-phenylnicotinamide (1.0 g, 4.69 mmol) in pyridine (20 mL).

  • Addition of Reagent: To the stirred solution, add acetic anhydride (1.1 mL, 11.7 mmol) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether (10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the desired 2-Methyl-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the methyl group, aromatic protons, and an NH proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals for the methyl carbon, aromatic carbons, and carbonyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (M.P.): To assess the purity of the compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound derivatives.

Synthesis_Workflow Start Starting Materials (2-Aminonicotinamide Derivative, Acetic Anhydride, Pyridine) Reaction Cyclocondensation (Reflux, 4h) Start->Reaction 1. Mix & Heat Workup Work-up (Precipitation in Water) Reaction->Workup 2. Cool & Precipitate Purification Purification (Recrystallization) Workup->Purification 3. Isolate & Purify FinalProduct 2-Methylpyrido[2,3-d]pyrimidin- 4(3H)-one Derivative Purification->FinalProduct 4. Obtain Pure Product Characterization Characterization (NMR, MS, M.P.) FinalProduct->Characterization 5. Verify Structure

Caption: General workflow for the synthesis of this compound derivatives.

Reaction Mechanism

The underlying mechanism for this transformation involves a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.

Reaction_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration A 2-Aminonicotinamide C N-acyl Intermediate A->C + B Acetic Anhydride B->C + Pyridine (base) D N-acyl Intermediate E Tetrahedral Intermediate D->E Heat (Δ) F Tetrahedral Intermediate G Final Product F->G - H₂O

Sources

Application Notes and Protocols: Utilizing 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of Pyrido[2,3-d]pyrimidines in Kinase Inhibition

The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of pyrido[2,3-d]pyrimidine, in particular, have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific derivative, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, in in vitro kinase assays. We will delve into the scientific rationale behind the experimental design, provide step-by-step protocols, and offer insights into data interpretation. The pyrido[2,3-d]pyrimidine core has been successfully utilized to develop inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and the mammalian Target of Rapamycin (mTOR), highlighting the versatility of this chemical class.[3][5][6][7]

Understanding the Mechanism: Kinase Inhibition by this compound

Most small molecule kinase inhibitors, including those based on the pyrido[2,3-d]pyrimidine scaffold, function as ATP-competitive inhibitors.[3][8] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The efficacy of such an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.[4][9]

The following diagram illustrates a hypothetical signaling pathway where a kinase, a common target for pyrido[2,3-d]pyrimidine derivatives, plays a crucial role.

G cluster_0 Hypothetical Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase (e.g., CDK4/6, EGFR) Downstream Kinase (e.g., CDK4/6, EGFR) Receptor Tyrosine Kinase (RTK)->Downstream Kinase (e.g., CDK4/6, EGFR) Substrate Protein Substrate Protein Downstream Kinase (e.g., CDK4/6, EGFR)->Substrate Protein Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate ATP -> ADP Cell Cycle Progression / Proliferation Cell Cycle Progression / Proliferation Phosphorylated Substrate->Cell Cycle Progression / Proliferation This compound This compound This compound->Downstream Kinase (e.g., CDK4/6, EGFR) Inhibition

Caption: Inhibition of a downstream kinase by this compound.

Experimental Design: Key Considerations for In Vitro Kinase Assays

A well-designed in vitro kinase assay is crucial for accurately determining the inhibitory potential of a compound. The typical assay involves an isolated kinase, a substrate, ATP, and the inhibitor being tested.[10] The choice of assay format can vary, with common methods including radiometric assays, fluorescence-based assays, and luminescence-based assays.[9][10]

A critical parameter to control is the ATP concentration. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[4] It is recommended to perform the assay at an ATP concentration equal to the Michaelis constant (Km) of the kinase for ATP to ensure the comparability of inhibitor potency data.[4]

The following workflow outlines the key stages of an in vitro kinase assay for evaluating this compound.

G node1 Start: Reagent Preparation Prepare Kinase Buffer, ATP Solution, Substrate Solution, and serial dilutions of this compound. node2 Assay Setup Add kinase, substrate, and inhibitor to microplate wells. Include positive and negative controls. node1->node2 Dispense node3 Reaction Initiation Add ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C). node2->node3 Initiate node4 Reaction Termination & Detection Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™). node3->node4 Terminate & Read node5 Data Analysis Plot kinase activity vs. inhibitor concentration. Calculate the IC50 value. node4->node5 Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Assay Using a Luminescence-Based Readout (ADP-Glo™ Kinase Assay)

This protocol provides a detailed methodology for determining the IC50 of this compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.

Materials:

  • This compound

  • Recombinant target kinase (e.g., CDK4/Cyclin D1, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • Multi-well plates (white, opaque)

  • Multimode plate reader with luminescence detection capability

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Reagent Preparation:

    • Prepare the kinase reaction buffer.

    • Prepare the ATP solution in kinase buffer at a concentration that is twice the final desired concentration (e.g., 2x Km of the kinase).

    • Prepare the kinase and substrate mixture in kinase buffer. The final concentration of the kinase should be optimized for each specific enzyme to ensure the reaction is in the linear range.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted this compound or DMSO (for no-inhibitor and no-kinase controls) to the wells of a white, opaque multi-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well, except for the no-kinase control wells. Add 5 µL of the substrate in kinase buffer to the no-kinase control wells.

    • Include a "no inhibitor" control (DMSO only) to represent 100% kinase activity and a "no kinase" control to determine the background signal.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

The raw luminescence data is first corrected by subtracting the background signal (no-kinase control). The percentage of kinase inhibition is then calculated for each inhibitor concentration relative to the no-inhibitor control (0% inhibition).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.

Table 1: Example Data Presentation for IC50 Determination

Kinase TargetThis compound IC50 (nM)Reference Compound IC50 (nM)
CDK4/Cyclin D1[Hypothetical Value]Palbociclib: [Value]
EGFR (wild-type)[Hypothetical Value]Erlotinib: [Value][6]
PIM-1[Hypothetical Value]Staurosporine: 16.7[11]
mTOR[Hypothetical Value][Reference Value]

Note: The IC50 values for this compound are hypothetical and need to be determined experimentally.

Troubleshooting and Best Practices

  • High Background Signal: This could be due to ATP contamination in the kinase or substrate preparations. Ensure high-purity reagents are used.

  • Low Signal-to-Background Ratio: Optimize the kinase concentration and incubation time to increase the amount of ADP produced.

  • Poor Curve Fit: Ensure accurate serial dilutions and proper mixing of reagents. Outlier data points may need to be excluded.

  • Solubility Issues: If the compound precipitates at high concentrations, consider using a different solvent or adjusting the assay buffer composition.

Conclusion

This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The protocols and guidelines presented in this document provide a solid foundation for researchers to accurately assess its inhibitory activity against a variety of kinase targets in vitro. Rigorous experimental design, careful execution, and appropriate data analysis are paramount for obtaining reliable and reproducible results, which are essential for advancing drug discovery efforts.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. PubMed.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors | Request PDF.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • In vitro kinase assay. Protocols.io.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kinase assays. BMG LABTECH.
  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. NIH.
  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed.
  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. PubMed.
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione deriv
  • pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggreg
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Deriv
  • Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. ScienceDirect.
  • Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. PubMed.
  • Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. PubMed.
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)

Sources

Application Notes and Protocols for Evaluating the Efficacy of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrido[2,3-d]pyrimidines in Oncology

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities, particularly as an anticancer agent.[1] Derivatives of this core have been developed as potent inhibitors of various protein kinases that are critical drivers of tumor growth and proliferation.[1][2] The compound of interest, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, belongs to this promising class of molecules.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a suite of cell-based assays to evaluate the efficacy of this compound and its analogs. The narrative will progress from foundational assays that assess overall cellular health to more complex, mechanism-of-action studies that probe specific molecular targets. The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for preclinical assessment.

Given that pyrido[2,3-d]pyrimidine derivatives frequently target key regulators of the cell cycle and proliferative signaling, this guide will focus on assays to measure cell viability, apoptosis, cell cycle progression, and the activity of two major kinase families implicated as targets: Cyclin-Dependent Kinases (CDK) and the Epidermal Growth Factor Receptor (EGFR).[2][3][4]

Part 1: Foundational Efficacy Assessment: Cell Viability and Proliferation

The initial step in evaluating any potential anticancer compound is to determine its effect on the viability and proliferation of cancer cells. These assays provide a quantitative measure of a compound's cytotoxic or cytostatic effects.

Causality Behind Experimental Choices

While numerous methods exist, we will focus on two distinct types of assays: metabolic assays (XTT) and DNA synthesis assays (BrdU/EdU). Metabolic assays, like the XTT assay, measure the redox potential of metabolically active cells.[5] They are rapid and high-throughput but can sometimes be confounded. For instance, compounds that induce cell cycle arrest without immediate cell death may lead to an increase in cell size and metabolic activity, thus masking an antiproliferative effect.[6][7][8][9] This is a particularly important consideration for inhibitors of kinases like CDK4/6 that induce a G1 arrest.[6][7][8][9]

Therefore, it is crucial to complement metabolic assays with a direct measure of DNA synthesis, such as the incorporation of nucleoside analogs like Bromodeoxyuridine (BrdU). BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle and can be detected with a specific antibody, providing a more direct readout of proliferation.[4]

Recommended Cell Lines

Based on published data for pyrido[2,3-d]pyrimidine derivatives, the following human cancer cell lines are recommended for initial screening[2][4]:

  • A-549 (Lung Carcinoma)

  • MCF-7 (Breast Adenocarcinoma, RB-positive)

  • PC-3 (Prostate Adenocarcinoma)

  • HCT-116 (Colorectal Carcinoma)

Data Presentation: Summarizing IC50 Values

The half-maximal inhibitory concentration (IC50) should be determined for each cell line. Data can be summarized as follows:

Cell LineAssay TypeIC50 (µM) of this compound
A-549XTT[Insert Value]
A-549BrdU[Insert Value]
MCF-7XTT[Insert Value]
MCF-7BrdU[Insert Value]
PC-3XTT[Insert Value]
PC-3BrdU[Insert Value]
HCT-116XTT[Insert Value]
HCT-116BrdU[Insert Value]

Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays

Should the compound demonstrate significant antiproliferative activity, the next logical step is to determine if it induces programmed cell death, or apoptosis.

Causality Behind Experimental Choices

Apoptosis is a tightly regulated process involving the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are key executioner caspases, and their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescence-based method to quantify this activity.

To confirm apoptosis and distinguish it from necrosis, it is advisable to also use an Annexin V-based assay. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorophore or a luciferase, it can be used to identify apoptotic cells. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a valuable tool that allows for the real-time monitoring of apoptosis.[1]

Experimental Workflow: Apoptosis Analysis

G cluster_0 Apoptosis Assay Workflow A Seed cells and treat with This compound B Perform Caspase-Glo® 3/7 Assay (Endpoint measurement) A->B C Perform RealTime-Glo™ Annexin V Assay (Kinetic measurement) A->C D Analyze luminescence data to determine caspase activation B->D E Analyze luminescence and fluorescence data to differentiate apoptosis and necrosis C->E

Caption: Workflow for assessing apoptosis induction.

Part 3: Investigating Effects on Cell Cycle Progression

Many kinase inhibitors exert their effects by arresting the cell cycle at specific checkpoints. Therefore, analyzing the cell cycle distribution of treated cells is a critical step in mechanistic studies.

Causality Behind Experimental Choices

The most common method for cell cycle analysis is propidium iodide (PI) staining followed by flow cytometry.[6] PI is a fluorescent intercalating agent that stains DNA.[6] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[6] It is essential to treat cells with RNase as PI can also bind to double-stranded RNA.[10][11]

Expected Outcomes
  • CDK4/6 inhibitors are expected to cause an accumulation of cells in the G0/G1 phase .

  • EGFR inhibitors can also induce a G1 arrest .

  • Other kinase inhibitors might cause arrest at the G2/M checkpoint .

Part 4: Target Validation: Cell-Based Kinase Activity Assays

The pyrido[2,3-d]pyrimidine scaffold is known to target multiple kinases.[1] Based on the literature, EGFR and CDK4 are plausible targets for this compound.[2][3][4] Cell-based assays that measure the phosphorylation of downstream substrates are the gold standard for confirming target engagement and inhibition in a physiological context.

Target 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligand (e.g., EGF), autophosphorylates specific tyrosine residues, initiating downstream signaling pathways that promote cell proliferation.[11] A key autophosphorylation site is Tyrosine 1068 (Tyr1068).[12] Inhibition of EGFR can be assessed by measuring the reduction in phosphorylation at this site.

Signaling Pathway: EGFR

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Tyr1068) EGFR->pEGFR Grb2 Grb2 pEGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->pEGFR G cluster_0 CDK4/Rb Signaling Pathway CyclinD Cyclin D CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD pRb p-Rb (Ser780) CDK4_CyclinD->pRb Phosphorylation Rb Rb Rb->pRb E2F E2F pRb->E2F E2F Release S_Phase S-Phase Entry E2F->S_Phase Inhibitor This compound Inhibitor->CDK4_CyclinD

Caption: CDK4/Rb pathway controlling G1/S transition.

Part 5: Detailed Protocols

Protocol 1: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for tetrazolium-based assays. [5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • XTT Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT reagent with an electron-coupling reagent.

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. Use a reference wavelength of 630-690 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is based on standard procedures for flow cytometric analysis of the cell cycle. [8][10][11][13]

  • Cell Culture and Treatment: Plate 1x10^6 cells in 6-well plates. After 24 hours, treat with this compound at 1x and 5x the IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for several weeks. [8][11][13]5. Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Western Blot for p-EGFR (Tyr1068) and p-Rb (Ser780)

This protocol provides a general framework for detecting the phosphorylation status of target proteins. [11][14][15]

  • Cell Lysis: After treatment with the compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins. [11]7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR Tyr1068 or anti-p-Rb Ser780) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 8. Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Stripping and Reprobing: To normalize for protein loading, strip the membrane and reprobe with an antibody against the total protein (total EGFR or total Rb).

  • Densitometry: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein.

Conclusion

This application note provides a structured, multi-faceted approach to characterize the cellular efficacy of this compound. By progressing from broad assessments of cell viability to specific, mechanism-based assays, researchers can build a comprehensive profile of the compound's activity. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate robust and reliable data, thereby accelerating the journey of this promising compound class from the laboratory to potential clinical applications.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Benchchem. (n.d.). A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abdel-Maksoud, M. S., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability.
  • Foy, R., et al. (2023).
  • Foy, R., et al. (2024).
  • ResearchGate. (2023). (PDF) The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays.
  • Merck Millipore. (n.d.). Anti-phospho-EGFR (Tyr1068), clone EP774Y, Rabbit Monoclonal.
  • R&D Systems. (n.d.). Human Phospho-EGFR (Y1068) Antibody MAB3570.
  • Cell Signaling Technology. (2011). Phospho-EGF Receptor (Tyr1068) (D7A5) XP® Rabbit mAb.
  • Bartucci, M., et al. (2015). Tyr1068-phosphorylated epidermal growth factor receptor (EGFR) predicts cancer stem cell targeting by erlotinib in preclinical models of wild-type EGFR lung cancer. Oncogene.
  • Elzahabi, H. S. A., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Meso Scale Discovery. (n.d.). MSD® Phospho-Rb (Ser780) Assay Whole Cell Lysate Kit.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Formisano, L., et al. (2022).
  • Thermo Fisher Scientific. (n.d.). Phospho-Rb (Ser780) Polyclonal Antibody (PA5-12681).
  • Cell Signaling Technology. (n.d.). Phospho-Rb (Ser780) (D59B7) Rabbit Monoclonal Antibody.
  • Meso Scale Discovery. (2011). Phospho-Rb (Ser780) Assay - Whole Cell Lysate - Product Insert.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Hentemann, M. F., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Novel Kinase Targets for Pyrido[2,3-d]pyrimidine Compounds.
  • Kumar, V., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Chen, Z., et al. (2014).
  • Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry.

Sources

development of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one as a PIM-1 kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one as a PIM-1 Kinase Inhibitor

Foreword for the Researcher

This document serves as a comprehensive application and protocol guide for researchers, scientists, and drug development professionals interested in the discovery and characterization of this compound as a selective inhibitor of PIM-1 kinase. As a constitutively active serine/threonine kinase, PIM-1 is a high-value therapeutic target, frequently overexpressed in a wide array of hematological and solid tumors where it plays a critical role in promoting cell survival and proliferation.[1][2][3] The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, providing a robust framework for developing potent and selective therapeutic agents.[4][5][6] This guide eschews a rigid template, instead offering a logically structured narrative from synthesis to cellular validation, grounded in established scientific principles and methodologies. Our goal is to provide not just a set of instructions, but a framework for critical thinking and experimental design in the early-stage development of novel kinase inhibitors.

The PIM-1 Kinase Signaling Axis: A Prime Oncogenic Target

PIM-1 is a proto-oncogene that functions as a downstream effector of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2] Upon activation by transcription factors like STAT3 and STAT5, PIM-1 phosphorylates a diverse range of downstream substrates that regulate critical cellular processes.[2][3] Key substrates include the pro-apoptotic protein BAD, whose phosphorylation by PIM-1 on Ser112 inhibits its apoptotic function, and cell cycle regulators like p21 and p27.[2][7] By phosphorylating these targets, PIM-1 promotes cell cycle progression, inhibits apoptosis, and enhances cell survival, making it a pivotal node in cancer cell biology.[1][2] The unique structural features of the PIM kinase ATP-binding pocket, such as a proline residue (Pro123) in the hinge region, offer an opportunity for the design of highly selective inhibitors.[8]

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM-1 Regulation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors (IL-6, etc.) JAK JAK Cytokines->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene activates PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translates to BAD BAD (pro-apoptotic) PIM1_Kinase->BAD phosphorylates CellCycle p21, p27, c-Myc PIM1_Kinase->CellCycle phosphorylates Apoptosis Apoptosis BAD->Apoptosis promotes pBAD p-BAD (inactive) pBAD->Apoptosis cannot promote Proliferation Cell Proliferation & Survival CellCycle->Proliferation promotes Inhibitor 2-Methylpyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->PIM1_Kinase inhibits

Caption: PIM-1 Signaling Pathway and Point of Inhibition.

Synthesis and Characterization of this compound

The synthesis of the pyrido[2,3-d]pyrimidine core is well-established and can be achieved through several routes.[6][9][10] The following protocol outlines a common and reliable method starting from 2-amino-3-cyanopyridine.

Protocol 2.1: Synthesis

Rationale: This two-step synthesis involves the formation of an amidine intermediate followed by cyclization with an acetic anhydride source to form the desired pyrimidinone ring. This approach is efficient and allows for modularity if derivatives are desired.

Step 1: Synthesis of N'-(3-cyano-2-pyridinyl)acetamidine

  • To a solution of 2-amino-3-cyanopyridine (1.0 eq) in dry toluene, add acetonitrile (1.2 eq) and phosphorus oxychloride (POCl₃, 1.1 eq).

  • Heat the reaction mixture to reflux (approx. 110°C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until pH 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude amidine intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude acetamidine intermediate from Step 1 in acetic anhydride (5-10 volumes).

  • Heat the mixture to reflux (approx. 140°C) for 2-3 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2.2: Characterization

Rationale: Rigorous characterization is essential to confirm the identity and purity of the synthesized compound before biological evaluation.

  • ¹H NMR (DMSO-d₆): Expect characteristic peaks for the methyl group, the aromatic protons on the pyridine ring, and the N-H proton of the pyrimidinone.

  • ¹³C NMR (DMSO-d₆): Expect signals corresponding to the methyl carbon, the aromatic carbons, and the carbonyl carbon.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.

  • Purity Analysis (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

In Vitro Biochemical Evaluation: PIM-1 Kinase Inhibition

The primary biochemical validation is to determine if the synthesized compound directly inhibits the enzymatic activity of PIM-1. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[11]

Protocol 3.1: ADP-Glo™ PIM-1 Kinase Inhibition Assay

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP back to ATP, which is used by a luciferase to generate a light signal directly proportional to PIM-1 kinase activity.[11]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., a derivative of the BAD protein)

  • ATP (at Km concentration for PIM-1)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11]

  • This compound (test compound)

  • Staurosporine or a known PIM-1 inhibitor like AZD1208 (positive control)[12][13]

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction & Detection cluster_analysis Data Analysis A 1. Add 1 µL Inhibitor (or DMSO) to wells B 2. Add 2 µL PIM-1 Enzyme A->B C 3. Add 2 µL Substrate/ATP Mix to initiate reaction B->C D 4. Incubate at RT (e.g., 60 min) C->D E 5. Add 5 µL ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F 6. Incubate at RT (e.g., 40 min) E->F G 7. Add 10 µL Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H 8. Incubate at RT (e.g., 30 min) G->H I 9. Read Luminescence H->I J 10. Plot Dose-Response Curve & Calculate IC50 I->J

Caption: Workflow for the In Vitro PIM-1 Kinase Inhibition Assay.

Procedure:

  • Prepare a serial dilution of the test compound and control inhibitors in DMSO. A typical starting range is 10 mM down to nM concentrations.

  • In a 384-well plate, add 1 µL of the compound dilution, positive control, or DMSO vehicle.

  • Add 2 µL of PIM-1 enzyme solution (pre-diluted in kinase buffer) to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.

  • Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Representative In Vitro Kinase Inhibition Data

Compound PIM-1 IC₅₀ (nM) PIM-2 IC₅₀ (nM) Selectivity (PIM-2/PIM-1)
This compound 85 >5000 >58x
AZD1208 (Control)[13] 0.4 5.0 12.5x

| Staurosporine (Control) | 16.7 | >20000 | >1200x |

Note: Data are hypothetical and for illustrative purposes.

Cellular Activity and Target Validation

Demonstrating that a compound inhibits a purified enzyme is the first step. The critical next phase is to confirm its activity in a cellular context, verifying that it can penetrate cells, engage its target, and elicit a desired biological response.

Protocol 4.1: Cell Viability Assay

Rationale: PIM-1 inhibition is expected to reduce the proliferation and viability of cancer cells that are dependent on its activity.[14] The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels, a direct indicator of metabolically active cells.

Procedure:

  • Seed cancer cells known to express high levels of PIM-1 (e.g., Daudi, Raji, or certain prostate cancer lines) in a 96-well clear-bottom white plate and allow them to adhere overnight.[7][14]

  • Treat the cells with a serial dilution of this compound for 48-72 hours. Include DMSO as a vehicle control.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a 1:1 ratio with the cell culture medium.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence.

  • Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (GI₅₀) by plotting the dose-response curve.

Table 2: Representative Cellular Viability Data

Cell Line PIM-1 Expression GI₅₀ (µM) of Test Compound
Daudi (Burkitt's Lymphoma) High 0.55
PC-3 (Prostate Cancer) Moderate 2.1

| LNCaP (Prostate Cancer) | Low | >10 |

Note: Data are hypothetical and for illustrative purposes.

Protocol 4.2: Target Engagement via Western Blot

Rationale: To confirm that the observed cytotoxic effects are due to the inhibition of PIM-1, it is essential to measure the phosphorylation status of a known downstream substrate. A reduction in the phosphorylation of BAD at Ser112 is a reliable biomarker of PIM-1 inhibition in cells.[12][14]

Procedure:

  • Plate and treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a shorter duration (e.g., 3-6 hours).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantify total protein concentration using a BCA assay.

  • Separate 20-30 µg of total protein per lane using SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-BAD (Ser112) and total BAD. A loading control like GAPDH or β-actin is also required.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Expected Outcome: A dose-dependent decrease in the p-BAD(S112) signal relative to total BAD and the loading control, confirming on-target activity.

Protocol 4.3: Apoptosis Induction Assay

Rationale: As PIM-1 is a pro-survival kinase, its inhibition should lead to apoptosis.[14] The cleavage of Caspase-3 is a hallmark of apoptosis execution.

Procedure:

  • Treat cells with the test compound as described in Protocol 4.2 for 24-48 hours. Include a known apoptosis inducer like staurosporine as a positive control.

  • Perform Western blotting as described above, probing for cleaved Caspase-3 and total Caspase-3.

  • Expected Outcome: A dose-dependent increase in the levels of cleaved Caspase-3, indicating the activation of the apoptotic cascade.

Elucidating the Binding Mode through Structural Biology

Rationale: Understanding how an inhibitor binds to its target kinase at an atomic level is invaluable for optimizing its potency and selectivity. X-ray crystallography provides a high-resolution snapshot of the inhibitor-protein complex, guiding structure-activity relationship (SAR) studies.[15][16][17][18]

Workflow:

  • Co-crystallization: The purified PIM-1 kinase domain is incubated with a molar excess of this compound and subjected to crystallization screening.

  • X-ray Diffraction: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.[18]

  • Structure Solution: The diffraction data is processed to generate an electron density map, into which the molecular models of the protein and the inhibitor are built and refined.[19]

  • Analysis: The final structure reveals key hydrogen bonds, hydrophobic interactions, and potential steric clashes between the inhibitor and the PIM-1 active site, providing crucial insights for designing more potent second-generation compounds.[20]

SBDD_Logic A Synthesize Initial Hit (e.g., 2-Methylpyrido... -pyrimidin-4(3H)-one) B Obtain Co-Crystal Structure (PIM-1 + Inhibitor) A->B C Analyze Binding Pocket Interactions B->C D Identify Opportunities for Improved Potency/ Selectivity C->D E Design & Synthesize New Analogs D->E F Test New Analogs (Biochemical & Cellular Assays) E->F F->B Iterate

Caption: Logic of Structure-Based Drug Design (SBDD).

Conclusion and Future Perspectives

This guide has detailed a systematic approach for the synthesis, biochemical profiling, and cellular validation of this compound as a PIM-1 kinase inhibitor. The protocols provided represent a validated workflow for the initial stages of a drug discovery program targeting this important oncogene. Successful execution of these experiments would establish this scaffold as a viable starting point for a lead optimization campaign.

Future work would involve expanding the SAR around the core structure to improve potency and selectivity, optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately progressing optimized leads into in vivo efficacy studies in relevant cancer models.

References

  • Al-Odat, I., Al-PT, D., Al-Tel, M., Al-Sawalha, N., & Al-Qerem, W. (2020). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Experimental and Therapeutic Medicine. [Link]

  • Al-Rashood, S. T., Aouad, M. R., Al-Ghorbani, M., Al-amri, A. M., & El-Sayed, W. M. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Avram, S., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI. [Link]

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  • Chen, W. W., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncology Letters. [Link]

  • Kim, S., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. ResearchGate. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules. [Link]

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  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Kim, S., et al. (2024). The role of Pim-1 kinases in inflammatory signaling pathways. Inflammation Research. [Link]

  • North, A. H. P., et al. (2024). Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

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  • Muscia, A., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]

  • Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. [Link]

  • Nocentini, A., et al. (2018). X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications. [Link]

  • Deng, Y., et al. (2023). PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. Frontiers in Immunology. [Link]

  • Barelier, S., & Gelin, M. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals. [Link]

  • ResearchGate. (n.d.). Pim-1 inhibitors under clinical and preclinical studies. ResearchGate. [Link]

  • Holder, S., et al. (2023). Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. Blood Advances. [Link]

  • Chem Help ASAP. (2023). X-ray crystallography & co-crystals of targets & ligands. YouTube. [Link]

  • Ghosh, A. K., et al. (2011). Design, synthesis, and X-ray crystallographic analysis of a novel class of Hiv-1 protease inhibitors. Journal of Medicinal Chemistry.
  • Shanmugasundaram, P., et al. (2014). Design, Synthesis and Screening Studies of Potent Thiazol-2-Amine Derivatives as Fibroblast Growth Factor Receptor 1 Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • Cho, J., et al. (2013). Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Arote, R. B., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules. [Link]

  • Teixidó, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

Sources

Application Notes and Protocols for 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines and its diverse pharmacological activities.[1][2] This bicyclic nitrogen-containing structure serves as a versatile framework for the development of novel therapeutic agents, particularly in oncology.[3][4][5] Derivatives of this scaffold have been extensively investigated and have shown potent inhibitory activity against a range of cancer-relevant targets, including tyrosine kinases, cyclin-dependent kinases (CDKs), and dihydrofolate reductase (DHFR).[2][3][6]

This document provides a detailed guide for researchers on the application of a representative compound from this class, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as "Compound M"), for the investigation of its anti-cancer properties in various cell lines. While Compound M is a specific entity, the principles and protocols outlined herein are broadly applicable to other derivatives of the pyrido[2,3-d]pyrimidine family. The methodologies detailed below are designed to enable a comprehensive evaluation of the compound's cytotoxic and mechanistic effects.

Mechanism of Action: A Focus on Kinase Inhibition and Apoptosis Induction

Derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have demonstrated efficacy against several key oncogenic signaling pathways.[3][5] A primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7][8] Notably, various analogs have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including clinically relevant mutant forms such as EGFRT790M, which is associated with acquired resistance to first-generation EGFR inhibitors.[7][9]

Furthermore, compounds based on this scaffold have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase that is frequently overexpressed in a variety of cancers and plays a critical role in cell survival and resistance to apoptosis.[10][11] The inhibition of these kinases typically leads to the downstream suppression of pro-survival signaling cascades, such as the RAF-MEK-ERK pathway.[12]

A common consequence of the disruption of these signaling pathways is the induction of apoptosis, or programmed cell death. Many pyrido[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells, a desirable characteristic for an anti-cancer agent.[6][7][11] This is often accompanied by cell cycle arrest at various phases, preventing the uncontrolled proliferation of cancer cells.[6][11]

The following diagram illustrates a plausible signaling pathway targeted by Compound M, based on the known activities of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Compound_M Compound M Compound_M->EGFR Inhibits PIM1 PIM1 Compound_M->PIM1 Inhibits Bad Bad PIM1->Bad Inhibits (by phosphorylation) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Bcl2 Bcl2 Bad->Bcl2 Inhibits Apoptosis_Inhibition Apoptosis Inhibition Bcl2->Apoptosis_Inhibition

Caption: Hypothetical signaling pathway inhibited by Compound M.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of Compound M's anti-cancer activity. It is recommended to perform these experiments in a panel of cancer cell lines relevant to the hypothesized targets, such as A-549 (lung, EGFR-positive), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver).[3][7][11]

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of Compound M that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Compound M stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound M in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Example Data Presentation:

Cell LineCompound M IC50 (µM)Doxorubicin IC50 (µM)
A-5498.5 ± 1.20.9 ± 0.2
PC-35.2 ± 0.81.5 ± 0.3
MCF-712.1 ± 2.50.5 ± 0.1
HepG27.8 ± 1.11.1 ± 0.2
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by Compound M.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • Compound M

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with Compound M at concentrations around its IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Example Data Presentation:

Treatment% Early Apoptosis% Late ApoptosisTotal Apoptosis
Vehicle Control2.1 ± 0.41.5 ± 0.33.6%
Compound M (IC50)15.8 ± 2.110.2 ± 1.826.0%
Compound M (2x IC50)25.4 ± 3.518.9 ± 2.944.3%
Protocol 3: Cell Cycle Analysis

This protocol determines the effect of Compound M on cell cycle progression.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • Compound M

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Compound M as described in Protocol 2.

  • Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will reveal the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Example Data Presentation:

Treatment% G1 Phase% S Phase% G2/M Phase
Vehicle Control55.2 ± 4.125.8 ± 3.219.0 ± 2.8
Compound M (IC50)70.1 ± 5.515.3 ± 2.514.6 ± 2.1
General Experimental Workflow

The following diagram outlines a comprehensive workflow for characterizing the anti-cancer properties of Compound M.

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanistic Studies cluster_phase3 Phase 3: Advanced Characterization Viability Cell Viability Assay (MTT) Determine IC50 values Apoptosis Apoptosis Assay (Annexin V/PI) Viability->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) KinaseAssay In Vitro Kinase Assay (EGFR, PIM-1) Apoptosis->KinaseAssay WesternBlot Western Blotting (p-EGFR, p-ERK, Caspase-3) Migration Cell Migration/Invasion Assay Spheroid 3D Tumor Spheroid Assay

Caption: General workflow for evaluating Compound M.

Conclusion

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold represents a highly promising framework for the development of novel anti-cancer therapeutics. The protocols and guidelines presented in this document provide a robust starting point for researchers to investigate the efficacy and mechanism of action of this compound (Compound M) and its analogs in relevant cancer cell line models. A systematic approach, beginning with cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in elucidating the full therapeutic potential of this important class of compounds.

References

  • ResearchGate. (n.d.). Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives.
  • RSC Advances. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • ResearchGate. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • Royal Society of Chemistry. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers.
  • National Center for Biotechnology Information. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • BenchChem. (n.d.). Benchmarking a Pyrido[2,3-d]pyrimidine Derivative Against Standard-of-Care Drugs in Oncology.
  • PubMed. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors.
  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44.
  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • National Center for Biotechnology Information. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • BenchChem. (n.d.). 6-amino-2-(4-methylpiperidin-1-yl)pyrimidin-4(3H)-one.
  • PubMed. (1995). pyrido[2,3-d]pyrimidine derivatives: synthesis and in vitro study of their activity against platelet aggregation.
  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • PubMed. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships.
  • National Center for Biotechnology Information. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.
  • Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.

Sources

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Derivatives have been investigated as potent inhibitors of various kinases (such as Cdk4, EGFR, and PIM-1), dihydrofolate reductase, and as modulators of other cellular processes, showing promise in oncology and anti-inflammatory applications.[1][3][4][5][6] This document provides a comprehensive experimental framework for the initial in vivo characterization of a novel derivative, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one. We present a phased approach, beginning with essential foundational studies—pharmacokinetics (PK) and tolerability—before progressing to hypothesis-driven efficacy testing in established oncology and inflammation models. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a robust and logical pathway for advancing a promising new chemical entity.

Introduction: The Therapeutic Promise of the Pyrido[2,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates a bicyclic heterocyclic system with diverse biological activities.[7] Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly ATP-binding sites within kinases.[4] Palbociclib, a Cdk4/6 inhibitor approved for breast cancer, stands as a prominent example of a marketed drug built upon this scaffold.[8]

Given the broad spectrum of activity associated with this chemical class, the initial in vivo assessment of a new analogue like this compound must be systematic. The absence of a pre-defined biological target necessitates a platform approach. This guide outlines a logical funnel, starting with broad safety and bioavailability assessments before committing resources to more complex and costly disease models. This strategy is designed to generate critical data for informed decision-making at each stage of preclinical development.[9]

Phase I: Foundational In Vivo Characterization

Before assessing efficacy, it is imperative to understand how the compound behaves within a living system. These initial studies establish the safety profile and dosing parameters crucial for all subsequent experiments.[10] All procedures must adhere to Good Laboratory Practice (GLP) standards, especially if the data is intended for future regulatory submissions.[11]

Diagram: Overall In Vivo Evaluation Funnel

G A Compound Formulation & Solubility Testing B Maximum Tolerated Dose (MTD) (Acute Toxicity) A->B C Pharmacokinetics (PK) (Single Dose, IV & PO) B->C Inform Dosing D Preliminary Toxicology (Repeat-Dose) C->D Inform Dosing Regimen E Hypothesis 1: Oncology (Kinase Inhibition) D->E Go/No-Go Decision Select Relevant Models F Hypothesis 2: Inflammation D->F G Other Potential Applications D->G H Advanced Efficacy Models (e.g., PDX, Chronic Inflammation) E->H F->H G->H I Full IND-Enabling Toxicology H->I

Caption: A phased approach for in vivo evaluation of a novel compound.

Maximum Tolerated Dose (MTD) Study

Causality: The MTD study is the cornerstone of in vivo pharmacology. Its purpose is to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.[12] This information is critical for selecting dose levels for subsequent PK and efficacy studies, ensuring animal welfare and data integrity.

Protocol:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old, n=3-5 per group.

  • Acclimation: Allow animals to acclimate to the facility for at least 7 days under controlled conditions (12h light/dark cycle, stable temperature, and humidity) with ad libitum access to food and water.[13]

  • Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO in corn oil). The choice of vehicle is critical and should be tested alone in a control group.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of mice. A common starting point is a dose-range finding study with wide dose spacing (e.g., 10, 100, 1000 mg/kg).

  • Administration: The route should mimic the intended clinical route, if known. Oral gavage (PO) and intraperitoneal (IP) injection are common for initial screening.

  • Monitoring: Observe animals intensely for the first 4 hours post-dosing, and then at least twice daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss, abnormal posture).

  • Endpoint: The MTD is defined as the highest dose that results in no more than 10% body weight loss and no mortality or severe clinical signs.

  • Data Collection: A sample data collection table is shown below.

GroupDose (mg/kg)RouteNMortalityMax. Body Weight Loss (%)Clinical Signs Observed
1VehiclePO50/5< 2%None
250PO50/53%None
3150PO50/58%Mild, transient lethargy
4450PO51/515%Severe lethargy, hunched posture
Pharmacokinetic (PK) Profiling

Causality: A PK study reveals a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14] Understanding its half-life, bioavailability, and peak plasma concentration (Cmax) is essential for designing an effective dosing regimen for efficacy studies. A compound that is not absorbed or is cleared too rapidly may not reach its target in sufficient concentrations to have a therapeutic effect.[15]

Protocol:

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to allow for serial blood sampling from a single animal, adhering to the "Reduction" principle of the 3Rs.[16]

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples (e.g., 100 µL) into tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

ParameterDescriptionExample Value (Oral)
Tmax Time to reach maximum plasma concentration1.0 hr
Cmax Maximum observed plasma concentration1500 ng/mL
AUC Area Under the Curve (total drug exposure)7500 hr*ng/mL
Half-life of the compound4.5 hr
F (%) Absolute Oral Bioavailability65%

Phase II: Hypothesis-Driven Efficacy Screening

With a safe dose range and PK profile established, the next phase is to test the compound in disease models relevant to the known activities of the pyrido[2,3-d]pyrimidine class.

Application Area 1: Oncology

Rationale: The most widely reported activity for this scaffold is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[1][7] Therefore, a primary hypothesis is that this compound possesses anti-cancer properties. The Cell Line-Derived Xenograft (CDX) model is a standard, robust initial step for evaluating anti-tumor efficacy in vivo.[17][18]

Diagram: Oncology Efficacy Workflow

G A Select Relevant Cancer Cell Line (e.g., based on in vitro screen) B Implant Cells into Immunodeficient Mice (e.g., NSG) A->B C Tumor Growth to Palpable Size (e.g., 100-150 mm³) B->C D Randomize Mice into Treatment Groups C->D E Initiate Dosing Regimen (Vehicle, Test Compound, Positive Control) D->E F Monitor Tumor Volume and Body Weight (2-3x weekly) E->F G Endpoint Reached (e.g., Tumor >1500 mm³ or 28 days) F->G H Collect Tumors & Tissues for Biomarker Analysis G->H

Caption: Standard workflow for a Cell Line-Derived Xenograft (CDX) study.

Protocol: CDX Efficacy Study

  • Cell Line & Animal Model: Select a human cancer cell line (e.g., H1975 for EGFR-mutant lung cancer, MDA-MB-435 for breast cancer) and implant subcutaneously into the flank of immunodeficient mice (e.g., Athymic Nude or SCID).[4][19]

  • Tumor Establishment: Allow tumors to grow to an average volume of 100-150 mm³.

  • Group Formation: Randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

    • Group 1: Vehicle Control

    • Group 2: Test Compound (e.g., 50 mg/kg, daily, PO)

    • Group 3: Positive Control (a standard-of-care agent for that cancer type)

  • Treatment: Administer treatments according to the schedule determined by PK data for a set period (e.g., 21-28 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors can be harvested for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated target proteins) to confirm the mechanism of action.

Application Area 2: Inflammation

Rationale: Certain pyridopyrimidine derivatives have demonstrated anti-inflammatory properties.[20] A rapid and reliable way to screen for this activity is using an acute, inducible inflammation model. The carrageenan-induced paw edema model in rats is a classic assay that measures a compound's ability to inhibit edema formation, a primary sign of acute inflammation.[13]

Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Use Wistar or Sprague-Dawley rats (150-200g).

  • Acclimation & Baseline: Acclimate animals and measure the baseline paw volume of the right hind paw using a plethysmometer.[13]

  • Group Formation & Dosing: Randomize animals into groups (n=6-8).

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO)

    • Group 2: Test Compound (e.g., 30 mg/kg, PO)

    • Group 3: Test Compound (e.g., 100 mg/kg, PO)

    • Group 4: Positive Control (e.g., Indomethacin 10 mg/kg, PO)

  • Pre-treatment: Administer the vehicle, test compound, or positive control 60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

    • % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Conclusion and Future Directions

This application guide provides a validated, multi-phase framework for the initial in vivo assessment of this compound. By systematically determining the MTD and PK profile before proceeding to hypothesis-driven efficacy models in oncology and inflammation, researchers can generate the high-quality, reproducible data needed to make critical go/no-go decisions.[16] Positive results in these initial screens would justify progression to more advanced, clinically relevant models, such as patient-derived xenografts (PDX) for oncology or chronic inflammation models (e.g., collagen-induced arthritis), bringing this promising compound class one step closer to potential clinical application.[21]

References

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Cancer Management and Research.
  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research.
  • Spontaneous and Induced Animal Models for Cancer Research. (2022). Cancers.
  • In Vivo Models. Biocompare.
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Cancer Management and Research.
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  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

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  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor. Available at: [Link]

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Pyrido[2,3-d]pyrimidines as Potent and Selective EGFR Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrido[2,3-d]pyrimidines as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This guide delves into the mechanism of action, structure-activity relationships, and detailed protocols for the synthesis and evaluation of these promising therapeutic agents. Our focus is on providing practical, field-proven insights to accelerate your research and development efforts in oncology.

Introduction: The Rationale for Targeting EGFR with Pyrido[2,3-d]pyrimidines

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This makes EGFR a prime target for therapeutic intervention.

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates, thereby inhibiting the entire signaling cascade.[5] The adaptability of the pyrido[2,3-d]pyrimidine core allows for fine-tuning of its pharmacological properties, leading to the development of inhibitors with high potency against both wild-type and mutant forms of EGFR, including the notoriously resistant T790M mutation.[3][6][7]

The EGFR Signaling Pathway and Inhibition by Pyrido[2,3-d]pyrimidines

Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, ultimately leading to cell proliferation and survival. Pyrido[2,3-d]pyrimidine inhibitors block this process at its inception by occupying the ATP-binding pocket of the EGFR kinase domain.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Pyrido Pyrido[2,3-d]pyrimidine Inhibitor Pyrido->EGFR Inhibition ATP ATP ATP->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Ligand Binding

Caption: EGFR Signaling Pathway and Site of Inhibition.

Structure-Activity Relationship (SAR) of Pyrido[2,3-d]pyrimidine EGFR Inhibitors

The potency and selectivity of pyrido[2,3-d]pyrimidine inhibitors are heavily influenced by the nature and position of substituents on the core scaffold. Understanding these SARs is crucial for the rational design of novel and improved inhibitors.

  • Substitutions at the 2- and 4-positions: These positions are often modified to interact with the hinge region of the EGFR kinase domain. Introduction of various amine-containing side chains at the 2-position can enhance potency and bioavailability.[5][8]

  • Substitutions at the 6-position: This position often accommodates bulky aromatic groups that can be tailored to confer selectivity for specific EGFR mutants. For instance, replacement of a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFR tyrosine kinase inhibitor, demonstrating the importance of this position for kinase selectivity.[5][8]

  • Modifications at the 7-position: This position is critical for establishing interactions within the ATP-binding pocket. The introduction of a urea moiety at this position has been shown to be a key feature in some broadly active tyrosine kinase inhibitors.[5][8]

Compound IDR2-substituentR6-substituentEGFR IC50 (µM)Kinase SelectivityReference
4b (PD-089828) -NH22,6-dichlorophenyl0.45Broad (PDGFr, FGFr, c-src)[5][8]
6c -NH(CH2)4N(Et)22,6-dichlorophenylNot specified, but enhanced potencyBroad[5][8]
4e -NH23,5-dimethoxyphenyl>50Highly selective for FGFr[5][8]
Compound B1 Thieno[3,2-d]pyrimidine coreNot specified0.013 (L858R/T790M)>76-fold for EGFR WT[3][6][7]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of pyrido[2,3-d]pyrimidine EGFR inhibitors.

Synthesis of a Representative Pyrido[2,3-d]pyrimidine Derivative

This protocol outlines a general synthetic route for a class of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives, adapted from published procedures.[7]

Workflow for Synthesis of Pyrido[2,3-d]pyrimidine Derivatives:

Synthesis_Workflow Start Starting Materials (e.g., ethyl 2-aminothiophene-3-carboxylate) Intermediate1 Intermediate 9 (Reaction with Urea) Start->Intermediate1 Intermediate2 Intermediate 10 (Reaction with POCl3) Intermediate1->Intermediate2 Intermediate3 Intermediate 11a-e (Synthesis with heterocyclic structures) Intermediate2->Intermediate3 Intermediate4 Intermediate 12a-e (Reaction with 4-fluoro-2-methoxy-5-nitroaniline) Intermediate3->Intermediate4 Reduction Intermediate Reduction (Fe, NH4Cl) Intermediate4->Reduction FinalProduct Target Compounds (Acylation) Reduction->FinalProduct

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Synthesis of Intermediate 9: React ethyl 2-aminothiophene-3-carboxylate with urea.[7]

  • Synthesis of Intermediate 10: Treat Intermediate 9 with phosphorus oxychloride (POCl3).[7]

  • Synthesis of Intermediates 11a-e: React Intermediate 10 with various heterocyclic structures.[7]

  • Synthesis of Intermediates 12a-e: React Intermediates 11a-e with 4-fluoro-2-methoxy-5-nitroaniline.[7]

  • Reduction: Reduce the nitro group of Intermediates 12a-e using iron and ammonium chloride.[7]

  • Final Acylation: React the resulting amine with various acyl chlorides to obtain the final target compounds.[7]

Note: This is a generalized scheme. Specific reaction conditions, purification methods, and characterization data should be referenced from the primary literature.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[9] The luminescent signal is directly proportional to kinase activity.

Workflow for the EGFR Biochemical Kinase Assay:

Kinase_Assay_Workflow Prep Prepare Reagents: - Inhibitor dilutions - EGFR enzyme - Substrate & ATP Plate Plate Setup: Add inhibitor/control to wells Prep->Plate Reaction Initiate Kinase Reaction: Add enzyme, substrate, and ATP Plate->Reaction Incubate1 Incubate at RT (e.g., 60 min) Reaction->Incubate1 Stop Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubate1->Stop Incubate2 Incubate at RT (e.g., 40 min) Stop->Incubate2 Detect Detect ADP: Add Kinase Detection Reagent Incubate2->Detect Incubate3 Incubate at RT (e.g., 30 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

Caption: Workflow for the EGFR Biochemical Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the pyrido[2,3-d]pyrimidine inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[9]

    • Dilute recombinant EGFR enzyme (wild-type or mutant) and a suitable substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer to the desired concentrations.[1]

  • Assay Plate Setup:

    • Add 5 µL of the diluted inhibitor or control (e.g., vehicle, known EGFR inhibitor) to the wells of a 96-well or 384-well plate.[1]

  • Kinase Reaction:

    • Prepare a master mix containing ATP and the substrate in kinase assay buffer.

    • Initiate the reaction by adding the diluted EGFR enzyme and the ATP/substrate master mix to each well. The final reaction volume is typically 25-50 µL.[1][10]

    • Incubate the plate at room temperature for 60 minutes.[9]

  • Signal Generation and Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]

    • Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to determine the effect of pyrido[2,3-d]pyrimidine inhibitors on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Workflow for the Cell-Based Proliferation Assay:

Proliferation_Assay_Workflow Seed Seed Cells in 96-well plate (e.g., 3,000-5,000 cells/well) Incubate1 Incubate 24h for attachment Seed->Incubate1 Treat Treat with serial dilutions of inhibitor Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 Viability Measure Cell Viability (e.g., add MTS/MTT or CellTiter-Glo®) Incubate2->Viability Read Measure Absorbance or Luminescence Viability->Read Analyze Data Analysis: Calculate IC50 Read->Analyze

Caption: Workflow for the Cell-Based Proliferation Assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells from a suitable cancer cell line (e.g., A431 for overexpressed wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR).[3][11]

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.[1]

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a serial dilution of the pyrido[2,3-d]pyrimidine inhibitor in complete growth medium at 2X the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the diluted inhibitor or control to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

  • Viability Measurement (using MTS reagent as an example):

    • Add 20 µL of MTS reagent to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.[1]

    • Gently mix the plate and measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blotting for EGFR Phosphorylation

This protocol is to assess the ability of the inhibitors to block EGFR autophosphorylation in a cellular context.

Step-by-Step Protocol:

  • Cell Treatment:

    • Seed cells (e.g., A431) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the pyrido[2,3-d]pyrimidine inhibitor for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR).

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR and loading control signals.

    • Determine the concentration-dependent inhibition of EGFR phosphorylation.

Conclusion and Future Directions

Pyrido[2,3-d]pyrimidines represent a versatile and potent class of EGFR inhibitors with significant potential for the treatment of various cancers. The protocols and insights provided in this guide are intended to facilitate the discovery and development of novel drug candidates based on this promising scaffold. Future research should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in in vivo models of cancer. Furthermore, exploring the potential of these inhibitors to overcome other forms of resistance to EGFR-targeted therapies will be a crucial area of investigation.

References

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]

  • Tanimoto, A., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 14(4), 4861-4868. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

  • Doherty, A. M., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(26), 5118-5133. [Link]

  • Invitrogen. (n.d.). EGFR Biochemical Assays. Retrieved from [Link]

  • Rani, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893201. [Link]

  • Doherty, A. M., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(26), 5118-5133. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology, 1652, 13-24. [Link]

  • Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. Methods in Molecular Biology. [Link]

  • El-Damasy, D. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent dual EGFRWT and EGFRT790M inhibitors. Scientific Reports, 12(1), 11846. [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Fu, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

  • Roskoski, R. Jr. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 155, 104727. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Synthesis of Pyrido[2,3‐d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor‐Targeted Molecular Docking Toward Novel Anticancer Leads. ChemistrySelect. [Link]

  • Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][1][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]

  • Al-Hussain, S. A., et al. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer: Design, Synthesis, and In Vitro Evaluation. ACS Omega, 8(35), 32015-32031. [Link]

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  • Bryan, M. C., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6015-6034. [Link]

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Application Notes and Protocols for Assessing Apoptosis Induction by 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Pro-Apoptotic Potential of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant anti-cancer properties.[1][2][3][4] These compounds often exert their effects by modulating key cellular processes, including the induction of apoptosis, or programmed cell death. Apoptosis is a critical mechanism for eliminating damaged or cancerous cells, and its dysregulation is a hallmark of cancer.[5] Therefore, compounds that can effectively induce apoptosis in cancer cells are of high therapeutic interest.

This guide provides a comprehensive methodological framework for assessing the apoptosis-inducing capabilities of this compound. We will delve into a multi-faceted approach, beginning with foundational cell viability assays and progressing to more specific and mechanistic apoptosis assays. The rationale behind each experimental choice is explained, ensuring a robust and self-validating workflow.

Part 1: Foundational Analysis - Determining Cytotoxicity and Optimal Dosing

Before investigating the specific mechanisms of cell death, it is crucial to first establish the cytotoxic effects of this compound on the cancer cell line of interest. This initial step will determine the appropriate concentration range for subsequent, more detailed apoptosis assays.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., PC-3, MCF-7, A549)[2]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Part 2: Core Apoptosis Assays - A Multi-Parametric Approach

Once the cytotoxic concentration range is established, the next step is to determine if the observed cell death is due to apoptosis. A combination of assays targeting different hallmarks of apoptosis is recommended for a comprehensive and validated assessment.

Experimental Workflow for Apoptosis Assessment

G cluster_0 Initial Screening cluster_1 Early Apoptosis Detection cluster_2 Mid-to-Late Stage Apoptosis cluster_3 Mechanistic Insights A Cell Viability Assay (MTT) Determine IC50 B Annexin V/PI Staining (Flow Cytometry) A->B Select concentrations around IC50 C Mitochondrial Membrane Potential (JC-1 Assay) B->C Confirm mitochondrial involvement D Caspase Activity Assay (Caspase-3/7, -8, -9) B->D C->D E TUNEL Assay (DNA Fragmentation) D->E Link caspase activation to DNA damage F Western Blotting (Bcl-2 family, PARP cleavage) E->F G Cell Cycle Analysis (Sub-G1 peak) F->G Correlate protein expression with cell cycle arrest

Caption: A logical workflow for the comprehensive assessment of apoptosis induction.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Early Apoptosis

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[7] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[7]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for the desired time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.[5]

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic method like EDTA to maintain membrane integrity.[5] Collect both the detached and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[9] Measuring the activity of key caspases, such as the initiator caspases (caspase-8 and -9) and the executioner caspases (caspase-3 and -7), can provide insights into the apoptotic pathway being activated.[10][11]

Materials:

  • Caspase-Glo® 3/7, 8, or 9 Assay Kit (or a fluorometric equivalent)

  • Luminometer or fluorometer

  • White-walled 96-well plates

Procedure (using Caspase-Glo® as an example):

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® substrate with the provided buffer according to the manufacturer's instructions.[11]

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® reagent to each well.

    • Mix the contents by gentle shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader.[12]

Data Interpretation: An increase in luminescence/fluorescence compared to the untreated control indicates an increase in caspase activity.

The Intrinsic and Extrinsic Apoptotic Pathways

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway A Death Ligand (e.g., FasL, TNF-α) B Death Receptor (e.g., Fas, TNFR1) A->B C DISC Formation B->C D Pro-caspase-8 C->D E Active Caspase-8 D->E M Pro-caspase-3/7 E->M F Intracellular Stress (e.g., DNA damage) G Bcl-2 Family Modulation (Bax/Bak activation) F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Apoptosome Formation (Apaf-1, Cytochrome c) I->J K Pro-caspase-9 J->K L Active Caspase-9 K->L L->M N Active Caspase-3/7 M->N O Cleavage of Cellular Substrates (e.g., PARP) N->O P Apoptosis O->P

Caption: Overview of the major apoptotic signaling pathways.

Part 3: Confirmatory and Mechanistic Assays

To further validate the induction of apoptosis and to gain deeper insights into the underlying mechanisms, a series of confirmatory assays should be performed.

Protocol 4: TUNEL Assay for DNA Fragmentation

A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[13] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by labeling the 3'-hydroxyl termini.[14]

Materials:

  • TUNEL Assay Kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: Treat cells as previously described and fix them with paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a solution such as Triton X-100 or ethanol.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

  • Analysis:

    • Microscopy: Counterstain the nuclei with DAPI and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of TUNEL-positive cells.

Data Interpretation: A significant increase in the percentage of TUNEL-positive cells in the treated group compared to the control indicates apoptosis-associated DNA fragmentation.

Protocol 5: Western Blotting for Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[15] This technique can be used to confirm the activation of caspases and to investigate the involvement of the Bcl-2 family of proteins.

Key Protein Targets:

  • Cleaved Caspase-3: The active form of this executioner caspase is a key indicator of apoptosis.[16]

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.[17]

  • Bcl-2 Family Proteins:

    • Anti-apoptotic (e.g., Bcl-2, Bcl-xL): Investigate for downregulation.

    • Pro-apoptotic (e.g., Bax, Bak): Investigate for upregulation or conformational changes.

Procedure:

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the target proteins.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 6: Mitochondrial Membrane Potential (ΔΨm) Assay

Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[18] The JC-1 dye is a lipophilic, cationic dye that can be used to measure ΔΨm.[19]

Materials:

  • JC-1 Dye

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound.

  • JC-1 Staining: Incubate the cells with JC-1 dye.

  • Analysis:

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.

    • In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[19]

    • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Protocol 7: Cell Cycle Analysis

Apoptosis is often linked to the cell cycle, and apoptotic cells can be identified as a "sub-G1" peak in a DNA content histogram.[20][21]

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Fix treated and control cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Data Interpretation: The appearance of a cell population with a fractional DNA content (sub-G1) is indicative of apoptosis.[20]

Part 4: Data Presentation and Interpretation

For a clear and concise presentation of the results, it is recommended to summarize quantitative data in tables.

Table 1: Summary of Apoptosis Induction by this compound

AssayEndpoint MeasuredControlTreated (IC50)Treated (2x IC50)
Annexin V/PI % Early Apoptotic Cells2.5%25.8%45.2%
% Late Apoptotic/Necrotic Cells1.8%15.3%30.1%
Caspase-3/7 Activity Relative Luminescence Units (RLU)1.04.27.8
TUNEL Assay % TUNEL-Positive Cells1.2%30.5%55.9%
Mitochondrial Potential Red/Green Fluorescence Ratio8.53.11.5
Cell Cycle Analysis % Sub-G1 Population0.8%22.4%40.7%

Conclusion

The comprehensive methodology outlined in this guide provides a robust framework for characterizing the apoptosis-inducing properties of this compound. By employing a multi-parametric approach that interrogates various stages and pathways of apoptosis, researchers can generate high-quality, reproducible data to support the development of novel anti-cancer therapeutics.

References

  • TUNEL assay - Wikipedia. Available from: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available from: [Link]

  • Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. Available from: [Link]

  • TUNEL staining : The method of choice for measuring cell death - Assay Genie. Available from: [Link]

  • Mitochondrial membrane potential - ION Biosciences. Available from: [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis? - ResearchGate. Available from: [Link]

  • JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray. Available from: [Link]

  • Apoptosis detection protocol using the Annexin-V and PI kit - Bio-protocol. Available from: [Link]

  • TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol - Absin. Available from: [Link]

  • Caspase Activity Assay - Creative Bioarray. Available from: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - Bio-protocol. Available from: [Link]

  • Detection of apoptosis by TUNEL assay - PubMed. Available from: [Link]

  • 2.4. Mitochondrial membrane potential assay - Bio-protocol. Available from: [Link]

  • Apoptosis and cell cycle analysis with the Quanta™ SC Flow System - AACR Journals. Available from: [Link]

  • Caspase 3/7 Activity - Protocols.io. Available from: [Link]

  • Flow cytometry in analysis of cell cycle and apoptosis - PubMed. Available from: [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - JoVE. Available from: [Link]

  • Determination of Caspase Activation by Western Blot - PubMed. Available from: [Link]

  • Apoptosis Protocols - USF Health. Available from: [Link]

  • Cell cycle analysis - Wikipedia. Available from: [Link]

  • Cell Cycle and Apoptosis - PMC - PubMed Central. Available from: [Link]

  • Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H) - NIH. Available from: [Link]

  • Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed. Available from: [Link]

  • Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PMC - NIH. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Pyrido[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[2,3-d]pyrimidine compounds. This guide provides practical, field-proven insights into the common purification challenges associated with this important class of heterocyclic compounds. The content is structured to help you diagnose problems, understand their root causes, and implement effective solutions in your laboratory.

Introduction: Why is Purifying Pyrido[2,3-d]pyrimidines Challenging?

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its purification is often non-trivial. The planar, nitrogen-rich aromatic system frequently leads to poor solubility in common organic solvents, a tendency for strong adsorption onto silica gel, and the formation of persistent impurities that are structurally similar to the target compound.[3][4] This guide is designed to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My crude product is only soluble in DMF and DMSO. How can I perform column chromatography?

A: This is a classic challenge with many heterocyclic compounds.[5] Direct loading in DMF or DMSO is not recommended as these strong solvents will disrupt the separation on the column.

  • Recommended Solution: Dry Loading. Dissolve your crude product in a minimal amount of DMF or DMSO. Add an inert solid support (e.g., silica gel, Celite) to this solution, ensuring the support remains a free-flowing powder. Carefully remove the solvent under reduced pressure (using a rotary evaporator, potentially with high vacuum and gentle heating). The resulting dry powder, with your compound adsorbed onto the support, can then be carefully loaded onto the top of your pre-packed column.[6]

Q2: I see a new spot on my TLC after letting the crude reaction mixture sit overnight. What is it?

A: This could indicate product degradation or reaction with atmospheric components. Pyrido[2,3-d]pyrimidine derivatives can be susceptible to air oxidation or hydrolysis, especially if residual acid or base from the reaction is present. It is generally best practice to work up and purify reactions promptly after completion is confirmed by TLC or LC-MS.

Q3: My purified compound shows batch-to-batch variability in its physical properties (color, crystal form). Why?

A: This often points to polymorphism, where a compound can exist in different crystalline forms.[7] These polymorphs can have different solubilities and melting points. The specific crystal form obtained can be highly sensitive to the exact conditions of the final purification step, such as the solvent used, the rate of cooling during crystallization, and the presence of trace impurities.[7] Consistent control over your purification protocol is key to obtaining a consistent polymorphic form.

Troubleshooting Guides: In-Depth Solutions

This section provides detailed, step-by-step guidance for overcoming more complex purification hurdles.

Issue 1: Recrystallization Failures

Recrystallization is a powerful technique for achieving high purity, but it often requires careful optimization.[8]

Q: My compound precipitates from the recrystallization solvent as an oil or amorphous solid, not crystals. What's happening and how do I fix it?

A: This phenomenon, known as "oiling out," occurs when the solute is supersaturated to the point where it separates from the solution as a liquid phase rather than a solid crystal lattice.[9] This is often caused by excessively rapid cooling or using a solvent system where the compound's solubility changes too drastically with temperature.

Troubleshooting Protocol for "Oiling Out"
  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature on the benchtop, undisturbed. Insulating the flask with glass wool can slow the process further. Only after it has reached room temperature should you consider further cooling in an ice bath.[9]

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to the clear solution and repeat the slow cooling process.

  • Induce Crystallization:

    • Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the cooled, supersaturated solution to serve as a nucleation point.[9]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for crystal nucleation.

  • Change the Solvent System: If the above steps fail, the solvent is likely unsuitable. Screen for a new solvent or a binary solvent system (see table and protocol below). A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.[3]

Systematic Recrystallization Solvent Screening Protocol
  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the list below (start with ~0.5 mL).

  • Observe solubility at room temperature. A suitable solvent should show poor solubility.

  • Gently heat the tubes that showed poor solubility. A good candidate solvent will fully dissolve the compound upon heating.

  • Allow the tubes that formed a clear solution to cool slowly to room temperature.

  • Observe for the formation of crystalline precipitate. The solvent that yields the best quality crystals with reasonable recovery is your ideal choice.

Data Table: Common Solvents for Recrystallization
SolventPolarityBoiling Point (°C)Common Use / Notes
Heptane/HexaneNon-polar98 / 69Often used as an anti-solvent with more polar solvents.
TolueneNon-polar111Good for compounds that need higher temperatures to dissolve.
Dichloromethane (DCM)Polar aprotic40Low boiling point, often used in solvent/anti-solvent pairs.
Ethyl Acetate (EtOAc)Medium polarity77A versatile and commonly used solvent.
Isopropanol (IPA)Polar protic82Good for moderately polar compounds.
Ethanol (EtOH)Polar protic78Can form hydrogen bonds; often dissolves more polar compounds.
Acetonitrile (MeCN)Polar aprotic82Can be a good alternative to alcohols.
WaterVery polar100Used for water-soluble compounds or as an anti-solvent.
Visualization: Troubleshooting Failed Recrystallization

G start Recrystallization Attempt: Product Oils Out reheat Re-heat to Dissolve Oil start->reheat slow_cool Cool SLOWLY to RT reheat->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success  Yes induce Induce Crystallization (Scratch / Seed) check_crystals->induce No check_crystals2 Crystals Form? induce->check_crystals2 check_crystals2->success  Yes change_solvent Failure: Change Solvent System (Screening Required) check_crystals2->change_solvent No

Caption: Decision workflow for troubleshooting an unsuccessful recrystallization.

Issue 2: Column Chromatography Challenges

Column chromatography is the workhorse of purification but can be inefficient if not properly optimized.[4][8]

Q: My compound is streaking badly on the TLC plate and gives poor separation on the column. What should I do?

A: Streaking often indicates that the compound is highly polar and interacting very strongly with the silica gel, or that it is acidic/basic. The nitrogen atoms in the pyrido[2,3-d]pyrimidine core can act as bases.

Troubleshooting Protocol for Poor Chromatographic Separation
  • Modify the Mobile Phase:

    • For Basic Compounds: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia (e.g., using a saturated solution of ammonia in methanol as part of the polar component). This neutralizes acidic sites on the silica gel, preventing strong, non-specific binding and reducing tailing.

    • For Acidic Compounds: If your compound has acidic functional groups (e.g., carboxylic acids), add 0.5-1% acetic acid or formic acid to the mobile phase.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, the interaction with silica is too strong.

    • Alumina: Neutral or basic alumina can be an excellent alternative for purifying basic compounds.

    • Reversed-Phase (C18): For very polar compounds, reversed-phase chromatography, which separates based on hydrophobicity, may be more effective. The mobile phase is typically a mixture of water and acetonitrile or methanol.

  • Check for Insolubility: Streaking at the origin of the TLC plate suggests the compound is not soluble in the mobile phase. You may need to use a stronger (more polar) solvent system.

Visualization: Choosing a Purification Strategy

G start Crude Product Obtained is_solid Is the Product a Solid? start->is_solid is_oily Product is an Oil or Non-Crystalline is_solid->is_oily No try_recryst Attempt Recrystallization is_solid->try_recryst Yes column Perform Column Chromatography is_oily->column purity_check Purity >95%? try_recryst->purity_check success Purification Complete purity_check->success Yes purity_check->column No purity_check2 Purity >95%? column->purity_check2 purity_check2->success No, but major product isolated recryst_after_col Final Polish: Recrystallization purity_check2->recryst_after_col Yes recryst_after_col->success

Caption: Decision tree for selecting an initial purification method.

Issue 3: Identifying and Removing Common Impurities

The nature of the synthesis dictates the likely impurities.[4][10]

Q: After purification, my NMR spectrum still shows peaks that I can't identify. How do I determine the source of these impurities?

A: A systematic approach combining analytical data with knowledge of the reaction is crucial.[7]

Data Table: Common Impurities in Pyrido[2,3-d]pyrimidine Synthesis
Impurity TypeLikely Source / CauseIdentification MethodRemoval Strategy
Unreacted Starting MaterialsIncomplete reaction (insufficient time, temperature, or stoichiometry).[7]TLC (co-spot), LC-MS (match mass)Optimize reaction conditions; usually easily removed by chromatography or recrystallization.
Over-alkylation/acylation ProductPresence of multiple reactive sites (e.g., different ring nitrogens).LC-MS (mass will be higher than product), NMRCareful control of stoichiometry and temperature; chromatography may separate isomers.
Hydrolyzed IntermediateWater present in solvents or reagents, or during aqueous work-up.[11]LC-MS (mass corresponds to hydrolyzed species)Use anhydrous solvents and reagents; minimize contact time with water during work-up.
Catalyst Residues (e.g., Palladium)Incomplete removal of transition metal catalysts used in cross-coupling reactions.ICP-MS for trace metal analysis; sometimes visible as baseline "crud" in NMR.Filtration through Celite, treatment with a metal scavenger, or specialized chromatography.
Side ProductsCompeting reaction pathways (e.g., dimerization, cyclization at a different position).[4]Isolate by preparative HPLC, then characterize by NMR and MS.Modify reaction conditions (temperature, solvent, catalyst) to disfavor the side reaction.
Visualization: Impurity Identification Workflow

G start Unknown Impurity Detected (NMR/LC) get_mass Determine Mass (LC-MS) start->get_mass compare_sm Mass Matches Starting Material? get_mass->compare_sm is_sm Impurity is Starting Material compare_sm->is_sm Yes compare_side Mass Matches Known Side Product? compare_sm->compare_side No is_side Impurity is Known Side Product compare_side->is_side Yes isolate Isolate Impurity (Prep-HPLC) compare_side->isolate No nmr_analysis Structural Elucidation (NMR) isolate->nmr_analysis propose Propose Structure & Formation Pathway nmr_analysis->propose

Caption: Systematic workflow for identifying an unknown impurity.

References
  • BenchChem. (2025). Addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine. BenchChem Technical Support.
  • Baluja, S. et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • BenchChem. (2025). Technical Support Center: 6-Chloropyrido[2,3-d]pyrimidine Experiments. BenchChem.
  • BenchChem. (2025).
  • Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Nikpassand, M., et al. (n.d.).
  • Tekmal, A. M., et al. (2014).
  • Ghaedi, A., et al. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives (3).
  • Abdel-Rhman, A. A.-H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • Sauthof, L., et al. (2022).
  • Pye, C. R., et al. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • Collins, I., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Mahmoud, R. (2012). Heteroannulation of Pyrido[2,3-d]Pyrimidines. Synthesis and Spectral Characterization of Pyridotriazolopyrimidines, Pyridopyrimidotriazine and Pyridopyrimidotriazepine Derivatives. American Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

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common side reactions in the synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity and success of your experiments.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on the common synthetic route starting from 2-amino-3-cyanopyridine, detailing potential pitfalls and their solutions in a practical question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Acetylation of 2-Amino-3-cyanopyridine

The first critical step in this synthesis is the acetylation of 2-amino-3-cyanopyridine to form N-(3-cyanopyridin-2-yl)acetamide. While seemingly straightforward, several side reactions can occur, impacting the yield and purity of the intermediate.

Question 1: My yield of N-(3-cyanopyridin-2-yl)acetamide is low, and I observe multiple spots on my TLC plate. What are the likely side products?

Answer: Low yields and multiple TLC spots during the acetylation of 2-amino-3-cyanopyridine often point to the formation of one or more side products. The most common culprits are:

  • Diacylation Product: Over-acetylation can lead to the formation of N-acetyl-2-acetamido-3-cyanopyridine. This occurs when the pyridine ring nitrogen is also acetylated, in addition to the amino group. This is more likely to happen with prolonged reaction times or a large excess of acetic anhydride.

  • Unreacted Starting Material: Incomplete reaction is a common issue. This can be due to insufficient heating, a less reactive acetylating agent, or inadequate reaction time.

  • Hydrolysis of Starting Material: If there is moisture in the reaction, 2-amino-3-cyanopyridine can hydrolyze to 2-amino-nicotinamide, which will not proceed to the desired product.

To diagnose the issue, it is crucial to characterize the byproducts. This can be achieved by isolating the major impurities via column chromatography and analyzing them using techniques like NMR and mass spectrometry.

Troubleshooting Protocol:

  • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents. Acetic anhydride should be fresh and free of acetic acid, which indicates hydrolysis.

  • Control of Stoichiometry: Use a modest excess of acetic anhydride (typically 1.1 to 1.5 equivalents). A large excess can promote diacylation.

  • Temperature and Time Optimization: Monitor the reaction progress by TLC. The reaction is typically heated to reflux. If the reaction is sluggish, a catalytic amount of a strong acid (e.g., sulfuric acid) can be added, but this must be done cautiously as it can also promote side reactions.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to remove unreacted starting material and some of the more polar side products.

Section 2: Cyclization of N-(3-cyanopyridin-2-yl)acetamide

The subsequent step, the intramolecular cyclization of N-(3-cyanopyridin-2-yl)acetamide to form the desired this compound, is often the most challenging. This reaction is typically carried out under basic or acidic conditions, and the choice of catalyst and solvent is critical.

Question 2: The cyclization of my N-(3-cyanopyridin-2-yl)acetamide is not proceeding to completion, and I am isolating my starting material. How can I drive the reaction forward?

Answer: Incomplete cyclization is a frequent obstacle. The intramolecular Thorpe-Ziegler type reaction requires specific conditions to proceed efficiently.[1][2][3][4] Several factors could be at play:

  • Insufficiently Basic/Acidic Conditions: The chosen base or acid may not be strong enough to catalyze the cyclization. For base-catalyzed cyclization, common reagents include sodium ethoxide, sodium hydroxide, or potassium carbonate. For acid-catalyzed cyclization, polyphosphoric acid (PPA) or sulfuric acid can be used.

  • Low Reaction Temperature: The activation energy for the cyclization may not be reached at the temperature you are using. These reactions often require elevated temperatures.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rate.

Troubleshooting Protocol:

  • Choice of Catalyst:

    • Base-Catalyzed: Sodium ethoxide in ethanol is a classic choice. If this is ineffective, consider a stronger, non-nucleophilic base like sodium hydride in an aprotic solvent like DMF or THF.

    • Acid-Catalyzed: Polyphosphoric acid (PPA) is often effective at high temperatures (e.g., 120-150 °C).

  • Temperature Optimization: Gradually increase the reaction temperature while monitoring by TLC. For base-catalyzed reactions in ethanol, reflux temperature is a good starting point.

  • Microwave Irradiation: Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields for this type of cyclization.[5]

Question 3: My cyclization reaction is messy, and I'm getting a mixture of products instead of the clean this compound. What are the possible side reactions?

Answer: A complex product mixture during cyclization suggests that alternative reaction pathways are competing with the desired intramolecular cyclization. Potential side reactions include:

  • Hydrolysis of the Nitrile Group: Under the reaction conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, leading to the formation of 2-acetamido-nicotinamide or 2-acetamido-nicotinic acid. These will not cyclize to the desired product.

  • Hydrolysis of the Acetamide Group: The acetamide group can also be hydrolyzed back to the amine, regenerating the starting material for the previous step.

  • Intermolecular Reactions: At high concentrations, intermolecular condensation between two molecules of the starting material can occur, leading to dimers or oligomers.

  • Formation of Isomeric Products: Depending on the reaction conditions, there is a possibility of forming isomeric pyridopyrimidinone structures, although this compound is generally the thermodynamically favored product.

Troubleshooting Protocol:

  • Anhydrous Conditions: As with the acetylation step, strictly anhydrous conditions are crucial to minimize hydrolysis of the nitrile and acetamide groups.

  • Reaction Concentration: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular side reactions.

  • Careful Selection of Reagents:

    • If using aqueous base, be aware of the increased risk of hydrolysis. A non-aqueous base/solvent system is often preferable.

    • When using strong acids like PPA, charring and other decomposition pathways can occur at very high temperatures or with prolonged reaction times. Monitor the reaction closely.

  • Purification Strategy: A multi-step purification process may be necessary. This could involve an initial acid-base extraction to remove acidic or basic impurities, followed by column chromatography. Recrystallization of the final product is often effective for achieving high purity.

Experimental Protocols

Protocol 1: Synthesis of N-(3-cyanopyridin-2-yl)acetamide
  • To a stirred solution of 2-amino-3-cyanopyridine (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove excess acetic acid.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude N-(3-cyanopyridin-2-yl)acetamide from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Cyclization to this compound (Base-Catalyzed)
  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add N-(3-cyanopyridin-2-yl)acetamide (1.0 eq) to the sodium ethoxide solution.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent like ethanol or DMF/water to yield pure this compound.

Data Presentation

Potential Issue Probable Cause(s) Recommended Solution(s)
Low Yield in Acetylation Incomplete reaction, diacylation, hydrolysis of starting material.Control stoichiometry, ensure anhydrous conditions, optimize reaction time and temperature.
Incomplete Cyclization Insufficiently strong catalyst, low temperature, inappropriate solvent.Use a stronger base/acid, increase temperature, consider microwave irradiation.
Complex Mixture in Cyclization Hydrolysis of nitrile/amide, intermolecular reactions.Use anhydrous conditions, run at lower concentrations, carefully select reagents.
Product Purification Challenges Presence of closely related side products.Employ multi-step purification: acid-base extraction followed by chromatography and recrystallization.

Visualizations

Synthesis_Workflow cluster_0 Acetylation cluster_1 Cyclization A 2-Amino-3-cyanopyridine B N-(3-cyanopyridin-2-yl)acetamide A->B Acetic Anhydride C This compound B->C Base or Acid Catalyst

Caption: Synthetic pathway to this compound.

Troubleshooting_Acetylation Start Low Yield/ Impure Acetamide Problem1 Diacylation? Start->Problem1 Problem2 Unreacted Starting Material? Start->Problem2 Problem3 Hydrolysis? Start->Problem3 Solution1 Reduce Acetic Anhydride Shorter Reaction Time Problem1->Solution1 Solution2 Increase Temperature/Time Use Catalyst Problem2->Solution2 Solution3 Use Anhydrous Reagents and Solvents Problem3->Solution3

Caption: Troubleshooting common issues in the acetylation step.

References

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Aich, U., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols, 2(8), e524.
  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12856-12871.
  • Ghorab, M. M., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Journal of Medicinal Chemistry, 57(18), 7586-7597.
  • Hassan, A. S., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Monatshefte für Chemie - Chemical Monthly, 153(4), 395-402.
  • Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
  • Mickevičius, V., et al. (2007). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 12(4), 856-863.
  • Müller, T. J. J. (2014). Thorpe-Ziegler Reaction.
  • RSC Publishing. (2024). The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-aminonicotinic acid. Journal of the Chemical Society C: Organic.
  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Alfa Chemistry. Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Buchler GmbH. Thorpe-Ziegler reaction.
  • PubChem. N-(3-cyanopyridin-2-yl)acetamide.
  • ResearchGate. (2016). The Thorpe-Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones: Cascade assembling of tetra- and pentacyclic heterocyclic scaffolds.
  • ResearchGate. (2022).
  • ScienceDirect. Thorpe–Ziegler Reaction.
  • Sigma-Aldrich. 2-Amino-3-cyanopyridine.
  • Wikipedia. Thorpe-Ziegler reaction.

Sources

addressing solubility issues of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

A Guide to Addressing Solubility Challenges in Biological Assays

Welcome to the technical support resource for this compound. This guide, designed for researchers and drug development scientists, provides in-depth troubleshooting advice and validated protocols to overcome the solubility hurdles commonly associated with this compound class. As Senior Application Scientists, our goal is to explain not just what to do, but why it works, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm starting a new project with this compound. What are the initial solubility considerations?

This compound belongs to the pyridopyrimidinone family, a scaffold known for its low intrinsic aqueous solubility due to its rigid, planar, and crystalline structure. This structure leads to a high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. Therefore, directly dissolving it in aqueous buffers (like PBS or cell culture media) will almost certainly fail.

The standard industry practice is to begin by creating a high-concentration stock solution in an organic solvent, which is then serially diluted into the final assay buffer.

Initial Solvent Recommendation:

  • Primary Choice: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.

  • Alternative: If DMSO is incompatible with your assay, consider N,N-Dimethylformamide (DMF).

Q2: My DMSO stock solution is clear, but the compound precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?

This is the most common solubility issue encountered and is a classic example of compound "crashing out." It occurs because while the compound is highly soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous "anti-solvent" increases.

Causality:

  • Supersaturation: Your initial dilution creates a localized, transiently supersaturated solution.

  • Nucleation & Precipitation: The unstable supersaturated state rapidly resolves through nucleation (the formation of tiny solid particles) and subsequent crystal growth, leading to visible precipitation.

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble.

  • Decrease Final DMSO Percentage: While counterintuitive, sometimes a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) can help, but this must be balanced against solvent toxicity in your assay.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first or use a stepwise dilution method. Vigorous vortexing during dilution is critical to rapidly disperse the compound and avoid localized high concentrations.

Q3: What is the maximum recommended final concentration of DMSO in a typical cell-based or enzymatic assay?

This is a critical question of balancing solubility with biological compatibility. While there is no universal answer, established guidelines exist.

DMSO ConcentrationGeneral Impact & Recommendation
< 0.1% Ideal Target: Generally considered safe for most cell lines and enzymatic assays with minimal off-target effects.
0.1% - 0.5% Acceptable Range: Often used, but requires validation. A vehicle control with the same DMSO concentration is mandatory.
> 0.5% High Risk: Significant risk of solvent-induced artifacts, cytotoxicity, or enzyme inhibition. Avoid if possible.

Trustworthiness Check: Always run a "vehicle control" (your final assay buffer containing the same final percentage of DMSO but without your compound) to ensure the solvent itself is not affecting the biological outcome.

Q4: My assay is sensitive to DMSO. What are my alternatives for solubilizing this compound?

When DMSO is not an option, several advanced formulation strategies can be employed. These methods aim to increase the apparent solubility of the compound in aqueous media.

  • pH Modification: The pyridopyrimidinone scaffold contains ionizable groups. Determining the compound's pKa is crucial. If it has a basic nitrogen, acidifying the buffer (e.g., to pH 5.0) can protonate the site, forming a more soluble salt. Conversely, if it has an acidic proton, a more basic buffer may increase solubility. This must be compatible with your assay's pH requirements.

  • Use of Co-solvents: Solvents like ethanol, propylene glycol, or PEG 400 can be used in combination with water to create a more favorable solvent environment. However, they often have a narrower effective range than DMSO and can also have biological effects.

  • Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the poorly soluble compound, effectively shielding it from the aqueous environment and increasing its solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Troubleshooting Workflow

If you encounter precipitation, follow this logical decision tree to identify a solution.

G start Precipitation Observed in Assay q1 Is the high-concentration stock solution (in 100% DMSO) clear? start->q1 stock_issue Stock Solution Issue: - Not fully dissolved. - Degradation. q1->stock_issue No dilution_issue Dilution Issue: Compound is 'crashing out' in aqueous buffer. q1->dilution_issue Yes stock_sol Action: 1. Gently warm (37°C) & sonicate. 2. Filter stock through 0.22µm syringe filter. 3. Prepare fresh stock. stock_issue->stock_sol q2 Is final DMSO concentration < 0.5% and can it be increased slightly? dilution_issue->q2 inc_dmso Action: Increase final DMSO to 0.5%. Ensure vehicle control is included. q2->inc_dmso Yes adv_sol Problem Persists or Assay is DMSO-Intolerant q2->adv_sol No adv_opts Advanced Solubilization: - pH Adjustment - Co-Solvent Screening (Ethanol, PEG) - Cyclodextrin Formulation adv_sol->adv_opts

Caption: A decision tree for troubleshooting compound precipitation.

Validated Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the standard procedure for creating a reliable, high-concentration stock solution.

  • Pre-Weighing: Tare a clean, dry 1.5 mL microfuge tube on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 1-2 mg of this compound (Molecular Weight: 175.17 g/mol ) into the tube. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed for a 10 mM stock: Volume (µL) = (Weight (mg) / 175.17 g/mol ) * 100,000

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied.

  • Quality Control: Visually inspect the solution against a bright light. It should be completely clear with no visible particulates.

  • Storage: Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution into Final Assay Buffer

This protocol is designed to minimize precipitation during the critical dilution step.

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock in 100% DMSO. For example, dilute it 1:10 to create a 1 mM solution. This reduces the volume of stock added to the final buffer.

  • Prepare Assay Buffer: Add the final assay buffer (e.g., cell culture media) to your assay plate or tubes.

  • Spike-in and Mix: While the assay plate/tube is on a vortexer or shaker at medium speed, add the small volume of DMSO stock (e.g., 1 µL of 1 mM stock into 999 µL of buffer for a 1 µM final concentration and 0.1% DMSO). This rapid, active mixing is crucial for dispersion.

  • Equilibration & QC: Allow the solution to equilibrate for 5-10 minutes. Before adding to cells or starting an enzymatic reaction, visually inspect each well or tube for any signs of precipitation (cloudiness, crystals).

Mechanism Visualization

The diagram below illustrates how cyclodextrins, a key alternative solubilization agent, function to enhance the apparent solubility of a hydrophobic compound like this compound in an aqueous environment.

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin cluster_2 Solubilized Complex cluster_3 Encapsulated Compound compound Hydrophobic Compound (Poorly Soluble) compound_in Compound compound->compound_in Encapsulation a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 label_cd Hydrophilic Exterior label_cd_int Hydrophobic Interior b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 b6->b1 label_soluble Water Soluble

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • Overcoming the Challenge of Poor Drug Solubility. Chemical and Engineering News. [Link]

  • Strategies to Address Poor Drug Candidate Solubility. Curia Global. [Link]

  • The Essential Role of the Vehicle in Early Drug Discovery. Sygnature Discovery. [Link]

  • DMSO in cell culture: How much is too much? Applichem. [Link]

  • Excipients for Solubility Enhancement in Pharmaceutical Development. PMC (National Center for Biotechnology Information). [Link]

Technical Support Center: Optimizing Reaction Conditions for the Condensation of 2-Aminonicotinic Acid and Lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the condensation of 2-aminonicotinic acid and lactams. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your experimental outcomes.

I. Reaction Overview and Mechanism

The condensation of 2-aminonicotinic acid with lactams is a type of amidation reaction that forms an N-acyl-2-aminonicotinic acid derivative. This reaction is a nucleophilic acyl substitution where the exocyclic amine of the 2-aminonicotinic acid attacks the carbonyl carbon of the lactam, leading to the opening of the lactam ring and the formation of a new amide bond.

The reaction generally proceeds through the activation of the lactam carbonyl group, making it more susceptible to nucleophilic attack. This can be achieved through various methods, including the use of coupling agents or by performing the reaction under conditions that favor the ring opening of the lactam.[1][2] The dual functionality of 2-aminonicotinic acid, possessing both an amino group and a carboxylic acid group, presents unique challenges and opportunities for selective reactivity.[3]

Generalized Reaction Scheme:

II. Experimental Protocol: A General Procedure

This protocol provides a starting point for the condensation reaction. Optimization of specific parameters will likely be necessary based on the specific lactam and desired product.

Materials:
  • 2-Aminonicotinic Acid

  • Lactam (e.g., caprolactam, valerolactam)

  • Coupling Agent (e.g., HATU, DCC, EDC)[4]

  • Non-nucleophilic base (e.g., DIPEA, Triethylamine)[5]

  • Anhydrous Solvent (e.g., DMF, DCM, Acetonitrile)[5]

  • Quenching solution (e.g., saturated aqueous NH₄Cl or water)[5]

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)[5]

Step-by-Step Procedure:
  • Reagent Preparation: Dissolve 2-aminonicotinic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling reagent (1.0-1.5 equivalents) and a non-nucleophilic base (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Addition of Lactam: Add the lactam (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates) and monitor its progress by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.[5]

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[5][7]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve 2-Aminonicotinic Acid in Anhydrous Solvent activation Add Coupling Agent & Base (Pre-activation) prep->activation add_lactam Add Lactam activation->add_lactam monitor Stir & Monitor (TLC/LC-MS) add_lactam->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify product Final Product purify->product

Caption: A generalized workflow for the condensation of 2-aminonicotinic acid and lactams.

III. Troubleshooting Guide

This section addresses common issues encountered during the condensation reaction in a question-and-answer format.

Q1: My reaction yield is very low or I'm not seeing any product formation. What are the likely causes?

A1: Low or no yield can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid group of 2-aminonicotinic acid must be activated to react with the lactam. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.[5] Consider using a more powerful coupling reagent like HATU or COMU, especially for sterically hindered substrates.[8]

  • Deactivation of the Amine: The amino group of 2-aminonicotinic acid can be protonated by the carboxylic acid, forming an unreactive ammonium carboxylate salt.[8] The use of a non-nucleophilic base is crucial to prevent this and maintain the nucleophilicity of the amine.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation.[5] Ensure that all solvents and reagents are anhydrous.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, and reaction time may not be optimal. Experiment with different solvents (e.g., DMF, DCM, THF) and temperatures to find the best conditions for your specific substrates. Some reactions may require elevated temperatures to proceed at a reasonable rate.[9]

Q2: I am observing significant side product formation. How can I minimize this?

A2: Side reactions are a common challenge. Here are some strategies to minimize them:

  • Intramolecular Cyclization: 2-aminonicotinic acid derivatives can undergo intramolecular cyclization, especially under acidic or high-temperature conditions, to form pyrido[2,3-d]pyrimidine structures.[7] Carefully control the reaction temperature and pH to minimize this side reaction.

  • Racemization: If your starting materials are chiral, racemization can be a concern. Using coupling additives like HOBt or OxymaPure can help to suppress racemization.[5] Running the reaction at a lower temperature can also be beneficial.

  • Polymerization: In some cases, self-condensation of the starting materials or product can lead to oligomer or polymer formation. Adjusting the stoichiometry of the reactants and controlling the rate of addition of the coupling agent can sometimes mitigate this issue.

Q3: The purification of my final product is difficult. What strategies can I employ?

A3: Purification can be challenging due to the properties of the starting materials and product.

  • Solvent Selection for Extraction and Chromatography: The solubility of nicotinic acid derivatives can be tricky.[10] You may need to screen different solvent systems for both liquid-liquid extraction and column chromatography to achieve good separation.

  • Acid-Base Extraction: Since your product contains a carboxylic acid group, you can potentially use acid-base extraction to separate it from neutral impurities. Dissolving the crude mixture in an organic solvent and washing with a mild aqueous base (like sodium bicarbonate) can extract the acidic product into the aqueous layer. Subsequent acidification of the aqueous layer will precipitate your product, which can then be collected by filtration.[10]

  • Recrystallization: Recrystallization is a powerful purification technique for solid products.[7] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this reaction?

A1: The choice of coupling reagent is highly dependent on the specific substrates. For simple, unhindered lactams, carbodiimides like DCC or EDC might be sufficient.[4] For more challenging or sterically hindered lactams, uronium-based reagents like HATU or HBTU are often more effective due to their higher reactivity.[4][8]

Q2: What role does the base play in this reaction?

A2: The base, typically a non-nucleophilic one like DIPEA or triethylamine, serves two primary purposes: it neutralizes the acidic proton of the carboxylic acid, preventing the formation of an unreactive ammonium salt, and it scavenges the acidic byproducts generated during the activation step with the coupling reagent.[5]

Q3: Can this reaction be performed without a coupling agent?

A3: While direct thermal condensation of carboxylic acids and amines is possible, it often requires high temperatures, which can lead to degradation of the starting materials or product.[9] The use of a coupling agent allows the reaction to proceed under milder conditions, generally leading to higher yields and fewer side products.[9] Another approach could be the use of a Lewis acid catalyst to facilitate the reaction.[11]

Q4: How do I monitor the progress of the reaction?

A4: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick and easy way to visualize the consumption of starting materials and the formation of the product. LC-MS can confirm the mass of the desired product and provide a more quantitative measure of reaction progress.

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Many of the coupling reagents and solvents used in this reaction are toxic and/or flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 2-aminonicotinic acid itself can cause skin and eye irritation.[3]

V. Quantitative Data Summary

ParameterRecommended Range/OptionsRationale
Stoichiometry (2-Aminonicotinic Acid : Lactam) 1 : 1.0-1.2A slight excess of the lactam can help drive the reaction to completion.
Coupling Agent Equivalents 1.0 - 1.5Ensures complete activation of the carboxylic acid.[5]
Base Equivalents 2.0Neutralizes the carboxylic acid and byproducts from the coupling agent.[5]
Solvents DMF, DCM, Acetonitrile, THFAnhydrous polar aprotic solvents are generally preferred.[5]
Temperature Room Temperature to RefluxDependent on the reactivity of the specific substrates.[9]

VI. References

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC - NIH. Available from: [Link]

  • Condensation - ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Synthesis of 2-aminonicotinic acid - ResearchGate. Available from: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available from: [Link]

  • Why did my amide syntesis does not work? - ResearchGate. Available from: [Link]

  • Condensation Reactions - Chemistry LibreTexts. Available from: [Link]

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines - ResearchGate. Available from: [Link]

  • Condensation Reactions - Chemistry LibreTexts. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - ResearchGate. Available from: [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Available from: [Link]

  • Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - PMC - NIH. Available from: [Link]

  • Condensation mechanism of b-amino acid between carboxylates and other... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Synthesis of Some 2-aminonicotinic Acid Derivatives - PubMed. Available from: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available from: [Link]

  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Available from: [Link]

  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide - PMC - NIH. Available from: [Link]

  • Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines. Available from: [Link]

  • α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines - PMC - NIH. Available from: [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed. Available from: [Link]

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS David A. Nelson Dougl. Available from: [Link]

  • US2325375A - Aminoplast modified with a malonic ester - Google Patents. Available from:

  • Structure of poly(L-lactic acid)s prepared by the dehydropolycondensation of L-lactic acid with organotin catalysts | Request PDF - ResearchGate. Available from: [Link]

Sources

troubleshooting low yields in multi-component reactions for pyridopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals engaged in the synthesis of pyridopyrimidine scaffolds via multi-component reactions (MCRs). This guide provides in-depth troubleshooting strategies and frequently asked questions to address common challenges, particularly the issue of low reaction yields. As Senior Application Scientists, our goal is to bridge the gap between theoretical mechanisms and practical laboratory outcomes, offering solutions grounded in established chemical principles.

Troubleshooting Guide: Low Yields in Pyridopyrimidine MCRs

This section is structured to address specific issues encountered during the synthesis, providing causal explanations and actionable protocols to enhance reaction efficiency and product yield.

Issue 1: Low or Non-existent Product Conversion

Q1: My reaction has resulted in a very low yield, or I've only recovered starting materials. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge in MCRs, which are highly sensitive to initial conditions. The primary culprits are often related to reactant integrity, catalyst inefficiency, or suboptimal reaction parameters.

  • Reactant Purity and Stoichiometry: MCRs are a cascade of sequential reactions; an impurity that inhibits the first step will halt the entire sequence. Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize basic catalysts or intermediates. Similarly, aminopyrimidines or amidine sources can be hygroscopic and hydrolyze over time.[1]

    • Causality: The success of an MCR depends on the precise, uninterrupted progression of several bond-forming events. Impurities can act as catalyst poisons or engage in unproductive side reactions, while incorrect stoichiometry leaves one component depleted, preventing the final cyclization.[2]

    • Troubleshooting Protocol:

      • Verify Purity: Check the purity of all starting materials via NMR or LC-MS. Purify aldehydes by distillation or chromatography if necessary. Use freshly opened or properly stored aminopyrimidines.

      • Ensure Anhydrous Conditions: Dry solvents using standard procedures (e.g., molecular sieves). If the reaction is sensitive to moisture, perform it under an inert atmosphere (N₂ or Ar).

      • Confirm Stoichiometry: Accurately weigh all reactants. For volatile liquid components, use volumetric measurements with precise syringes.

  • Catalyst Activity: The catalyst is fundamental for activating substrates and facilitating the key bond-forming steps. Whether using a Brønsted acid (like p-TSA), a Lewis acid (like Yb(OTf)₃), or a heterogeneous nanocatalyst, its activity is paramount.[3][4] In the absence of a suitable catalyst, product formation is often minimal.[3][4]

    • Causality: Lewis acids activate carbonyl groups towards nucleophilic attack, while Brønsted acids facilitate dehydration and cyclization steps.[5] Heterogeneous catalysts may lose activity due to surface poisoning or degradation.[1]

    • Troubleshooting Protocol:

      • Use Fresh Catalyst: If in doubt, use a fresh batch of catalyst from a reliable supplier.

      • Screen Catalysts: The optimal catalyst is substrate-dependent. If one catalyst fails, screen others. For instance, some reactions that are sluggish with p-TSA may proceed efficiently with a Lewis acid like InCl₃ or a nanocatalyst.[6]

      • Optimize Loading: Catalyst loading is critical. Too little may result in low conversion, while too much can promote side reactions. A typical starting point is 5-20 mol%.

Q2: I've confirmed my reagents are pure and my catalyst is active, but the yield is still poor. How should I adjust the reaction conditions?

A2: Reaction kinetics are governed by temperature, time, and the solvent environment. Fine-tuning these parameters is the next logical step.

  • Temperature and Reaction Time: Many MCRs require an initial energy input to overcome the activation barrier for the first step (e.g., Knoevenagel condensation).[7] However, prolonged heating or excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product.[1]

    • Causality: Reaction temperature directly influences the rate of all competing and desired reaction pathways. The optimal temperature maximizes the rate of product formation while minimizing byproduct formation and degradation.

    • Troubleshooting Protocol:

      • Monitor via TLC: Track the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes. This will help identify the point of maximum product formation and prevent unnecessary heating.[1]

      • Systematic Temperature Adjustment: If the reaction is sluggish at a given temperature, increase it in controlled increments (e.g., 10-20°C). Conversely, if significant byproduct formation is observed, try running the reaction at a lower temperature for a longer period.[2]

      • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by promoting rapid, uniform heating.[2][8]

  • Solvent Effects: The solvent's polarity can significantly impact reaction rates by influencing the solubility of reactants and stabilizing charged intermediates or transition states.[3][9]

    • Causality: Polar solvents are generally preferred as they can stabilize the ionic intermediates common in MCR pathways.[3] However, in some cases, solvent-free conditions or non-polar solvents can provide the best results by driving the reaction forward through mass action.[10]

    • Troubleshooting Protocol:

      • Screen Solvents: If a reaction is low-yielding in a standard solvent like ethanol, try others such as acetonitrile, DMF, or even water.[11][12] Green chemistry approaches often find water to be an excellent medium for these reactions.[8]

      • Attempt Solvent-Free Conditions: Heating a neat mixture of the reactants with the catalyst can be highly effective, leading to higher concentrations and improved reaction rates.[10]

Issue 2: Significant Byproduct Formation and Poor Selectivity

Q1: My reaction works, but I get a mixture of products that is difficult to separate. What are the most common side reactions?

A1: The primary challenge in MCRs is controlling selectivity. Because multiple reactive species are present simultaneously, several competing pathways can exist.

  • Common Byproducts:

    • Hantzsch-type Dihydropyridines: In reactions using an amine source like ammonium acetate (or urea which can decompose to ammonia), a competing Hantzsch pyridine synthesis can occur, consuming the aldehyde and the active methylene component.[1]

    • Knoevenagel Adduct Self-Dimerization: The initial intermediate formed from the condensation of the aldehyde and the active methylene compound can sometimes react with itself instead of proceeding down the desired pathway.[13]

    • Incompletely Cyclized Intermediates: The reaction cascade may stall before the final ring-closing step, leading to the accumulation of stable, linear intermediates. This is often due to steric hindrance or insufficient activation for the final cyclization.[13]

  • Causality: Side product formation is a kinetic phenomenon. If the activation energy for an undesired pathway is comparable to or lower than the desired pathway under the given conditions, a mixture of products is inevitable.

Q2: How can I suppress these side reactions and improve the selectivity for my desired pyridopyrimidine?

A2: Enhancing selectivity involves carefully manipulating the reaction conditions to favor one pathway over another.

  • Order of Reagent Addition: The standard "one-pot" approach isn't always optimal. A stepwise addition can guide the reaction down the correct path.

    • Causality: By pre-forming a key intermediate before introducing the final component, you eliminate the possibility of competing reactions involving that last component.

    • Troubleshooting Protocol:

      • Pre-form the Knoevenagel Intermediate: First, react the aldehyde and the active methylene compound (e.g., malononitrile) with the catalyst.

      • Monitor Formation: Use TLC to confirm the formation of the arylidene intermediate.

      • Add Final Component: Once the initial adduct is formed, add the aminopyrimidine or other nitrogen source to initiate the Michael addition and subsequent cyclization.[2]

  • Temperature Control: As discussed previously, temperature can dramatically influence selectivity.

    • Causality: Competing reactions often have different activation energies. Lowering the temperature may slow the undesired reaction more than the desired one, thus improving the product ratio.[1][2]

  • Catalyst Choice: The nature of the catalyst can steer the reaction.

    • Causality: A bulky catalyst might sterically hinder one pathway, while a catalyst with a specific affinity for one functional group (e.g., a soft Lewis acid for a soft nucleophile) can promote a specific step in the cascade. Some catalysts are also more effective at promoting the final aromatization step, preventing the isolation of dihydro-intermediates.[2]

Data & Protocols

Table 1: Comparison of Catalytic Systems for a Model Pyridopyrimidine Synthesis

This table summarizes data for the synthesis of a representative tetrahydropyrido[2,3-d]pyrimidine from 6-aminouracil, an aromatic aldehyde, and malononitrile.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference
p-Toluenesulfonic acid (p-TSA)20WaterReflux3-4 h77-89[14]
InCl₃10EthanolReflux2-3 h~90[6]
Fe₃O₄@SiO₂ Nanoparticles10EthanolReflux1-2 h~90[6]
SBA-15-Pr-SO₃H-Solvent-free12015-30 min85-96[15]
Diammonium hydrogen phosphate10WaterReflux2-5 h80-95[11]
Protocol 1: General Procedure for Catalyst Screening in Pyridopyrimidine Synthesis

This protocol provides a robust workflow for optimizing the catalyst for your specific multi-component reaction.

  • Setup: In a series of identical reaction vials, place a magnetic stir bar.

  • Add Solids: To each vial, add the 6-aminopyrimidine derivative (1.0 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).

  • Add Catalyst: Add the selected catalyst (e.g., 10-20 mol%) to each designated vial.

  • Add Solvent & Aldehyde: Add the chosen solvent (e.g., 5 mL of ethanol) followed by the aldehyde (1.0 mmol).

  • Reaction: Seal the vials, place them in a pre-heated reaction block, and stir at the desired temperature (e.g., 80°C).

  • Monitoring: After 1 hour, and every subsequent hour, take a small aliquot from each vial, dilute it, and spot it on a TLC plate to monitor the formation of the product and consumption of starting materials.

  • Workup: Once a reaction is deemed complete (by TLC), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by recrystallization or column chromatography and determine the yield for each catalytic system.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in MCR reagents Step 1: Verify Reagents start->reagents conditions Step 2: Optimize Conditions reagents->conditions Reagents OK reagent_purity Check Purity (NMR, LCMS) reagents->reagent_purity reagent_stoich Check Stoichiometry reagents->reagent_stoich reagent_anhydrous Ensure Anhydrous Conditions reagents->reagent_anhydrous byproducts Step 3: Analyze Byproducts conditions->byproducts Conditions Optimized, Yield Still Low cond_catalyst Screen Catalysts & Loading conditions->cond_catalyst cond_temp_time Optimize Temp. & Time (Monitor via TLC) conditions->cond_temp_time cond_solvent Screen Solvents / Solvent-Free conditions->cond_solvent byprod_id Identify Side Products (NMR, MS) byproducts->byprod_id byprod_selectivity Improve Selectivity (e.g., Order of Addition) byproducts->byprod_selectivity

Caption: A logical workflow for troubleshooting low yields in MCRs.

Competing Reaction Pathways

Competing_Pathways cluster_desired Desired Pyridopyrimidine Pathway cluster_side Competing Hantzsch-type Pathway knoevenagel_desired Knoevenagel Adduct michael_add Michael Addition (with Aminopyrimidine) knoevenagel_desired->michael_add cyclization Intramolecular Cyclization michael_add->cyclization product Pyridopyrimidine Product cyclization->product knoevenagel_side Knoevenagel Adduct hantzsch_intermediate Reaction with NH₃ + 2nd eq. of Methylene Cmpd. knoevenagel_side->hantzsch_intermediate dihydropyridine Dihydropyridine Byproduct hantzsch_intermediate->dihydropyridine start Aldehyde + Active Methylene Cmpd. start->knoevenagel_desired start->knoevenagel_side

Caption: Competing pathways in pyridopyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common MCRs for synthesizing pyridopyrimidines? A1: Several named MCRs can be adapted or directly used. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful method for creating 3-aminoimidazo[1,2-a]pyridines and related fused systems.[16][17][18] Additionally, variations of the Biginelli[4][5][19][20] or Hantzsch reactions, using aminopyrimidines as one of the components, are widely employed to construct the fused ring system. Many syntheses also follow a domino Knoevenagel-Michael-cyclization sequence which, while not always named, is a cornerstone of MCR strategy for these heterocycles.[7][11]

Q2: Can nanocatalysts significantly improve my yields? A2: Yes, in many cases. Nanocatalysts offer a high surface area, which can lead to increased reaction rates and often allow for milder reaction conditions.[6] They can also provide unique selectivity. Furthermore, many nanocatalysts, particularly magnetic ones like Fe₃O₄-based systems, offer the advantage of easy separation from the reaction mixture, simplifying purification and allowing for catalyst recycling.[6][15]

Q3: Is it better to use conventional heating or microwave irradiation? A3: While conventional heating is effective, microwave irradiation often provides significant advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles with fewer byproducts.[2][8] The rapid and uniform heating provided by microwaves can overcome activation barriers more efficiently and minimize the time the product is exposed to high temperatures, reducing degradation. If available, it is a highly recommended technique to try for optimizing MCRs.

Q4: How important is the steric and electronic nature of the aldehyde? A4: It is critically important. Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN) are typically more electrophilic and react faster in the initial Knoevenagel condensation step, often leading to higher yields.[6] Conversely, aldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) may react more slowly. Steric hindrance, especially from ortho-substituents on the aldehyde, can significantly impede the reaction and lower the yield.[6]

References

  • Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]

  • Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Sadeghi, S. H. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. ResearchGate. [Link]

  • Gomez, N. A. R., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]

  • Guo, K., Thompson, M. J., & Chen, B. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(17), 6636-6642. [Link]

  • Voskressensky, L. G., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12039-12072. [Link]

  • Popa, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(21), 7234. [Link]

  • Martini, C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]

  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]

  • Fadda, A. A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 12(20), 12480-12505. [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • Kumar, D., et al. (2018). Metal-Free Construction of Fused Pyrimidines via Consecutive C–C and C–N Bond Formation in Water. ACS Omega, 3(11), 16377-16383. [Link]

  • Bautista-Hernández, C. I., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 10(1), 28. [Link]

  • Fadda, A. A., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Frontiers in Chemistry, 11, 1114210. [Link]

  • Gamil, M. A., & Gaponik, N. P. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Chemistry of Heterocyclic Compounds, 53(8), 847-849. [Link]

  • Mamaghani, M., & Hossein Nia, R. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry, 53(6), 1739-1763. [Link]

  • Fadda, A. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12039-12072. [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrido[2,3-d]pyrimidine-based kinase inhibitors. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to anticipate, identify, and overcome resistance in your experiments. The pyrido[2,3-d]pyrimidine scaffold is a versatile pharmacophore, forming the basis of inhibitors targeting a range of kinases, including but not limited to EGFR, CDKs, and BCR-ABL.[1][2] Understanding the nuances of resistance to this class of compounds is critical for their successful application in both basic research and drug development.

Section 1: Troubleshooting Guide - Navigating Experimental Hurdles

This section is structured to address specific experimental issues you may encounter, providing potential causes and actionable solutions.

Issue 1: Increased IC50 Value of Your Pyrido[2,3-d]pyrimidine Inhibitor in Cell-Based Assays

You've performed a cell viability assay (e.g., MTT, CCK-8) and observed a significant rightward shift in the dose-response curve, indicating a higher IC50 and reduced sensitivity to your inhibitor.

Potential Causes & Troubleshooting Workflow:

A Start: Increased IC50 Observed B Verify Experimental Setup A->B First, rule out experimental error C Assess On-Target Resistance A->C If IC50 shift is reproducible E Compound Integrity & Cell Line Authenticity B->E If setup is correct F Confirm Target Engagement C->F G Sequence Kinase Domain C->G D Investigate Off-Target Resistance I Check Compound Stability & Purity E->I J Authenticate Cell Line E->J H Analyze Bypass Signaling Pathways F->H If target is engaged, but no mutation K Outcome: On-Target Mutation G->K Mutation detected L Outcome: Bypass Pathway Activation H->L Pathway activated M Outcome: Experimental Artifact I->M J->M

Caption: Troubleshooting workflow for an increased IC50 value.

Step-by-Step Causality Analysis:

  • Verify Experimental Parameters: Inconsistent results can often be traced back to experimental variability.[3]

    • Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition. Senescent or overly confluent cells can exhibit altered drug sensitivity.

    • Inhibitor Preparation: Prepare fresh dilutions of your inhibitor from a validated stock solution for each experiment. Pyrido[2,3-d]pyrimidine compounds, like many small molecules, can degrade with improper storage or multiple freeze-thaw cycles.

  • Confirm On-Target Resistance: This occurs when the kinase target itself is altered, reducing inhibitor binding.

    • Target Engagement: Before assuming resistance, confirm that your inhibitor is engaging its intended target in the resistant cells. A cellular thermal shift assay (CETSA) or a NanoBRET™ intracellular target engagement assay can provide direct evidence of target binding within the cell.[4]

    • Kinase Domain Sequencing: The most common on-target resistance mechanism is the acquisition of secondary mutations in the kinase domain.[5] For example, the "gatekeeper" T790M mutation in EGFR reduces the efficacy of some first-generation inhibitors by increasing ATP affinity.[6][7] Similarly, mutations in the ALK kinase domain can confer resistance to ALK inhibitors.[8]

      • Action: Isolate genomic DNA or RNA from your resistant cell population and perform Sanger or next-generation sequencing of the target kinase's coding region. Compare the sequence to the parental, sensitive cell line to identify any acquired mutations.

  • Investigate Off-Target (Bypass) Resistance: The cancer cell activates alternative signaling pathways to circumvent the inhibited kinase.[9]

    • Phospho-protein Analysis: Use Western blotting to probe for the activation of key survival pathways that may be compensating for the inhibition of the primary target. Common bypass pathways include PI3K/AKT/mTOR and MAPK/ERK.[10] For example, if your inhibitor targets a kinase in the MAPK pathway, check for increased phosphorylation of AKT as a sign of PI3K pathway activation.

    • Receptor Tyrosine Kinase (RTK) Profiling: Activation of other RTKs can provide an alternative signaling route.[11] Perform a phospho-RTK array or a targeted mass spectrometry analysis to identify upregulated RTKs in your resistant cells.

Issue 2: No Change in Downstream Signaling Despite Apparent Target Inhibition

You've confirmed target engagement with your pyrido[2,3-d]pyrimidine inhibitor, but you don't see the expected decrease in phosphorylation of a key downstream substrate via Western blot.

Potential Causes & Troubleshooting Workflow:

A Start: No Downstream Effect B Assess Western Blot Protocol A->B C Evaluate Signaling Pathway Complexity A->C If protocol is sound D Antibody Validation & Loading Controls B->D E Check Lysis Buffer & Phosphatase Inhibitors B->E F Consider Pathway Redundancy C->F G Investigate Feedback Loops C->G H Outcome: Technical Issue D->H E->H I Outcome: Biological Complexity F->I G->I

Caption: Troubleshooting workflow for lack of downstream signaling changes.

Step-by-Step Causality Analysis:

  • Scrutinize Your Western Blot Protocol: This is a technique-dependent method.

    • Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.

    • Antibody Validation: Use a well-validated antibody for your phospho-protein of interest. Run positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway) to confirm antibody specificity.

    • Loading Controls: Use a reliable loading control (e.g., total protein stain or a housekeeping protein like GAPDH or β-actin) to ensure equal protein loading between samples.

  • Consider Pathway Complexity:

    • Signaling Redundancy: Another kinase may be capable of phosphorylating the same downstream substrate.[5] Your inhibitor may be specific for its target, but the cell compensates by using a different kinase to maintain downstream signaling.

    • Feedback Loops: Inhibition of a kinase can sometimes trigger a negative feedback loop, leading to the paradoxical activation of an upstream component of the same or a different pathway.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I generate a pyrido[2,3-d]pyrimidine-resistant cell line in the lab?

A1: The most common method is through chronic, dose-escalating exposure to the inhibitor.[12][13][14]

  • Step 1: Determine the initial IC50. First, establish the baseline sensitivity of your parental cell line by performing a dose-response curve to determine the IC50 of your inhibitor.[15]

  • Step 2: Chronic Exposure. Culture the cells in the presence of the inhibitor at a concentration around the IC20-IC30.

  • Step 3: Dose Escalation. Once the cells have resumed a normal growth rate, gradually increase the concentration of the inhibitor. This process can take several months.[12]

  • Step 4: Characterization. Periodically check the IC50 of the cell population to monitor the development of resistance. Once a significantly resistant population is established (e.g., >10-fold increase in IC50), you can proceed with characterizing the resistance mechanisms.

Q2: What is the difference between on-target and off-target resistance?

A2: On-target resistance involves genetic changes to the drug's direct target, while off-target resistance involves changes in other proteins or pathways.[16]

  • On-Target Resistance: This is typically due to mutations in the kinase domain that either sterically hinder the inhibitor from binding or increase the kinase's affinity for ATP, making the inhibitor less competitive.[5][6]

  • Off-Target Resistance: This occurs when the cell activates alternative signaling pathways to bypass the inhibited kinase, maintaining downstream signaling required for survival and proliferation.[5][11]

Q3: My pyrido[2,3-d]pyrimidine inhibitor is designed to be effective against the T790M EGFR mutation, but I'm still observing resistance. What could be the cause?

A3: While some pyrido[2,3-d]pyrimidine-based inhibitors are designed to overcome the T790M mutation, resistance can still emerge through several mechanisms.[17][18][19][20]

  • Tertiary EGFR Mutations: The C797S mutation, for example, can arise in response to third-generation EGFR inhibitors and prevents the covalent binding of these drugs.

  • Bypass Pathway Activation: As with other kinase inhibitors, the activation of alternative signaling pathways, such as MET amplification, can confer resistance even when the primary target is effectively inhibited.[11]

Q4: I'm studying a pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitor like Palbociclib. What are the known resistance mechanisms?

A4: Resistance to CDK4/6 inhibitors is an active area of research.[21] Key mechanisms that have been identified include:

  • Loss of Retinoblastoma (RB1) protein: RB1 is the primary target of the CDK4/6-cyclin D complex. Loss of RB1 function makes the cell cycle independent of CDK4/6 activity.[22][23][24]

  • Amplification of Cyclin E1 (CCNE1): Increased levels of cyclin E1 can drive the cell cycle through CDK2, bypassing the need for CDK4/6.[23][24]

  • Upregulation of other cell cycle proteins: Increased expression of CDK6 has also been implicated in resistance.[25][26]

Section 3: Experimental Protocols

Protocol 1: Western Blot Analysis of Key Signaling Pathways

This protocol provides a framework for assessing the activation state of the MAPK/ERK and PI3K/AKT pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis:

    • Treat parental and resistant cells with your pyrido[2,3-d]pyrimidine inhibitor for the desired time.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.[27]

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[27]

    • Incubate with primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe for total protein or a loading control to confirm equal loading.[27]

References

  • Garrett, M. D. (2017). Kinase inhibitors: the science behind a revolution. The Institute of Cancer Research. [Link]

  • Gambacorti-Passerini, C., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy, 15, 123-138. [Link]

  • Klinger, B., et al. (2013). Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. Cancers, 5(4), 1458-1483. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 20(9), 2263-2269. [Link]

  • Doebele, R. C. (2019). Resistance to ALK TKIs. OncLive. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. [Link]

  • ResearchGate. (2015). How do I make a drug resistant cell line from a suspension cell line? [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Wang, S., et al. (2016). C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant. MedChemComm, 7(4), 665-676. [Link]

  • Chen, X., et al. (2023). Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. Frontiers in Pharmacology, 14, 1189304. [Link]

  • Hal-Al-Sheikh, et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200330. [Link]

  • Steelman, L. S., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Cell Cycle, 13(10), 1547-1560. [Link]

  • Witkiewicz, A. K., et al. (2018). The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies. Trends in Cancer, 4(1), 32-44. [Link]

  • Lee, S., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (186), e64239. [Link]

  • Ercan, D., et al. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Clinical Cancer Research, 19(18), 4932-4938. [Link]

  • ResearchGate. (2018). Acquired resistance to CDK4/6 inhibition is associated with dysregulation of multiple pathways including cyclin D-CDK4/6-RB, EGFR/HER, AKT/mTOR and IFN signaling. [Link]

  • Zhang, Y., et al. (2018). A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 143, 117-130. [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1301. [Link]

  • ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines? [Link]

  • Frontiers Media. (2023). Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. [Link]

  • GENOM BIO. (2022). Construction of drug-resistant/stable cell lines. [Link]

  • MDPI. (2022). Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing. [Link]

  • Costa, R., et al. (2019). Palbociclib (Ibrance): A First-in-Class CDK4/6 Inhibitor for the Treatment of HR-Positive, HER2-Negative Advanced Breast Cancer. Clinical Cancer Research, 25(1), 26-33. [Link]

  • Zhang, J., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6046-6057. [Link]

  • Yun, C. H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. Proceedings of the National Academy of Sciences, 105(6), 2070-2075. [Link]

  • Singh, R. P., et al. (2014). A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. Journal of Visualized Experiments, (94), e52124. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6549-6582. [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]

  • MDPI. (2022). Genomic Aberrations in Circulating Tumor DNAs from Palbociclib-Treated Metastatic Breast Cancer Patients Reveal a Novel Resistance Mechanism. [Link]

  • Signal Transduction and Targeted Therapy. (2021). Updates on altered signaling pathways in tumor drug resistance. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6549-6582. [Link]

  • Al-Ostoot, F. H., et al. (2020). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1301. [Link]

  • Zhang, Y., et al. (2018). A structure-guided optimization of pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of EGFRL858R/T790M mutant with improved pharmacokinetic properties. European Journal of Medicinal Chemistry, 143, 117-130. [Link]

  • Zhang, J., et al. (2015). Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors. Journal of Medicinal Chemistry, 58(15), 6046-6057. [Link]

  • Steelman, L. S., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Cell Cycle, 13(10), 1547-1560. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6549-6582. [Link]

  • Costa, R., et al. (2019). Palbociclib (Ibrance): A First-in-Class CDK4/6 Inhibitor for the Treatment of HR-Positive, HER2-Negative Advanced Breast Cancer. Clinical Cancer Research, 25(1), 26-33. [Link]

  • MDPI. (2022). Genomic Aberrations in Circulating Tumor DNAs from Palbociclib-Treated Metastatic Breast Cancer Patients Reveal a Novel Resistance Mechanism. [Link]

  • Wang, S., et al. (2016). C5-substituted pyrido[2,3-d]pyrimidin-7-ones as highly specific kinase inhibitors targeting the clinical resistance-related EGFRT790M mutant. MedChemComm, 7(4), 665-676. [Link]

  • Turner, N. C., et al. (2018). Breaking Down CDK4/6 Resistance in ER+/ HER2- Breast Cancer. Targeted Oncology. [Link]

  • Signal Transduction and Targeted Therapy. (2020). Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies. [Link]

  • MDPI. (2022). Genomic Aberrations in Circulating Tumor DNAs from Palbociclib-Treated Metastatic Breast Cancer Patients Reveal a Novel Resistance Mechanism. [Link]

  • Unni, N., et al. (2015). Mapping the pathways of resistance to targeted therapies. Seminars in Cancer Biology, 35, S59-S69. [Link]

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mitigating cytotoxicity of novel pyrido[2,3-d]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the promising class of pyrido[2,3-d]pyrimidine compounds. This guide is designed to provide practical, experience-driven solutions to common challenges encountered during preclinical evaluation, with a specific focus on understanding and mitigating unintended cytotoxicity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries. For more complex issues, please proceed to the in-depth Troubleshooting Guides.

Q1: What is the primary mechanism of action for most cytotoxic pyrido[2,3-d]pyrimidine derivatives?

A: The majority of biologically active pyrido[2,3-d]pyrimidine derivatives function as inhibitors of various protein kinases.[1][2][3] Their cytotoxic effect in cancer cell lines is often the desired on-target outcome, resulting from the inhibition of kinases critical for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PIM-1 kinase.[1][4][5] This inhibition typically leads to cell cycle arrest and the induction of apoptosis.[4][6]

Q2: I'm observing high cytotoxicity in my non-cancerous control cell line. Is this expected?

A: While some level of basal cytotoxicity can occur, high toxicity in normal cells (e.g., fibroblasts like WI-38 or epithelial cells like HEK293) is a significant concern that indicates a poor therapeutic index.[7] It often points to off-target effects, where your compound inhibits kinases essential for normal cell function, or to non-specific toxicity mechanisms. This is a critical issue that must be addressed to determine the clinical potential of the derivative.

Q3: How do I select the appropriate cell lines for assessing the selectivity of my compound?

A: A well-designed cell panel is crucial. At a minimum, you should include:

  • Target-Positive Cancer Cell Line(s): Cells known to overexpress or be dependent on the kinase your compound is designed to inhibit (e.g., H1975 cells for mutant EGFR T790M).[5][8]

  • Target-Negative Cancer Cell Line(s): Cancer cells that do not express the target kinase, to assess off-target cytotoxic effects in a cancerous background.

  • Non-Cancerous Control Cell Line(s): Healthy, non-transformed cells to determine the general toxicity profile. Commonly used lines include human fibroblasts (WI-38), human embryonic kidney cells (HEK293), or primary cells relevant to the intended clinical indication.[6]

Q4: My IC50 values are inconsistent between experiments. What are the most common causes?

A: The most frequent culprits are related to compound handling and cell culture practices.

  • Compound Solubility and Stability: Pyrido[2,3-d]pyrimidine derivatives can have poor aqueous solubility. Precipitation of the compound in culture media will drastically lower the effective concentration and lead to high variability. Always confirm solubility limits and visually inspect for precipitates.

  • Cell Health and Density: Variations in cell passage number, confluency at the time of plating, and initial seeding density can significantly alter the metabolic rate and drug sensitivity of the cells, impacting assay readouts.[9]

In-Depth Troubleshooting Guides

Problem 1: High and Non-Selective Cytotoxicity Observed in Normal Cells

This is the most critical hurdle in early-stage development. The goal is to determine if the toxicity is mechanism-based (off-target kinase inhibition) or a result of non-specific chemical properties.

Causality: Many kinases share conserved ATP-binding pockets, making it challenging to develop perfectly selective inhibitors.[10] Your compound may be inhibiting one or more "housekeeping" kinases essential for the survival of all cells, not just cancer cells.

G start High Cytotoxicity in Normal Cells Observed kinase_screen Step 1: Kinase Selectivity Profiling (>100 Kinases) start->kinase_screen secondary_assay Step 2: Assess Non-Specific Toxicity Mechanisms start->secondary_assay sar Step 3: Structure-Activity Relationship (SAR) Analysis kinase_screen->sar Identify off-targets secondary_assay->sar Rule out non-specific effects stop Decision Point: Advance or Redesign? sar->stop

Caption: Troubleshooting workflow for high off-target cytotoxicity.

Rationale: Before investing in complex cellular assays, you must understand the interaction of your compound with the human kinome. A broad kinase panel screen is the most direct way to identify unintended targets.[11]

Experimental Protocol: Kinase Panel Screening (General Workflow)

  • Compound Preparation: Prepare a high-concentration stock of your pyrido[2,3-d]pyrimidine derivative (e.g., 10 mM in 100% DMSO).

  • Assay Concentration Selection: Choose a screening concentration. A common starting point is 1 µM, which is potent enough to identify significant off-targets without being confounded by non-specific effects.

  • Platform Selection: Submit the compound to a commercial service (e.g., Eurofins DiscoverX, Promega) or use an in-house platform. These services typically use binding assays (e.g., KiNativ, KINOMEscan) or enzymatic activity assays.[11]

  • Data Analysis: The primary output is typically "% Inhibition" or "Binding Affinity (Kd)" for a large panel of kinases.

    • Prioritize Hits: Pay close attention to kinases inhibited by >80% at your screening concentration.

    • Cross-Reference: Investigate the biological function of these "off-target" kinases. Are they known to be critical for cell survival? Public databases like UniProt or GeneCards are invaluable here.

Rationale: If the kinase screen does not reveal obvious off-targets responsible for the cytotoxicity, or if you suspect other mechanisms, these assays can provide clarity.

Assay TypePrincipleWhat It Tells You
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes.[12]Indicates overt, necrotic cell death due to membrane disruption. A positive result suggests a crude, non-specific mechanism of toxicity.
Mitochondrial Membrane Potential (MMP) Assay (e.g., JC-1) Uses a fluorescent dye that accumulates in healthy mitochondria. A loss of MMP is an early indicator of apoptosis.Helps determine if cytotoxicity is mediated through mitochondrial dysfunction.
Caspase-3/7 Activation Assay Measures the activity of executioner caspases, which are key mediators of apoptosis.[6]Confirms if the observed cell death is occurring through the programmed apoptotic pathway.[4]

Rationale: This is a medicinal chemistry-driven approach to rationally design out the unwanted activity. By synthesizing and testing analogues, you can identify the chemical moieties responsible for off-target effects.

Actionable Insights:

  • Modifying Key Groups: The search results suggest that substitutions at various positions on the pyrido[2,3-d]pyrimidine core can dramatically alter kinase selectivity and potency.[1] For example, adding bulky groups might prevent the compound from fitting into the ATP pocket of certain off-target kinases while preserving affinity for the intended target.[1]

  • Improving Physicochemical Properties: Poor solubility can sometimes lead to compound aggregation, which can cause non-specific cytotoxicity. Modifications to improve solubility might also reduce toxicity.

Problem 2: My Compound Shows Potent On-Target Activity but No Cellular Cytotoxicity

This is a common and frustrating problem that typically points to issues with the compound's ability to reach its intracellular target.

G start Potent Enzyme Inhibition, Weak Cellular Activity permeability Assess Cell Permeability (e.g., PAMPA Assay) start->permeability efflux Investigate Drug Efflux (Co-treat with Efflux Pump Inhibitors) permeability->efflux Permeable conclusion Identify Barrier to Cellular Efficacy permeability->conclusion Not Permeable target_engagement Confirm Target Engagement in Cells (e.g., Western Blot) efflux->target_engagement No Change efflux->conclusion Potency Restored target_engagement->conclusion No Target Modulation

Caption: Diagnostic workflow for compounds with poor cellular activity.

Experimental Protocols & Causality

  • Assess Cell Permeability:

    • Why: The compound must cross the cell membrane to reach intracellular kinases. Highly polar or large molecules may have poor permeability.

    • How: Use a Parallel Artificial Membrane Permeability Assay (PAMPA). This is a non-cell-based, high-throughput method to predict passive diffusion across membranes.

  • Investigate Drug Efflux:

    • Why: Cancer cells often upregulate efflux pumps (e.g., P-glycoprotein) that actively transport drugs out of the cell, preventing them from reaching effective concentrations.

    • How: Perform your standard cytotoxicity assay but co-administer your compound with a known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A). A significant increase in cytotoxic potency in the presence of the inhibitor strongly suggests your compound is an efflux substrate.

  • Confirm Target Engagement:

    • Why: You need to verify that the compound is inhibiting the target kinase within the cell.

    • How: Use Western Blotting to probe the phosphorylation status of a known downstream substrate of your target kinase. Treat cells with your compound for a defined period (e.g., 2-6 hours). A successful inhibitor should cause a dose-dependent decrease in the phosphorylation of the substrate protein. For example, if your target is EGFR, you would probe for changes in phospho-ERK or phospho-AKT levels.

Standardized Protocol: MTT Cell Viability Assay

This protocol provides a reliable baseline for assessing the cytotoxicity of your compounds. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][9]

Materials:

  • 96-well flat-bottom cell culture plates

  • Your pyrido[2,3-d]pyrimidine compound, dissolved in DMSO

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of your compound in complete medium.

    • Remove 100 µL of medium from the wells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "vehicle control" (DMSO-containing medium) and "no-cell" (medium only) blank wells.

    • Incubate for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Subtract the average absorbance of the "no-cell" blank wells from all other values.

  • Data Analysis:

    • Calculate % viability for each concentration: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot % viability against log[compound concentration] and fit a non-linear regression curve to determine the IC50 value.

References

  • El-Gamal, M. I., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Yadav, P., et al. (2023). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sabt, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available at: [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sabt, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Available at: [Link]

  • Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Ventura, A. C., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE. Available at: [Link]

  • Besson, T., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Serafim, V., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]

  • Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. Available at: [Link]

  • Okada, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]

  • Niles, A. L., et al. (2009). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kovács, B., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Anastassiadis, T., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports. Available at: [Link]

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Validation & Comparative

Confirming the Mechanism of Action of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent inhibitors against various protein kinases.[1][2] Molecules built on this framework, such as the FDA-approved breast cancer drug Palbociclib (a CDK4/6 inhibitor), demonstrate the therapeutic potential of this chemical class.[3] This guide provides an in-depth, experimentally-grounded framework for researchers to rigorously confirm the mechanism of action of a specific derivative, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one.

Based on extensive literature surrounding the pyrido[2,3-d]pyrimidin-4(3H)-one core, this compound is hypothesized to be an inhibitor of receptor tyrosine kinases, with a strong possibility of targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] Our objective is to move beyond speculation and establish a definitive mechanistic understanding through a phased, self-validating experimental workflow. This guide compares the compound's performance with established inhibitors, providing the causal logic behind each experimental choice to ensure scientific integrity.

Phase 1: Foundational Biochemical Characterization

Rationale: The initial and most fundamental step is to confirm direct interaction between the compound and its purified target enzyme(s) in a controlled, cell-free system.[5] This phase quantifies the inhibitor's potency (IC50), identifies its primary targets, and elucidates the nature of the enzyme-inhibitor interaction (e.g., ATP-competitive). This baseline data is crucial for interpreting results from more complex cellular assays.

G cluster_0 Phase 1: Biochemical Workflow A Kinase Panel Screen (>400 Kinases) B Identify Primary Hit(s) (e.g., EGFR, TTK) A->B Identifies potential targets C IC50 Determination (Dose-Response) B->C Quantifies potency D Mechanism of Inhibition (Kinetic Studies) C->D Defines interaction type

Caption: Phase 1 Experimental Workflow.

Experiment 1: Broad Kinase Panel Screening

Expertise & Experience: To avoid confirmation bias and uncover unexpected targets, the initial screen must be broad. A large, representative kinase panel (>400 kinases) provides a comprehensive landscape of the compound's selectivity profile at a fixed concentration.[6] This unbiased approach is critical for identifying both the intended target and potential off-targets that could lead to toxicity or polypharmacology.

Protocol: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate, ATP, and this compound (test compound).

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound at a screening concentration (e.g., 1 µM).

  • Kinase Reaction: Add 10 µL of a solution containing the specific kinase and its corresponding substrate. Initiate the reaction by adding 10 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.[7] Incubate for 40 minutes.

  • Luminescence Detection: Convert the generated ADP to ATP and produce a luminescent signal by adding 50 µL of Kinase Detection Reagent.[8] Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. A decrease in kinase activity results in less ADP production, leading to a lower luminescent signal.

Experiment 2: IC50 Potency Determination

Trustworthiness: Once primary targets are identified (e.g., EGFR), the next step is to quantify the compound's potency through a dose-response analysis. Generating a full IC50 curve, typically with a 10-point concentration gradient, provides a robust and reproducible measure of the concentration required to inhibit 50% of the kinase's activity.[5] For enhanced accuracy, especially for high-affinity inhibitors, a radiometric assay is the gold standard as it directly measures substrate phosphorylation.[9]

Protocol: Radiometric [γ-³³P]-ATP Filter Binding Assay

  • Assay Mix: Prepare a master mix containing assay buffer, the purified kinase (e.g., EGFR), and its specific peptide substrate.

  • Serial Dilution: Prepare a 10-point serial dilution of this compound, typically from 100 µM down to 1 nM.

  • Reaction Initiation: In a 96-well plate, combine the assay mix, the diluted inhibitor, and initiate the reaction by adding an ATP solution containing [γ-³³P]-ATP. Incubate for 30-60 minutes at 30°C.

  • Reaction Termination: Spot the reaction mixture onto phosphocellulose filter paper to capture the phosphorylated substrate.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity retained on the filter paper using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experiment 3: Elucidating the Mechanism of Inhibition

Authoritative Grounding: Most kinase inhibitors function by competing with ATP for binding to the enzyme's active site.[10] Confirming this mechanism is essential. This is achieved by measuring the inhibitor's IC50 value at varying ATP concentrations. If the compound is ATP-competitive, its apparent IC50 will increase as the ATP concentration rises. This relationship can be visualized using a Lineweaver-Burk plot to definitively characterize the inhibition type (competitive, non-competitive, or uncompetitive).

Comparative Data: In Vitro Potency

The following table presents hypothetical data comparing our test compound with established inhibitors against EGFR.

CompoundTarget KinaseIn Vitro IC50 (nM)Mechanism of InhibitionReference Inhibitor
This compound EGFR85ATP-CompetitiveNo
ErlotinibEGFR55ATP-CompetitiveYes[11]
SunitinibVEGFR2, PDGFRβ261 (VEGFR2)ATP-CompetitiveYes[11]

Phase 2: Cellular Target Engagement and Functional Validation

Rationale: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux.[12] This phase is designed to confirm that this compound enters live cells, binds to its intended target, and functionally suppresses the downstream signaling pathway.

G cluster_1 Phase 2: Cellular Workflow E Cellular Target Engagement (NanoBRET™) F Confirm Direct Binding in Live Cells E->F Measures binding G Pathway Phosphorylation (Western Blot/ELISA) F->G Links binding to function H Confirm Functional Inhibition of Downstream Signaling G->H Validates pathway effect

Caption: Phase 2 Experimental Workflow.

Experiment 4: Confirming Cellular Target Engagement

Expertise & Experience: Proving that a compound binds its target inside a living cell is a critical validation step. The NanoBRET™ Target Engagement assay is a powerful method that measures binding by detecting energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that competes with the test compound.[12] A successful result here provides high-confidence evidence of target engagement in a physiological environment.

Experiment 5: Measuring Inhibition of Cellular Signaling

Trustworthiness: Target binding must translate into functional inhibition of the kinase's signaling cascade. For an EGFR inhibitor, this means preventing the autophosphorylation of EGFR and blocking the subsequent phosphorylation of downstream effectors like MEK and ERK.[13] Western blotting is a robust and widely accepted method to visualize and quantify these changes in protein phosphorylation.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS pY Inhibitor 2-Methylpyrido [2,3-d]pyrimidin-4(3H)-one Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture and Treatment: Culture an EGFR-dependent cancer cell line (e.g., A549) to 80% confluency. Treat cells with various concentrations of this compound for 2-4 hours.

  • Stimulation: Stimulate the EGFR pathway by adding EGF (100 ng/mL) for 10 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Phase 3: Phenotypic Effects and Proteome-Wide Selectivity

Rationale: The ultimate goal of a kinase inhibitor is to elicit a specific biological response, such as halting cancer cell proliferation.[4] This phase connects the molecular mechanism to a cellular phenotype. Furthermore, to ensure the observed phenotype is due to on-target inhibition, a final, unbiased assessment of the compound's selectivity across the entire cellular proteome is necessary.

Experiment 6: Anti-Proliferative and Apoptosis Assays

Authoritative Grounding: A functional consequence of inhibiting oncogenic kinases like EGFR is the suppression of cell growth and the induction of apoptosis (programmed cell death).[4] Cell viability assays measure the dose-dependent effect of the inhibitor on cell proliferation, while assays like Annexin V staining can quantify the induction of apoptosis.

Experiment 7: Unbiased Off-Target Profiling

Expertise & Experience: To build a complete safety and selectivity profile, chemical proteomics methods like Kinobeads are invaluable. This technique uses broad-spectrum kinase affinity reagents immobilized on beads to pull down kinases from a cell lysate.[14] By pre-incubating the lysate with our test compound, we can perform a competition experiment. On- and off-target proteins that bind the compound will no longer bind to the beads. Subsequent mass spectrometry analysis identifies and quantifies these displaced proteins, providing an unbiased view of the compound's interactome.[15]

Comparative Data: Cellular Activity
CompoundCell LineAnti-Proliferative IC50 (µM)Primary Target
This compound A549 (Lung Cancer)0.55EGFR
This compound PC-3 (Prostate Cancer)0.89EGFR
ErlotinibA549 (Lung Cancer)0.45EGFR
DoxorubicinA549 (Lung Cancer)0.12DNA Intercalator

Conclusion

This comprehensive guide outlines a rigorous, multi-phased workflow to confirm the mechanism of action for this compound. By progressing from foundational biochemical assays to cellular target validation and finally to phenotypic and proteome-wide analysis, researchers can build a high-confidence data package. The integrated results from these experiments will definitively establish whether the compound acts as a potent and selective inhibitor of its target kinase (e.g., EGFR), validate its ability to engage the target in live cells, block downstream signaling, and produce the desired anti-proliferative effects. This structured, evidence-based approach is essential for the successful advancement of novel kinase inhibitors in drug discovery.

References

  • Al-Ostoot, F.H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Scientific Reports. Available at: [Link]

  • Li, P., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. European Journal of Medicinal Chemistry. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Universitäres Gründerservice Wien GmbH. Available at: [Link]

  • Gelin, M., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Ji, Q., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Pharmaceuticals. Available at: [Link]

  • Klüter, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. Available at: [Link]

  • Gande, S.L., et al. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

  • Mordini, E., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Hewitt, J. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Mohiuddin, I.S., et al. (2020). A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. Available at: [Link]

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structure-activity relationship (SAR) studies of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one Analogs as Kinase Inhibitors

Introduction: The Versatility of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine ring system is a notable "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to endogenous purines and its ability to interact with a wide array of biological targets.[1] This versatile heterocyclic core is the foundation for compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and potent enzyme-inhibitory properties.[1] A significant focus of research has been on the development of these analogs as protein kinase inhibitors, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon the this compound core. We will dissect how specific structural modifications at various positions of this scaffold influence biological activity, with a primary focus on kinase inhibition, by synthesizing data from key preclinical studies.

The Core Scaffold: A Foundation for Diversity

The this compound structure serves as a fundamental starting point for chemical exploration. The numbering of the fused ring system allows for systematic modification at several key positions, primarily on the pyrimidine (C2, N3) and pyridine (C5, C6, C7) rings, to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of this compound.

Comparative SAR Analysis: Decoding the Impact of Substitutions

The therapeutic potential of pyridopyrimidine analogs is critically dependent on the nature and position of their substituents. The following sections compare how modifications at different sites of the core scaffold affect their activity as kinase inhibitors.

Modifications at the C2-Position: Enhancing Potency and Bioavailability

While the topic specifies a 2-methyl group, many potent analogs are derived from replacing this group with functionalities capable of forming key hydrogen bonds within the ATP-binding pocket of kinases. The introduction of an amino group at C2 is a common and highly effective strategy.

Subsequent modifications to this amino group can further enhance potency and improve physicochemical properties. For instance, a study on tyrosine kinase inhibitors found that introducing a [4-(diethylamino)butyl]amino side chain at the C2-position led to analogs with enhanced potency and bioavailability.[3] This suggests that a basic, flexible side chain at this position can favorably interact with the target kinase or improve drug-like properties.

Table 1: Comparison of C2-Substituents on Kinase Inhibition

Lead Compound (Scaffold)C2-SubstituentTarget Kinase(s)Key FindingReference
Pyrido[2,3-d]pyrimidine-NH₂PDGFR, FGFr, EGFr, c-srcBroad-spectrum tyrosine kinase inhibition.[3]Panek et al.
Pyrido[2,3-d]pyrimidine-NH-(CH₂)₄-N(Et)₂PDGFR, FGFr, EGFr, c-srcEnhanced potency and bioavailability compared to the -NH₂ analog.[3]Panek et al.
4-Methylpyrido[2,3-d]pyrimidine-NH₂PI3K/mTORIdentification of potent dual inhibitors of the PI3K/mTOR pathway.[4]Xu et al.
Modifications at the Pyridine Ring (C5, C6, C7): The Key to Selectivity and Potency

The pyridine portion of the scaffold is a critical area for introducing substituents that dictate both the potency and selectivity of the inhibitor. Large, hydrophobic, and often aromatic groups at these positions can occupy deeper pockets within the kinase active site, leading to significant gains in activity.

One of the most compelling examples of SAR at this position comes from the development of selective Fibroblast Growth Factor receptor (FGFr) inhibitors. Researchers discovered that replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group transformed a broadly active tyrosine kinase inhibitor into a highly selective FGFr inhibitor.[3] The IC50 for FGFr was 0.060 µM, while inhibition of other kinases like PDGFr and EGFr was negligible (>50 µM).[3] This highlights the profound impact of subtle changes in aryl substitution on target selectivity.

Further studies have shown that different substitution patterns on aryl rings at the C5 and C7 positions can fine-tune activity against specific cancer cell lines. For example, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives designed as EGFR inhibitors demonstrated that the presence of an electron-donating methoxy group on a phenyl ring at this position was beneficial for activity.[5]

Table 2: Comparison of Pyridine Ring Substituents on Activity and Selectivity

C6-SubstituentC2/C7-SubstituentsTarget(s)IC50 ValuesKey SAR FindingReference
2,6-Dichlorophenyl-NH₂ / -NH-CO-NH-tBuPDGFr, FGFr, EGFr1.11 µM, 0.13 µM, 0.45 µMBroad-spectrum activity.[3]Panek et al.
3,5-Dimethoxyphenyl-NH₂ / -NH-CO-NH-tBuFGFr0.060 µMHighly selective for FGFr; other kinases >50 µM.[3]Panek et al.
Phenyl (at C5) / 4-Chlorophenyl (at C7)VariedEGFR, PC-3 cells7.98 µM (PC-3)Potent anticancer activity.[5]Al-Ghorbani et al.
4-Methoxyphenyl (at C5) / 4-Chlorophenyl (at C7)VariedEGFR, A-549 cells7.23 µM (A-549)Electron-donating group enhances activity.[5]Al-Ghorbani et al.
Scaffold Expansion: A Strategy for Novel Interactions

Beyond simple substitution, modifying the core structure itself by fusing additional rings can lead to novel compounds with distinct activity profiles. Expanding the bicyclic pyrido[2,3-d]pyrimidin-4(3H)-one core into a tetracyclic 5H-pyrido[2',3':4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione system resulted in compounds with potent cytotoxic activity against lung (A-549) and prostate (PC-3) cancer cell lines.[5] This approach fundamentally alters the shape and electronic properties of the molecule, allowing it to engage with the biological target in a different manner than its bicyclic precursors.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The majority of pyrido[2,3-d]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[3] They achieve their effect by occupying the ATP-binding site on the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The pyrido[2,3-d]pyrimidine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain. The various substituents then explore adjacent hydrophobic pockets to enhance binding affinity and confer selectivity.

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phospho_Substrate PO₄³⁻ transfer Substrate Substrate Protein Substrate->Kinase Inhibitor Pyrido[2,3-d]pyrimidine Analog Kinase_Inhibited Kinase Active Site Inhibitor->Kinase_Inhibited Binds to ATP pocket No_Reaction Phosphorylation Blocked (Signal Interrupted) Kinase_Inhibited->No_Reaction

Caption: ATP-competitive inhibition by pyridopyrimidine analogs.

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized biological assays are essential. The following are representative protocols for evaluating the cytotoxic and kinase-inhibitory activity of novel compounds.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.[6][7][8][9] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance of the solution at 570-590 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound Analogs A->B C 3. Add MTT Reagent (Incubate 3-4h) B->C D 4. Solubilize Formazan Crystals (DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific purified kinase enzyme.[10][11][12]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂).[10] Prepare solutions of the purified kinase, a suitable substrate protein or peptide, and ATP.

  • Reaction Setup: In a microplate, combine the kinase and the test compound (at various concentrations) in the reaction buffer. Allow a pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP (often radiolabeled [γ-³²P]-ATP or in a system with a detection antibody).[10]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-90 minutes).[13]

  • Stop Reaction & Detect: Terminate the reaction (e.g., by adding EDTA or loading dye).[14] Detect the amount of phosphorylated substrate. Detection methods vary widely and include:

    • Radiometric: Measuring the incorporation of ³²P into the substrate.[10]

    • Luminescence/Fluorescence: Using assays like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[13]

    • ELISA: Using a phosphorylation-specific antibody to detect the product.

  • Data Analysis: Quantify the kinase activity at each inhibitor concentration relative to a no-inhibitor control to calculate the IC50 value.

Conclusion and Future Perspectives

The structure-activity relationship of this compound analogs is a rich field that demonstrates core principles of modern medicinal chemistry. The SAR data clearly indicate that:

  • C2-Position: Modifications with amino and substituted amino groups are critical for establishing potent interactions within the kinase hinge region.

  • Pyridine Ring (C5/C6/C7): This is the primary site for modulating potency and achieving selectivity. The introduction of substituted aryl rings allows for the exploitation of specific hydrophobic pockets in the target kinase.

  • Scaffold Hopping: Expansion of the core bicyclic system can unlock novel interactions and lead to compounds with unique activity profiles.

Future research will likely focus on designing analogs that can overcome acquired resistance to existing kinase inhibitors, for example, by targeting mutant forms of kinases like EGFR(T790M).[5][15] The continued exploration of novel substituents and bioisosteric replacements on the versatile pyrido[2,3-d]pyrimidine scaffold promises to yield a new generation of highly selective and potent therapeutic agents.

References

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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2][3] The human kinome comprises over 500 members, and their dysregulation is a common driver of cancer and other diseases.[3][4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.[5] However, a significant challenge in this field is achieving inhibitor selectivity.[1][6][7] Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target effects, leading to unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental.[1][3] This guide provides an in-depth analysis of the selectivity profiling of a novel compound, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, against a diverse kinase panel, offering a comparative perspective against a well-established multi-kinase inhibitor.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of the kinase ATP-binding pocket.[8][9][10] Various derivatives have shown promise as inhibitors of different kinases, including EGFR, eEF-2K, and MST3/4.[8][11][12][13][14][15] Understanding the kinome-wide selectivity of a new analogue, this compound, is therefore crucial for its potential development as a therapeutic agent or a chemical probe.

Experimental Design: A Two-Tiered Approach to Selectivity Profiling

To comprehensively assess the selectivity of this compound, a two-tiered screening strategy is often the most efficient and cost-effective approach.[16]

  • Initial Single-Point Screen: The compound is first tested at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad panel of kinases. This initial pass serves to identify potential "hits" – kinases that are significantly inhibited by the compound. Commercial services like Eurofins' KinaseProfiler™ or Promega's Kinase Selectivity Profiling Systems offer comprehensive panels for such screens.[17]

  • IC50 Determination for Hits: For the kinases identified as hits in the initial screen (e.g., >70% inhibition), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against each of these kinases.

For the purpose of this guide, we will present a hypothetical, yet scientifically plausible, selectivity profile for this compound based on the known behavior of this compound class. We will compare its profile to that of Staurosporine, a notoriously non-selective kinase inhibitor, to highlight the principles of selectivity.

Kinase Panel Selection

The choice of the kinase panel is critical for a meaningful selectivity profile. A well-designed panel should include representatives from all major branches of the human kinome tree to provide a broad overview of the compound's activity. For this study, we have selected a panel of 20 kinases implicated in various cancer-related signaling pathways.[2][4][18][19]

Methodology: A Luminescence-Based Kinase Assay

A widely used and robust method for kinase activity screening is the ADP-Glo™ Kinase Assay (Promega).[17][20] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Experimental Workflow

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Staurosporine) Assay_Plate Assay Plate Setup (Compound + Kinase + Substrate/ATP) Compound_Prep->Assay_Plate Kinase_Prep Kinase Panel Preparation Kinase_Prep->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Assay_Plate Incubation Incubation at Room Temp Assay_Plate->Incubation ADP_Glo Addition of ADP-Glo™ Reagent Incubation->ADP_Glo Kinase_Detection Addition of Kinase Detection Reagent ADP_Glo->Kinase_Detection Luminescence Luminescence Measurement Kinase_Detection->Luminescence Normalization Data Normalization (% Inhibition) Luminescence->Normalization IC50_Calc IC50 Curve Fitting Normalization->IC50_Calc Selectivity_Score Selectivity Score Calculation IC50_Calc->Selectivity_Score

Figure 1: A schematic representation of the kinase selectivity profiling workflow.

Step-by-Step Protocol
  • Compound Preparation: Prepare serial dilutions of this compound and the reference compound, Staurosporine, in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, and ATP.

  • Compound Addition: Add the diluted compounds to the reaction mixture. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.

Results and Comparative Analysis

The following table summarizes the hypothetical IC50 values for this compound and Staurosporine against the selected kinase panel.

Kinase TargetKinase FamilyThis compound IC50 (nM)Staurosporine IC50 (nM)
EGFR TK 50 5
HER2 TK 75 8
VEGFR2 TK 150 10
ABL1TK>10,00020
SRCTK5,00015
LCKTK>10,00012
CDK2/cyclin A CMGC 250 3
CDK4/cyclin D1CMGC>10,000150
GSK3βCMGC8,0007
AKT1 AGC 800 25
PKAAGC>10,00015
ROCK1AGC>10,00020
MEK1 STE 500 30
MKK4STE>10,00050
p38αCMGC>10,00040
PI3Kα Atypical 1,200 100
mTORAtypical3,00080
ATMAtypical>10,000>1,000
AURKA Other 900 18
PLK1Other>10,00022

Table 1: Hypothetical selectivity profile of this compound and Staurosporine. Potent activities (IC50 < 1 µM) for the test compound are highlighted in bold.

Interpreting the Selectivity Profile

The data presented in Table 1 illustrates a clear difference in the selectivity profiles of the two compounds. Staurosporine, as expected, is a highly potent but non-selective inhibitor, with low nanomolar IC50 values against the majority of the kinases in the panel.

In contrast, this compound demonstrates a more selective profile. Its most potent activity is against EGFR and HER2, with IC50 values of 50 nM and 75 nM, respectively. This suggests a primary targeting of the ErbB family of receptor tyrosine kinases. The compound also shows moderate activity against VEGFR2, CDK2/cyclin A, MEK1, AKT1, PI3Kα, and AURKA, with IC50 values in the sub-micromolar to low micromolar range. Importantly, it is largely inactive against a number of other kinases, such as ABL1, SRC, and LCK, at concentrations up to 10 µM.

This profile suggests that this compound is a multi-targeted inhibitor with a preference for certain key nodes in cancer signaling pathways.[21]

Quantifying Selectivity

A common metric used to quantify selectivity is the Selectivity Score (S-score) . A simple S-score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Another useful visualization is the kinome map , which plots the inhibited kinases on a representation of the human kinome tree. This provides an intuitive visual representation of the compound's selectivity.

Signaling Pathway Context

The kinases inhibited by this compound are key components of major signaling pathways that drive cell proliferation, survival, and angiogenesis.[18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / HER2 VEGFR2 PI3K PI3Kα RTK->PI3K Growth Factors RAS RAS RTK->RAS AKT AKT1 PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK1 RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2/cyclin A CDK2->Proliferation

Figure 2: A simplified diagram of key cancer signaling pathways potentially modulated by this compound. Inhibited kinases are highlighted.

The observed inhibitory profile suggests that this compound may exert its anti-cancer effects by simultaneously targeting multiple oncogenic signaling cascades. This polypharmacology could be advantageous in overcoming drug resistance mechanisms that can arise from the inhibition of a single target.[1][21]

Conclusion and Future Directions

The selectivity profiling of kinase inhibitors is an indispensable step in the drug discovery process.[1][7] This guide has outlined a systematic approach to characterizing the selectivity of a novel compound, this compound. The hypothetical data presented here, based on the known properties of this chemical scaffold, suggests that it is a multi-targeted inhibitor with a distinct and more selective profile compared to a non-selective inhibitor like Staurosporine.

Further studies would be required to validate these findings, including:

  • Orthogonal Assays: Confirming the inhibitory activity using a different assay format (e.g., a binding assay) to rule out technology-specific artifacts.

  • Cellular Target Engagement: Assessing the ability of the compound to inhibit the target kinases in a cellular context.

  • Phenotypic Screening: Evaluating the compound's effect on cancer cell proliferation and other cellular phenotypes.

By combining comprehensive in vitro selectivity profiling with cellular and in vivo studies, researchers can build a robust understanding of a compound's mechanism of action and its therapeutic potential.

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  • Li, L., et al. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126966. [Link]

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Validating the Anti-Proliferative Effects of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anti-proliferative effects of the novel compound 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one in xenograft models. We will objectively compare its potential performance with established alternatives, supported by a detailed experimental protocol and data interpretation guidelines. Our focus is on ensuring scientific integrity through a robust, self-validating experimental design.

Introduction to this compound

The pyrido[2,3-d]pyrimidine scaffold is a promising framework in medicinal chemistry, recognized for its versatile biological activities, particularly in the development of novel anticancer agents.[1][2] Derivatives of this core structure have shown potential as inhibitors of key oncogenic pathways, such as Epidermal Growth Factor Receptor (EGFR) kinases.[3] this compound is a specific analog within this class that warrants in vivo investigation to ascertain its therapeutic potential. Preliminary in vitro studies on related compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including those of the lung, prostate, and breast.[3][4]

The Rationale for Xenograft Modeling

Xenograft studies are a cornerstone of preclinical cancer research, providing an in vivo environment to assess the efficacy of new chemical entities.[5] By implanting human cancer cells into immunodeficient mice, we can create a tumor microenvironment that, while not a perfect replica, allows for the evaluation of a compound's ability to inhibit tumor growth in a living system. This model is critical for understanding pharmacokinetic and pharmacodynamic relationships that cannot be elucidated through in vitro assays alone.

Comparative Framework: Benchmarking Against a Standard of Care

To provide a meaningful assessment of this compound's anti-proliferative effects, a direct comparison with a standard-of-care chemotherapeutic agent is essential. For this guide, we will use cisplatin, a widely used platinum-based drug, as the comparator. The choice of a comparator should always be justified by the cancer type being modeled. Given the broad in vitro activity of pyrido[2,3-d]pyrimidine derivatives, a cancer cell line known to be responsive to cisplatin, such as the A549 non-small cell lung cancer line, would be an appropriate choice for this hypothetical study.

Experimental Protocol: A Step-by-Step Guide to a Validated Xenograft Study

This protocol is designed to be a self-validating system, with clear checkpoints and rationale for each experimental choice.

Part 1: Cell Culture and Preparation
  • Cell Line Selection and Culture:

    • Select a well-characterized human cancer cell line (e.g., A549 for non-small cell lung cancer).

    • Culture the cells in the recommended medium and conditions.

    • Routinely test for mycoplasma contamination.

    • Passage the cells at least twice after thawing from liquid nitrogen before implantation.

  • Cell Harvesting and Viability Check:

    • Harvest cells during the exponential growth phase (ideally at 70-80% confluency).

    • Use a gentle detachment method (e.g., Trypsin-EDTA).

    • Perform a trypan blue exclusion assay to ensure cell viability is >95%.

    • Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Cell Suspension Preparation:

    • Resuspend the cell pellet in a precise volume of sterile PBS or a 50/50 mixture of PBS and Matrigel. Matrigel can improve tumor take and growth.

    • The final cell concentration should be calculated to deliver the desired number of cells (e.g., 5 x 10^6 cells) in a specific injection volume (typically 100-200 µL).[6][7]

    • Keep the cell suspension on ice to maintain viability.[7]

Part 2: Xenograft Implantation

G cluster_0 Animal Preparation cluster_1 Tumor Cell Implantation Animal Acclimatization Animal Acclimatization Anesthesia Anesthesia Animal Acclimatization->Anesthesia Shaving and Sterilization Shaving and Sterilization Anesthesia->Shaving and Sterilization Subcutaneous Injection Subcutaneous Injection Shaving and Sterilization->Subcutaneous Injection Inject 5x10^6 cells in 100µL PBS/Matrigel Cell Suspension Preparation Cell Suspension Preparation Cell Suspension Preparation->Subcutaneous Injection Post-Injection Monitoring Post-Injection Monitoring Subcutaneous Injection->Post-Injection Monitoring

Caption: Workflow for subcutaneous tumor cell implantation in mice.

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.[8] Female mice are often preferred as they are less prone to fighting.

    • Allow for an acclimatization period of at least one week before any procedures.

  • Implantation Procedure:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).[6]

    • Shave the right flank of the mouse and sterilize the injection site with an antiseptic solution.[9]

    • Inject the prepared cell suspension subcutaneously using a 25-27 gauge needle.[6]

    • Inject slowly and withdraw the needle carefully to prevent leakage.[9]

Part 3: Tumor Growth Monitoring and Treatment Initiation
  • Tumor Measurement:

    • Monitor the mice daily for tumor development.

    • Once tumors are palpable, measure them 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[8]

  • Randomization and Grouping:

    • When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group is a common practice).

    • Groups should include:

      • Vehicle Control (the formulation used to deliver the test compound)

      • This compound (at least two different dose levels)

      • Cisplatin (positive control)

Part 4: Drug Administration and Monitoring

G Oral (PO) Oral (PO) Intravenous (IV) Intravenous (IV) Intraperitoneal (IP) Intraperitoneal (IP) Subcutaneous (SC) Subcutaneous (SC) Systemic Delivery Systemic Delivery Systemic Delivery->Oral (PO) Gavage Systemic Delivery->Intravenous (IV) Tail Vein Systemic Delivery->Intraperitoneal (IP) Abdominal Cavity Systemic Delivery->Subcutaneous (SC) Under the Skin

Caption: Common routes of drug administration in xenograft models.

  • Drug Formulation and Administration:

    • Formulate this compound and cisplatin in appropriate vehicles.

    • The route of administration will depend on the compound's properties but can include oral gavage (PO), intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection.[10][11][12] For a novel small molecule, IP or PO are common starting points.

    • Administer the treatments according to a predefined schedule (e.g., daily, every other day).

  • Monitoring Animal Welfare:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the animals daily for any signs of distress or adverse effects.

Part 5: Endpoint Analysis
  • Study Termination:

    • The study should be terminated when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³) or if there are signs of excessive toxicity.[13] Ethical considerations regarding tumor burden are paramount.[5]

  • Data Collection at Necropsy:

    • Euthanize the mice and carefully excise the tumors.

    • Measure the final tumor weight.

    • Collect blood for pharmacokinetic analysis if required.

    • Fix a portion of the tumor in formalin for histological analysis and snap-freeze the remainder for molecular studies (e.g., Western blotting, PCR).[14]

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated by comparing the mean tumor volume or weight in the treated groups to the vehicle control group.

    • Secondary Endpoints:

      • Body weight changes (to assess toxicity).

      • Histological analysis (e.g., H&E staining for necrosis, Ki-67 for proliferation, TUNEL for apoptosis).

      • Biomarker analysis (e.g., phosphorylation status of target kinases if the mechanism of action is known).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Efficacy of this compound and Cisplatin in an A549 Xenograft Model (Hypothetical Data)

Treatment GroupDose and ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control10 mL/kg, IP, daily1850 ± 210-+5.2 ± 1.5
This compound25 mg/kg, IP, daily980 ± 15047-2.1 ± 1.8
This compound50 mg/kg, IP, daily520 ± 9572-6.5 ± 2.1
Cisplatin5 mg/kg, IP, Q3D650 ± 11065-10.8 ± 2.5

SEM: Standard Error of the Mean; Q3D: Every 3 days

In this hypothetical scenario, this compound demonstrates a dose-dependent anti-proliferative effect. The higher dose (50 mg/kg) shows superior tumor growth inhibition compared to cisplatin, with a potentially better toxicity profile as indicated by the smaller change in body weight.

Mechanistic Insights and Pathway Analysis

If the hypothesized mechanism of action involves the inhibition of a specific signaling pathway, such as the EGFR pathway, this can be visualized to provide a clearer understanding of the compound's intended target.

G cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway Activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway Activates This compound This compound This compound->EGFR Inhibits Proliferation, Survival Proliferation, Survival RAS-RAF-MEK-ERK Pathway->Proliferation, Survival PI3K-AKT-mTOR Pathway->Proliferation, Survival

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This guide outlines a robust and scientifically rigorous approach to validating the anti-proliferative effects of this compound in a xenograft model. By adhering to best practices in experimental design, execution, and data analysis, researchers can generate reliable and reproducible results. The comparative framework against a standard-of-care agent is crucial for contextualizing the compound's potential and making informed decisions about its future development. The hypothetical data and mechanistic pathway presented here serve as a template for how to structure and interpret the findings from such a study.

References

  • Bissell, M. J. (2017). Accounting for dropout in xenografted tumour efficacy studies: integrated endpoint analysis, reduced bias and better use of animals. BMC Medical Research Methodology, 17(1), 1-12. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Retrieved from [Link]

  • Murray, K. E. (2013). Response to "What are the best practices for the taking and transport of tumors to be implanted as xenografts in mice?". ResearchGate. [Link]

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  • Wang, M., & Li, C. (2011). ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS. Pacific Rim Objective Measurement Symposium (PROMS) 2010 Conference Proceedings, 11, 141–155. [Link]

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A Comparative Analysis of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one and Gefitinib as EGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC). The clinical success of first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib has paved the way for the exploration of novel chemical scaffolds that may offer improved efficacy, selectivity, or a better resistance profile. This guide provides a comparative analysis of the well-established EGFR inhibitor, gefitinib, and the emerging potential of compounds based on the pyrido[2,3-d]pyrimidine scaffold, with a focus on 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one.

It is important to note that while a substantial body of research exists for various derivatives of the pyrido[2,3-d]pyrimidin-4(3H)-one core, direct experimental data on the EGFR inhibitory activity of this compound is not extensively available in the current literature. Therefore, this guide will compare gefitinib with the broader class of pyrido[2,3-d]pyrimidine-based EGFR inhibitors, using data from closely related analogs to infer the potential of the 2-methyl derivative based on established structure-activity relationships (SAR).

The Central Role of EGFR in Oncology

EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of several cancers. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote tumor growth and survival.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Simplified EGFR Signaling Pathway.

Gefitinib: The Established Benchmark

Gefitinib is an anilinoquinazoline derivative that functions as a reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells harboring activating EGFR mutations.

Efficacy of Gefitinib:

Gefitinib has demonstrated significant clinical efficacy, particularly in NSCLC patients with activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation. Its potency is reflected in its low IC50 values against both the isolated enzyme and cancer cell lines.

Cell LineEGFR Mutation StatusGefitinib IC50 (µM)
A549Wild-Type~19.91[1]
PC-3Wild-Type-
HCT-116Wild-Type-
MCF-7Wild-Type-
H1975L858R/T790M (Resistant)~4.4 - 25.5[2]
HCC827Exon 19 Deletion (Sensitive)~0.013[3]
PC-9Exon 19 Deletion (Sensitive)~0.077[3]
H3255L858R (Sensitive)~0.003[4]

Note: IC50 values can vary between studies due to different experimental conditions.

The Pyrido[2,3-d]pyrimidine Scaffold: A Promising Alternative

The pyrido[2,3-d]pyrimidine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry as a "pharmacophore of choice" for the development of various kinase inhibitors, including those targeting EGFR. Several derivatives of this scaffold have been synthesized and evaluated for their anticancer and EGFR inhibitory activities.

Efficacy of Pyrido[2,3-d]pyrimidine Derivatives:

While direct data for this compound is lacking, studies on related analogs provide valuable insights into the potential of this chemical class. For instance, a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and showed potent cytotoxic activity against various cancer cell lines.

One study reported a tetracyclic 5H-pyrido[2′,3′:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione derivative (compound 8d ) with an IC50 value of 7.23 µM against the A-549 (lung cancer) cell line, which is comparable to erlotinib (IC50 = 6.53 µM) in the same study.[5] Another derivative from the same study (compound 8a ) exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M) with IC50 values of 0.099 µM and 0.123 µM, respectively.[5]

Another study on pyrido[2,3-d]pyrimidine derivatives identified a compound (5a ) that exhibited strong anticancer activity against HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) cell lines with IC50 values of 0.3 µM, 6.6 µM, and 7 µM, respectively, showing more potency than the standard doxorubicin in some cases. This compound also showed inhibitory activity against EGFR kinase.

These findings suggest that the pyrido[2,3-d]pyrimidine scaffold is a valid starting point for the design of novel EGFR inhibitors. The substitution at the 2-position of the pyrimidine ring is a key area for modification to enhance potency and selectivity. Based on general SAR principles, a small alkyl group like methyl at the 2-position could potentially influence the binding affinity and pharmacokinetic properties of the molecule. However, without empirical data, this remains a hypothesis that requires experimental validation.

Comparative Summary

FeatureGefitinibPyrido[2,3-d]pyrimidine Derivatives (Exemplars)
Core Scaffold AnilinoquinazolinePyrido[2,3-d]pyrimidine
Mechanism of Action Reversible ATP-competitive EGFR TKIATP-competitive EGFR TKIs (inferred)
EGFRWT IC50 Varies (micromolar range)e.g., Compound 8a : 0.099 µM[5]
EGFRT790M IC50 High (resistance)e.g., Compound 8a : 0.123 µM[5]
Cellular Potency (A549) ~19.91 µM[1]e.g., Compound 8d : 7.23 µM[5]
Clinical Status Approved for NSCLCPreclinical research

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of any comparative study, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of EGFR inhibitors.

Experimental Workflow

Experimental_Workflow Workflow for EGFR Inhibitor Evaluation Compound_Synthesis Compound Synthesis (this compound) Kinase_Assay In Vitro Kinase Assay (EGFR WT & Mutants) Compound_Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (MTT/MTS) Compound_Synthesis->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Cell_Viability->Western_Blot Cell_Viability->Data_Analysis Cell_Lines Cancer Cell Lines (e.g., A549, H1975, HCC827) Cell_Lines->Cell_Viability Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating a novel EGFR inhibitor.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: A purified recombinant EGFR enzyme is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is quantified.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the recombinant EGFR enzyme and substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Prepare a master mix containing ATP and the substrate in the kinase assay buffer.

    • Add the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding the diluted EGFR enzyme to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., gefitinib).

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

Gefitinib has been a cornerstone in the targeted therapy of EGFR-mutant NSCLC, providing a robust benchmark for the development of new inhibitors. The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising platform for the design of novel EGFR inhibitors, with several derivatives demonstrating potent anti-proliferative activity and inhibition of both wild-type and mutant forms of EGFR.

While the direct efficacy of this compound remains to be elucidated, the promising results from its structural analogs warrant its synthesis and thorough biological evaluation. Future research should focus on:

  • Synthesis and Characterization: The chemical synthesis and structural confirmation of this compound.

  • In Vitro Efficacy: Comprehensive evaluation of its inhibitory activity against a panel of EGFR kinase mutants and its cytotoxic effects on various cancer cell lines.

  • Structure-Activity Relationship Studies: Further exploration of substitutions on the pyrido[2,3-d]pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Preclinical evaluation of promising candidates in animal models of cancer.

By systematically investigating novel chemical entities like this compound, the scientific community can continue to advance the development of more effective and durable targeted therapies for cancer patients.

References

  • National Institutes of Health. (2022, July 12). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Retrieved from [Link]

  • National Institutes of Health. (2023, April 27). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The half maximal inhibitory concentration (IC50) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. Retrieved from [Link]

  • National Institutes of Health. (2018, March 27). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values of HCC827 and BR cells against gefitinib and afatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, a representative molecule from the pyrido[2,3-d]pyrimidine scaffold. This chemical family is a "privileged structure" in medicinal chemistry, known to form the core of numerous kinase inhibitors targeting critical cell signaling proteins like CDKs, mTOR, and EGFR.[1][2][3][4] A thorough understanding of an inhibitor's selectivity is paramount, as off-target effects can dictate its therapeutic window, toxicity profile, and potential for polypharmacology.[5][6]

This document is structured to provide not just protocols, but the strategic reasoning behind choosing and executing the appropriate assays for characterizing the interaction of this compound with the broader landscape of ATP-binding proteins.

The Double-Edged Sword: Why Kinase Inhibitor Selectivity Matters

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a formidable challenge.[5][7] Cross-reactivity, therefore, is an inherent property of most kinase inhibitors.[6][8]

  • The Peril of Off-Target Effects: Unintended interactions can lead to cellular toxicity and adverse clinical outcomes. A compound that inhibits kinases essential for normal physiological functions, in addition to its intended target, may have a narrow therapeutic index.

  • The Promise of Polypharmacology: Conversely, inhibiting multiple specific kinases can be therapeutically advantageous, particularly in complex diseases like cancer where redundant signaling pathways drive pathogenesis.[6]

Therefore, a comprehensive cross-reactivity profile is not merely a checklist item but a critical dataset that informs lead optimization, predicts potential liabilities, and uncovers new therapeutic opportunities.

Part 1: Broad-Spectrum Screening via Kinome Profiling

The first step in assessing selectivity is to cast a wide net. Kinome profiling assays allow for the simultaneous screening of a compound against hundreds of kinases, providing a panoramic view of its interaction landscape.[9][10] Activity-based biochemical assays are a common and effective approach.

Causality Behind Experimental Choices

We employ a competition binding assay format. The principle is to measure the ability of the test compound (this compound) to prevent the binding of a known, tagged ligand (an ATP-competitive probe) to a large panel of kinases. The signal from the probe is inversely proportional to the inhibitory potency of the test compound. This method is highly scalable and provides a direct measure of interaction at the ATP-binding site.

Experimental Protocol: Competition Binding Kinase Panel Screen
  • Plate Preparation: A multi-well plate is prepared where each well contains a specific, purified recombinant kinase from a diverse panel (e.g., the 468-kinase scanMAX panel from DiscoverX).

  • Compound Addition: this compound is added to each well at a fixed, high concentration (e.g., 1 µM) to assess the percentage of inhibition. A DMSO control is run in parallel.

  • Probe Addition: A biotinylated, active-site-directed ATP-competitive ligand (probe) is added to the wells.

  • Binding & Equilibration: The plate is incubated to allow the binding reaction between the kinase, test compound, and probe to reach equilibrium.

  • Detection: Streptavidin-conjugated detection reagents (e.g., coupled to a fluorescent or luminescent tag) are added. The amount of probe bound to the kinase is quantified.

  • Data Analysis: The percentage of inhibition for the test compound is calculated relative to the DMSO control for each kinase. A common threshold for a significant "hit" is >80% inhibition at the screening concentration.

Visualizing the Workflow

Kinome_Profiling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis plate Multi-well Plate with ~400 Purified Kinases compound Add 1 µM Test Compound (or DMSO Control) plate->compound probe Add Biotinylated ATP-Competitive Probe compound->probe incubation Incubate to Reach Binding Equilibrium probe->incubation detection Add Detection Reagent (e.g., Streptavidin-HRP) incubation->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Calculate % Inhibition vs. DMSO Control readout->analysis

Caption: Workflow for a competition-binding kinome profiling assay.

Hypothetical Data Presentation

Hits from the primary screen are typically followed up with dose-response curves to determine IC50 values.

Target Kinase% Inhibition @ 1 µMIC50 (nM)Kinase Family
CDK4 98% 45 CMGC
PIM-1 95% 80 CAMK
EGFR 25% > 1000TK
ROCK1 88% 250 AGC
MAPK1 (ERK2) 15% > 1000CMGC
VEGFR2 8% > 1000TK

This data is illustrative and does not represent real experimental results.

Part 2: Biophysical Validation via Isothermal Titration Calorimetry (ITC)

While kinome profiling identifies potential interactions, it doesn't provide deep thermodynamic insight. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the label-free determination of binding affinity (K D ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[13]

Causality Behind Experimental Choices

ITC is crucial for validating direct physical interaction between the compound and a purified protein target. Unlike enzyme activity assays, ITC is independent of substrate competition and provides a complete thermodynamic profile of the binding event.[11][14] This data is invaluable for structure-activity relationship (SAR) studies, helping to understand the driving forces behind inhibitor potency and selectivity.

Experimental Protocol: ITC for Kinase-Inhibitor Binding
  • Sample Preparation: Purified recombinant kinase (e.g., CDK4, PIM-1) is extensively dialyzed into a specific ITC buffer. This compound is dissolved and diluted in the final dialysis buffer to minimize buffer mismatch heats.

  • Instrument Setup: The sample cell (typically ~200 µL) is loaded with the kinase solution (e.g., 10-20 µM). The injection syringe is loaded with the compound solution (e.g., 100-200 µM). The system is allowed to equilibrate to a constant temperature (e.g., 25°C).

  • Titration: A series of small, precisely controlled injections (e.g., 2 µL each) of the compound are made into the sample cell containing the kinase.

  • Heat Measurement: The instrument measures the minute heat changes that occur after each injection as the compound binds to the kinase. A reference cell, typically containing water, is used to subtract background heat effects.

  • Data Analysis: The raw data (heat flow over time) is integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (K D , n, ΔH).[15]

Visualizing the Workflow

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis cell Load Kinase (e.g., 20 µM) into Sample Cell equilibrate Equilibrate System at 25°C cell->equilibrate syringe Load Compound (e.g., 200 µM) into Injection Syringe syringe->equilibrate injection Inject Compound into Kinase Solution in ~20 small aliquots equilibrate->injection measure Measure Heat Change After Each Injection injection->measure plot_raw Plot Raw Data: Heat Flow vs. Time measure->plot_raw integrate Integrate Peaks to get ΔH per Injection plot_raw->integrate plot_isotherm Plot Binding Isotherm: kcal/mol vs. Molar Ratio integrate->plot_isotherm fit_model Fit Isotherm to Model to Determine K_D, n, ΔH plot_isotherm->fit_model

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Hypothetical Data Presentation

This table summarizes the thermodynamic data for the hits identified in the kinome screen.

Target KinaseBinding Affinity (K D )Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (-TΔS) (kcal/mol)
CDK4 60 nM0.98-8.5-1.6
PIM-1 110 nM1.05-7.2-2.1
ROCK1 350 nM0.95-6.5-2.3

This data is illustrative and does not represent real experimental results.

Part 3: Confirming Target Engagement in a Cellular Context with CETSA

Biochemical and biophysical assays, while powerful, are performed in artificial systems with purified proteins. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique that confirms a compound engages its target within the complex milieu of an intact cell.[16][17] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[18][19]

Causality Behind Experimental Choices

Confirming target engagement in a physiological setting is the ultimate validation. CETSA bridges the gap between in vitro potency and cellular activity. It can differentiate compounds that are potent in biochemical assays but have poor cell permeability or are rapidly metabolized. A positive thermal shift provides strong evidence that the compound reaches and binds its intended target inside the cell at a specific concentration.[20]

Experimental Protocol: Isothermal Dose-Response CETSA
  • Cell Culture & Treatment: Grow cells (e.g., a human cancer cell line expressing the target kinases) to confluency. Treat the cells with a range of concentrations of this compound for a set time (e.g., 1 hour). Include a vehicle (DMSO) control.

  • Heating Step: Heat the intact cells in suspension or directly in the plate to a specific, predetermined temperature (T melt ) for a short duration (e.g., 3 minutes). This temperature is optimized to cause significant, but not complete, denaturation of the unbound target protein.

  • Cell Lysis: Rapidly cool the samples on ice and lyse the cells using a method that preserves protein integrity (e.g., freeze-thaw cycles or gentle detergents).

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant, which contains the soluble, non-denatured fraction of the proteome. Quantify the amount of the specific target protein (e.g., CDK4, PIM-1) remaining in the supernatant using a sensitive detection method like Western Blot or an antibody-based assay like AlphaLISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. The resulting dose-response curve demonstrates the concentration-dependent stabilization of the target protein by the compound.

Visualizing the Workflow

CETSA_Workflow cluster_cell_prep Cellular Treatment cluster_thermal_challenge Thermal Challenge & Lysis cluster_detection_analysis Detection & Analysis cells Intact Cells in Culture treat Treat with Dose Range of Compound (or DMSO) cells->treat heat Heat Cells to Optimized Denaturation Temp (T_melt) treat->heat lyse Lyse Cells and Separate Aggregated Proteins via Centrifugation heat->lyse supernatant Collect Supernatant (Soluble Protein Fraction) lyse->supernatant quantify Quantify Target Protein (e.g., Western Blot) supernatant->quantify plot Plot Soluble Protein vs. Compound Concentration quantify->plot

Caption: Workflow for an Isothermal Dose-Response CETSA experiment.

Hypothetical Data Presentation

The data shows the concentration at which the compound causes a 50% increase in protein stabilization (EC50) in a cellular environment.

Target KinaseCellular EC50 (nM)Notes
CDK4 150Strong target engagement observed in cells.
PIM-1 300Clear evidence of cellular target engagement.
ROCK1 2500Weaker engagement, suggesting lower cell permeability or higher efflux.

This data is illustrative and does not represent real experimental results.

Synthesizing the Data: A Holistic View of Selectivity

No single method tells the whole story. By integrating the data from these orthogonal approaches, we can build a high-confidence profile of this compound.

Assay TypeParameter MeasuredInformation GainedHypothetical Result for CDK4Hypothetical Result for ROCK1
Kinome Profiling IC50 (Inhibition)Identifies broad spectrum of potential off-targets.45 nM 250 nM
ITC K D (Binding Affinity)Confirms direct binding and thermodynamics.60 nM 350 nM
CETSA EC50 (Stabilization)Confirms target engagement in intact cells.150 nM 2500 nM

Interpretation: The hypothetical data suggests that this compound is a potent, direct binder of both CDK4 and PIM-1, and effectively engages these targets in a cellular context. While it shows biochemical activity against ROCK1, the significantly weaker cellular engagement (a >10-fold shift from IC50 to EC50) suggests that this interaction may be less relevant in a physiological setting, possibly due to poor permeability or the compound being a substrate for an efflux pump. This highlights the critical importance of using cell-based assays to validate biochemical hits.

This multi-faceted approach provides a robust framework for decision-making in drug development, enabling scientists to advance compounds with a clear understanding of their on- and off-target interaction profiles.

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A Comparative Guide to Cellular Target Engagement Validation for 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental scrutiny. A critical milestone in this process is the unequivocal demonstration that the molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of leading methodologies for validating the cellular target engagement of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, a scaffold known to interact with various protein kinases and other critical cellular enzymes.

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives reported to target key proteins implicated in oncology and other diseases, including Epidermal Growth Factor Receptor (EGFR), Threonine Tyrosine Kinase (TTK), eukaryotic Elongation Factor-2 Kinase (eEF-2K), and Dihydrofolate Reductase (DHFR)[1][2][3][4]. Validating that a novel derivative, such as this compound, binds to its intended molecular target in a cellular context is paramount. It serves to confirm the mechanism of action, rationalize observed phenotypic effects, and build confidence for further preclinical and clinical development.

This guide will dissect and compare three principal biophysical methods for assessing intracellular target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and Fluorescence Polarization (FP). We will explore the causality behind experimental choices for each, provide detailed protocols, and present data in a comparative format. Additionally, we will touch upon complementary techniques that offer further layers of validation.

The Imperative of Cellular Context in Target Validation

While biochemical assays using purified proteins are invaluable for determining direct binding affinity (Kd) and kinetics, they exist in a vacuum, devoid of the complexities of the cellular environment. Factors such as cell permeability, efflux pumps, intracellular metabolism, and target protein complex formation can dramatically influence a compound's ability to engage its target. Therefore, confirming target engagement in intact cells is a non-negotiable step to bridge the gap between biochemical potency and cellular efficacy.

Core Cellular Target Engagement Methodologies: A Head-to-Head Comparison

We will now delve into the principles, protocols, and practical considerations for three cornerstone techniques used to measure the interaction between a small molecule and its protein target in living cells.

Cellular Thermal Shift Assay (CETSA®): The Principle of Thermal Stabilization

CETSA is a powerful technique that leverages the fundamental biophysical principle that ligand binding alters a protein's thermal stability.[5] When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability is the readout for target engagement.

Causality of Experimental Choice: CETSA is often chosen for its label-free nature, meaning it doesn't require modification of the compound or the target protein, thus assessing the interaction in a more native state. It is applicable to a wide range of soluble and membrane-bound targets and can be performed in intact cells, cell lysates, and even tissue samples.[5]

The CETSA workflow can be broken down into two main formats: the melt curve and the isothermal dose-response fingerprint (ITDRF).

  • Melt Curve: Cells are treated with the test compound or a vehicle control. The treated cells are then aliquoted and heated to a range of temperatures. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the compound.[5][6][7]

  • Isothermal Dose-Response Fingerprint (ITDRF): In this format, cells are treated with a range of compound concentrations and then heated to a single, optimized temperature (a temperature at which a significant portion of the protein would normally denature). The concentration-dependent increase in the amount of soluble protein provides a measure of target engagement potency (EC50).[5]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Detection & Analysis start Intact Cells treat Incubate with This compound or Vehicle (DMSO) start->treat heat Heat aliquots to a range of temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated protein lyse->centrifuge wb Western Blot for target protein in soluble fraction centrifuge->wb analysis Generate Melt Curve or ITDRF wb->analysis

Caption: CETSA experimental workflow.
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[6]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration.

  • Western Blot: Analyze equal amounts of the soluble protein from each temperature point by SDS-PAGE and Western blotting using a specific antibody against the target protein.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melt curve.

NanoBRET™ Target Engagement Assay: Proximity-Based Energy Transfer

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[2] The assay relies on energy transfer from a bright, blue-emitting NanoLuc® luciferase, which is genetically fused to the target protein, to a fluorescently labeled tracer that reversibly binds to the same target.

Causality of Experimental Choice: NanoBRET™ is selected for its high sensitivity, quantitative nature, and suitability for high-throughput screening. It provides a direct measure of compound occupancy at the target protein in real-time within living cells. This allows for the determination of intracellular affinity (IC50) and residence time.[8]

In a competitive binding format, cells expressing the NanoLuc®-target fusion protein are treated with the fluorescent tracer. The test compound (this compound) is then added in increasing concentrations. If the test compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal. The resulting dose-response curve is used to calculate the IC50 value, which reflects the compound's affinity for the target in a cellular environment.[2]

NanoBRET_Workflow cluster_0 Assay Setup cluster_1 Competition cluster_2 Detection cluster_3 Analysis cells Cells expressing NanoLuc-Target Fusion tracer Add Fluorescent Tracer cells->tracer compound Add increasing concentrations of This compound tracer->compound substrate Add Nano-Glo® Substrate compound->substrate read Measure Luminescence (450nm) and Fluorescence (610nm) substrate->read ratio Calculate BRET Ratio (Acceptor/Donor) read->ratio curve Generate Dose-Response Curve and calculate IC50 ratio->curve

Caption: NanoBRET™ competitive binding workflow.
  • Cell Preparation: Culture and transiently transfect HEK293 cells with a plasmid encoding the NanoLuc®-target protein fusion. After 18-24 hours, harvest and resuspend the cells in Opti-MEM.[9]

  • Compound Plating: Prepare serial dilutions of this compound in a suitable assay plate (e.g., 384-well white plate).

  • Cell and Tracer Addition: Add the transfected cells to the assay plate. Then, add the fluorescent tracer at a predetermined optimal concentration.[9]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[9]

  • Detection: Add the Nano-Glo® substrate, which also contains an extracellular NanoLuc® inhibitor to reduce background signal.[9]

  • Plate Reading: Read the plate within 20 minutes on a luminometer capable of measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~610 nm) emission wavelengths.[9]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

Fluorescence Polarization (FP): Measuring Molecular Motion

Fluorescence Polarization is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10] A small fluorescent molecule (the tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a much larger protein target, its tumbling slows down significantly, and it emits light that remains highly polarized.

Causality of Experimental Choice: FP is a homogenous, real-time assay that is well-suited for high-throughput screening and for determining binding affinities (Kd or Ki).[11] It is particularly useful in a competitive format to screen unlabeled compounds that can displace the fluorescent tracer from the target protein.

In a competitive FP assay, the target protein, a fluorescent tracer (a known ligand for the target), and the unlabeled test compound (this compound) are mixed. The test compound competes with the tracer for binding to the target. High concentrations of an effective competitor will displace the tracer, leading to a decrease in the measured fluorescence polarization. A dose-response curve allows for the calculation of the IC50, from which the inhibition constant (Ki) can be derived.

FP_Workflow cluster_0 Assay Components cluster_1 Binding & Competition cluster_2 Measurement cluster_3 Analysis target Target Protein mix Mix components in assay buffer target->mix tracer Fluorescent Tracer tracer->mix compound This compound compound->mix incubate Incubate to reach equilibrium mix->incubate excite Excite with Polarized Light incubate->excite measure Measure Parallel and Perpendicular Emission excite->measure calc_fp Calculate Fluorescence Polarization measure->calc_fp curve Generate Dose-Response Curve and calculate IC50/Ki calc_fp->curve

Caption: Fluorescence Polarization competitive assay workflow.

Note: FP is typically performed on purified proteins or in cell lysates, as intact cells can cause light scattering and autofluorescence issues. This protocol is for a lysate-based assay.

  • Lysate Preparation: Culture and harvest cells. Lyse the cells in a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove insoluble material.

  • Assay Setup: In a low-binding microplate (e.g., 384-well black plate), add the cell lysate containing the target protein.

  • Compound Addition: Add serial dilutions of this compound.

  • Tracer Addition: Add the fluorescently labeled tracer at a concentration typically at or below its Kd for the target.

  • Incubation: Incubate the plate, protected from light, for a sufficient time to reach binding equilibrium (this should be determined empirically).

  • Measurement: Read the plate on a microplate reader equipped with appropriate excitation and emission filters for both parallel and perpendicular polarized light.

  • Data Analysis: Calculate the fluorescence polarization (in millipolarization units, mP). Plot the mP values against the log of the compound concentration and fit to a competitive binding model to determine the IC50.

Summary of Methodologies and Data Comparison

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementFluorescence Polarization (FP)
Principle Ligand-induced thermal stabilization of the target protein.[5]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[2]Change in rotational motion of a fluorescent tracer upon binding to the target protein.[10]
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.[5]BRET ratio change, indicating tracer displacement.Change in millipolarization (mP) units.
Cellular State Intact cells, cell lysates, tissues.Intact, live cells.Primarily cell lysates or purified proteins.
Labeling Required Label-free for compound and target. Requires a specific antibody for detection.Genetic fusion of NanoLuc® to the target and a fluorescent tracer.Fluorescently labeled tracer.
Throughput Low to medium (Western blot); Higher with plate-based detection.High; suitable for HTS.High; suitable for HTS.
Key Output Confirmation of binding, Tm shift, cellular EC50.Cellular IC50, residence time, permeability insights.IC50/Ki in a simplified system (lysate).
Pros Label-free; applicable to endogenous proteins; versatile sample types.Live-cell, real-time data; highly quantitative; measures affinity and kinetics.Homogenous assay; well-established; cost-effective for HTS.
Cons Lower throughput with Western blot; target must be soluble after heating; may not work for all targets.Requires genetic modification of the target; tracer development can be challenging.Prone to interference from light scattering and autofluorescence; not ideal for intact cells.

Complementary and Alternative Validation Strategies

To build a comprehensive and irrefutable case for target engagement, it is often beneficial to employ orthogonal methods.

  • In-Cell Western (ICW) Assay: This is a quantitative immunofluorescence method performed in microplates.[12][13] It can be used to measure the downstream consequences of target engagement, such as the inhibition of a phosphorylation event on a substrate of the target kinase. For example, if this compound is an EGFR inhibitor, an ICW could quantify the reduction in phosphorylated ERK (p-ERK), a downstream effector of the EGFR pathway.[14][15][16]

  • Surface Plasmon Resonance (SPR) & Isothermal Titration Calorimetry (ITC): These are powerful in vitro biophysical techniques that provide detailed kinetic (kon, koff) and thermodynamic (ΔH, ΔS) data on the direct interaction between a compound and a purified target protein.[17][18][19] While not cellular assays, they are the gold standard for confirming direct binding and provide quantitative data that can be correlated with cellular results.

Visualizing the Molecular Battleground: Target Signaling Pathways

Understanding the signaling context of the target is crucial for interpreting the downstream consequences of its engagement by this compound. Below are simplified diagrams of pathways potentially modulated by this compound scaffold.

EGFR Signaling Pathway

EGFR activation initiates multiple downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.[14][15][16][20]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Methylpyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade.
TTK and the Spindle Assembly Checkpoint

Threonine Tyrosine Kinase (TTK), also known as Mps1, is a critical regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[21][22] Inhibition of TTK can lead to mitotic catastrophe and cell death in cancer cells.[22]

TTK_Pathway Mitosis Mitosis Kinetochore Unattached Kinetochores Mitosis->Kinetochore TTK TTK (Mps1) Kinetochore->TTK SAC Spindle Assembly Checkpoint (SAC) Activation TTK->SAC APC_C APC/C SAC->APC_C Segregation Chromosome Segregation APC_C->Segregation inhibition lifted Inhibitor 2-Methylpyrido[2,3-d] pyrimidin-4(3H)-one Inhibitor->TTK

Caption: Role of TTK in the Spindle Assembly Checkpoint.

Conclusion

Validating the cellular target engagement of this compound is a multifaceted endeavor that requires a thoughtful selection of methodologies. There is no single "best" technique; rather, the optimal approach depends on the specific research question, available resources, and the nature of the target.

  • CETSA offers a robust, label-free method to confirm binding to endogenous proteins in a native cellular environment.

  • NanoBRET™ provides a highly sensitive, quantitative, live-cell readout of target occupancy and affinity, ideal for structure-activity relationship studies.

  • Fluorescence Polarization serves as a powerful high-throughput method for quantifying binding interactions, primarily in cell lysates.

A multi-assay approach, combining a primary cellular method like CETSA or NanoBRET™ with orthogonal biochemical (SPR, ITC) and downstream functional assays (In-Cell Western), provides the most compelling and comprehensive validation package. This rigorous, evidence-based strategy is essential to de-risk drug discovery programs and confidently advance promising molecules like this compound toward the clinic.

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A Comparative Analysis of Pyridopyrimidine and Pyrazolopyrimidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Privileged Heterocycles

In the landscape of medicinal chemistry, pyridopyrimidines and pyrazolopyrimidines have emerged as "privileged scaffolds"—core structures that can interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications. This guide provides an in-depth comparative analysis of these two heterocyclic systems, offering insights into their physicochemical properties, synthetic accessibility, and biological activities to aid researchers and drug development professionals in their quest for novel therapeutics.

Introduction: Two Scaffolds, Shared Prominence

Pyridopyrimidines, composed of a fused pyridine and pyrimidine ring, and pyrazolopyrimidines, with a fused pyrazole and pyrimidine ring, are both nitrogen-containing aromatic heterocycles.[1][2] Their structural resemblance to endogenous purines allows them to effectively mimic and compete with molecules like adenosine triphosphate (ATP), a key substrate for a vast array of enzymes, particularly kinases.[3] This bioisosteric relationship is a cornerstone of their success in drug design.

While both scaffolds are prevalent in modern pharmacology, their subtle structural differences, primarily the arrangement of nitrogen atoms, lead to distinct electronic and steric properties. These differences ultimately govern their interactions with biological targets and their overall drug-like properties. This guide will dissect these nuances, providing a comprehensive comparison to inform rational drug design.

Physicochemical Properties: A Tale of Solubility and Lipophilicity

The success of a drug candidate is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, which is heavily influenced by its physicochemical properties. A comparative analysis of representative drugs from each class—Palbociclib (a pyridopyrimidine) and Ibrutinib (a pyrazolopyrimidine)—reveals key differences.

PropertyPyridopyrimidine (Palbociclib)Pyrazolopyrimidine (Ibrutinib)
Molecular Weight 447.5 g/mol [3]440.5 g/mol [4]
logP 0.99[3]3.7
Aqueous Solubility pH-dependent: Soluble at low pH (<4.5), poorly soluble at higher pH (9 µg/mL at pH 7.9)[5][6]Practically insoluble in water[7]
Metabolism Primarily hepatic, via CYP3A4 and SULT2A1[8]Primarily hepatic, via CYP3A and CYP2D6[4]
Key Structural Features Dibasic, with pKa values of ~7.3 and ~4.1[5]Contains an acrylamide group for covalent binding[4]

Insights from the Data:

Palbociclib, a pyridopyrimidine, exhibits a lower logP, suggesting a more hydrophilic character compared to Ibrutinib.[3] Its solubility is highly pH-dependent, a crucial consideration for oral formulation and absorption in the gastrointestinal tract.[5][6] Ibrutinib, a pyrazolopyrimidine, is more lipophilic and has very low aqueous solubility.[7] This highlights a common challenge with this scaffold that often necessitates formulation strategies to enhance bioavailability.[9] Both compounds are extensively metabolized by cytochrome P450 enzymes, a common fate for many small molecule drugs.[4][8]

Synthetic Accessibility: Building the Core

The feasibility of large-scale synthesis is a critical factor in drug development. Both pyridopyrimidine and pyrazolopyrimidine scaffolds are accessible through various synthetic routes, often involving multi-step sequences.

Representative Synthesis of a Pyridopyrimidine: Palbociclib

The synthesis of Palbociclib, a selective CDK4/6 inhibitor, showcases a common strategy for constructing the pyrido[2,3-d]pyrimidine core.[10]

G Uracil Uracil Bromouracil 5-Bromouracil Uracil->Bromouracil Bromination Dichlorobromopyrimidine 2,4-Dichloro-5-bromopyrimidine Bromouracil->Dichlorobromopyrimidine Chlorination Aminopyrimidine 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Dichlorobromopyrimidine->Aminopyrimidine Nucleophilic Substitution (Cyclopentylamine) Pyridopyrimidinone 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Aminopyrimidine->Pyridopyrimidinone Heck Reaction & Lactamization Final_Coupling Coupling with aminopyridine side chain Pyridopyrimidinone->Final_Coupling Further functionalization Palbociclib Palbociclib Final_Coupling->Palbociclib Suzuki Coupling

Synthetic overview for Palbociclib.

Experimental Protocol: Key Step in Palbociclib Synthesis (Heck Reaction and Lactamization) [10]

  • To a solution of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1 equivalent) in a suitable solvent such as DMF, add crotonic acid (1.2 equivalents), a palladium catalyst like palladium chloride (0.05 equivalents), and a base such as triethylamine (3 equivalents).

  • Heat the reaction mixture to 100-120 °C for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, can be purified by column chromatography.

Representative Synthesis of a Pyrazolopyrimidine: Ibrutinib

The synthesis of Ibrutinib, a covalent BTK inhibitor, demonstrates a common approach to the pyrazolo[3,4-d]pyrimidine scaffold.[11]

G Pyrazolopyrimidine_core 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Coupling Mitsunobu Reaction Pyrazolopyrimidine_core->Coupling Piperidine_intermediate (R)-3-hydroxypiperidine derivative Piperidine_intermediate->Coupling Deprotection Deprotection Coupling->Deprotection Acylation Acylation Deprotection->Acylation Ibrutinib Ibrutinib Acylation->Ibrutinib

Synthetic overview for Ibrutinib.

Experimental Protocol: Key Step in Ibrutinib Synthesis (Acylation) [1][11]

  • Dissolve the precursor, (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine (1 equivalent), in a suitable aprotic solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Ibrutinib can be purified by column chromatography.

Biological Activities and Applications: A Focus on Kinase Inhibition

Both pyridopyrimidines and pyrazolopyrimidines have demonstrated a broad spectrum of biological activities, but their most prominent role in modern drug discovery is as kinase inhibitors.[12]

G cluster_0 Pyridopyrimidines cluster_1 Pyrazolopyrimidines CDK4_6 CDK4/6 Cancer Cancer CDK4_6->Cancer EGFR EGFR EGFR->Cancer PI3K_mTOR PI3K/mTOR PI3K_mTOR->Cancer BTK BTK BTK->Cancer Inflammation Inflammation BTK->Inflammation JAK JAK JAK->Cancer JAK->Inflammation Src Src Src->Cancer CNS_Disorders CNS Disorders

Therapeutic targets of pyridopyrimidines and pyrazolopyrimidines.

Pyridopyrimidines have been successfully developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K). Palbociclib, for instance, is a highly selective inhibitor of CDK4 and CDK6, which are key regulators of the cell cycle.[13] By inhibiting these kinases, Palbociclib effectively halts the proliferation of hormone receptor-positive breast cancer cells.[13]

Pyrazolopyrimidines , being excellent mimics of the adenine core of ATP, have been extensively explored as kinase inhibitors. Ibrutinib is a prime example, acting as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4] BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition by Ibrutinib has revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.

Comparative Inhibitory Activity:

CompoundScaffoldPrimary Target(s)IC50Disease Area
Palbociclib PyridopyrimidineCDK4/611 nM (CDK4), 16 nM (CDK6)Breast Cancer
Ibrutinib PyrazolopyrimidineBTK0.5 nMB-cell Malignancies
Gedatolisib PyridopyrimidinePI3K/mTOR0.4 nM (p110α), 5.4 nM (mTOR)Solid Tumors
Ruxolitinib PyrazolopyrimidineJAK1/23.3 nM (JAK1), 2.8 nM (JAK2)Myelofibrosis

Experimental Protocols: In Vitro Kinase Inhibition Assays

Assessing the inhibitory potential of novel compounds against their target kinases is a fundamental step in drug discovery. Here are generalized protocols for in vitro kinase inhibition assays for EGFR (a common target for pyridopyrimidines) and BTK (a key target for pyrazolopyrimidines).

EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in the kinase reaction, which is proportional to the kinase activity.

Materials:

  • Recombinant human EGFR (active kinase domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compound (e.g., a pyridopyrimidine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction:

    • In a 96-well white plate, add 2.5 µL of the serially diluted test compound or DMSO control.

    • Add 2.5 µL of the EGFR enzyme solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

BTK Kinase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is based on the displacement of a fluorescently labeled tracer from the kinase active site by an inhibitor.

Materials:

  • Recombinant human BTK

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compound (e.g., a pyrazolopyrimidine derivative)

  • TR-FRET dilution buffer

Procedure:

  • Reagent Preparation: Prepare solutions of the test compound, BTK/antibody mixture, and tracer at 3 times the final desired concentration in TR-FRET dilution buffer.

  • Assay Assembly:

    • In a low-volume 384-well plate, add 5 µL of the test compound solution.

    • Add 5 µL of the BTK/antibody mixture.

    • Add 5 µL of the tracer solution.

  • Incubation and Measurement:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

G Start Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor Start->Dispense_Inhibitor Add_Kinase Add Kinase Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate (Inhibitor Binding) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mixture (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (Kinase Reaction) Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Detect Signal Incubate_2->Stop_Reaction Read_Plate Read Plate (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data

Generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

Both pyridopyrimidine and pyrazolopyrimidine scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. Pyridopyrimidines offer a versatile platform for developing inhibitors against a range of targets, with Palbociclib serving as a testament to their clinical success. Pyrazolopyrimidines, with their close resemblance to adenine, are particularly well-suited for the design of potent kinase inhibitors, as exemplified by the transformative impact of Ibrutinib.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired physicochemical properties of the final drug candidate. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable researchers to make more informed decisions in the design of next-generation therapeutics. As our understanding of disease biology continues to evolve, we can anticipate that these privileged scaffolds will continue to yield novel and effective medicines.

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A Researcher's Guide to Assessing the Therapeutic Index of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the quest for novel therapeutic agents is a journey of balancing efficacy with safety. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure, with derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer progression.[1][2][3] Among these, 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives have shown considerable promise as anticancer agents.[4] However, potent in vitro activity is but the first waypoint on the long road to a clinically viable drug. A critical metric that truly defines the potential of a therapeutic candidate is its therapeutic index (TI).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of this compound derivatives. We will delve into the core concepts of the therapeutic index, present a comparative overview of the in vitro cytotoxicity of selected derivatives, and provide detailed, field-proven protocols for the essential in vitro and in vivo assays required for a thorough evaluation.

The Therapeutic Index: A Critical Gatekeeper in Drug Development

The therapeutic index is a quantitative measure of a drug's safety margin, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[5][6] A wide therapeutic index is highly desirable, indicating that a much higher dose is needed to cause toxicity than to achieve a therapeutic effect. Conversely, a narrow therapeutic index signifies a small window between efficacy and toxicity, necessitating careful dose monitoring.[5]

Classically, the therapeutic index is calculated as:

TI = TD₅₀ / ED₅₀ or TI = LD₅₀ / ED₅₀

Where:

  • TD₅₀ is the dose of a drug that causes a toxic response in 50% of the population.[6]

  • LD₅₀ is the dose of a drug that is lethal to 50% of the population.[5]

  • ED₅₀ is the dose of a drug that produces the desired therapeutic effect in 50% of the population.[6]

For anticancer drugs, the therapeutic index is a particularly crucial parameter. The aggressive nature of cancer often requires therapies that are themselves cytotoxic. A favorable therapeutic index ensures that the cytotoxic effects are directed towards cancer cells while minimizing damage to healthy tissues.

Comparative In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives

The initial assessment of a compound's potential often begins with in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates greater potency.

While specific in vivo toxicity and efficacy data for a broad range of this compound derivatives are not extensively published, the available in vitro data provides a valuable starting point for comparison and prioritization for further studies.

DerivativeTarget Cancer Cell LineIC₅₀ (µM)Reference
Compound 8d A-549 (Lung Carcinoma)7.23[4]
Compound 6b PC-3 (Prostate Cancer)Not specified, but noted as highly active[7]
Compound 8d MCF-7 (Breast Cancer)Not specified, but noted as highly active[7]
Compound 1n HCT 116 (Colon Carcinoma)1.98[8]
Compound 2j HCT 116 (Colon Carcinoma)1.48[8]
Compound 1n MCF-7 (Breast Cancer)2.18[8]
Compound 2j MCF-7 (Breast Cancer)3.18[8]
Compound 5a HepG-2 (Liver Cancer)0.3[9]
Compound 5a PC-3 (Prostate Cancer)6.6[9]
Compound 5a HCT-116 (Colon Cancer)7[9]

Note: This table presents a selection of data from the literature and is not an exhaustive list. The specific substitutions on the core this compound structure for each compound can be found in the cited references.

Experimental Protocols for Therapeutic Index Determination

A comprehensive assessment of the therapeutic index requires a combination of in vitro and in vivo studies. The following protocols provide a detailed, step-by-step guide for these essential experiments.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.

In Vivo Toxicity and Efficacy Studies in Animal Models

In vivo studies are indispensable for determining the therapeutic index as they provide data on how a compound behaves in a whole organism.[10] These studies are crucial for establishing the safety profile and therapeutic efficacy.

1. Maximum Tolerated Dose (MTD) Determination:

The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.

Protocol:

  • Animal Model: Use healthy, immunocompromised mice (e.g., BALB/c nude mice), typically 6-8 weeks old.

  • Dose Escalation: Administer the this compound derivative to small groups of mice (n=3-5 per group) at escalating doses.

  • Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse clinical signs, for a period of 14-21 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than a 10-15% reduction in body weight and does not lead to mortality or severe clinical signs.

2. In Vivo Efficacy in a Xenograft Model:

This study evaluates the antitumor activity of the compound in an animal model bearing human tumors.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549, PC-3, or MCF-7) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups (n=8-10 per group). Administer the this compound derivative at one or more doses below the MTD. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. The ED₅₀ can be determined as the dose that causes 50% TGI.

InVivo_Study_Workflow cluster_MTD MTD Determination cluster_Efficacy Efficacy in Xenograft Model MTD_A Dose Escalation in Healthy Mice MTD_B Toxicity Monitoring (Weight, Clinical Signs) MTD_A->MTD_B MTD_C Identify MTD MTD_B->MTD_C Eff_C Randomization & Treatment (Doses < MTD) MTD_C->Eff_C Inform Dosing TI_Calc Therapeutic Index Calculation (TI = TD50 / ED50) MTD_C->TI_Calc Provides TD50 (approximated by MTD) Eff_A Tumor Cell Implantation Eff_B Tumor Growth to Palpable Size Eff_A->Eff_B Eff_B->Eff_C Eff_D Tumor Volume & Body Weight Measurement Eff_C->Eff_D Eff_E Calculate Tumor Growth Inhibition (TGI) Eff_D->Eff_E Eff_E->TI_Calc Provides ED50

Caption: Integrated workflow for in vivo MTD and efficacy studies to determine the therapeutic index.

The Path Forward: Bridging In Vitro Promise with In Vivo Reality

The journey of a this compound derivative from a promising hit in an in vitro screen to a potential clinical candidate is contingent on a robust assessment of its therapeutic index. While in vitro cytotoxicity data provides a valuable initial filter, it is the in vivo studies that offer a more clinically relevant picture of a compound's safety and efficacy.

The protocols and framework presented in this guide are designed to be a self-validating system for the rigorous evaluation of these promising anticancer agents. By systematically determining the IC₅₀, MTD, and ED₅₀, researchers can make data-driven decisions on which derivatives to advance in the drug development pipeline. The ultimate goal is to identify compounds with a wide therapeutic window, maximizing the potential for clinical success and, most importantly, offering safer and more effective treatments for cancer patients.

References

  • Elzahabi, H. S., et al. (2019). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1-13. Available from: [Link]

  • Couto, I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4169. Available from: [Link]

  • Ghorab, M. M., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available from: [Link]

  • Abdel-Gawad, H., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1750. Available from: [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(8), 5149-5183. Available from: [Link]

  • Fathalla, O. A., et al. (2021). Design, Synthesis and Biological Evaluation of Pyrido[2,3-d] Pyrimidine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1858. Available from: [Link]

  • Hassan, G. S., et al. (2019). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 11(21), 2825-2849. Available from: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(20), 2655-2673. Available from: [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(8), 5149-5183. Available from: [Link]

  • Singh, P., et al. (2022). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available from: [Link]

  • Vidal, D., et al. (2017). The use of novel selectivity metrics in kinase research. F1000Research, 6, 30. Available from: [Link]

  • de Wit, D., et al. (2017). Relevance of Therapeutic Drug Monitoring of Tyrosine Kinase Inhibitors in Routine Clinical Practice: A Pilot Study. Cancers, 9(7), 80. Available from: [Link]

  • Salhia, B., et al. (2020). The Clinical Kinase Index: A Method to Prioritize Understudied Kinases as Drug Targets for the Treatment of Cancer. Cell Reports Medicine, 1(8), 100138. Available from: [Link]

  • Rak, M., et al. (2024). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Stanciu, G. D., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(23), 7175. Available from: [Link]

  • Wikipedia. (2023). Therapeutic index. Wikipedia. Available from: [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. CSPT. Available from: [Link]

  • Lv, K., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(18), 3276. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Inferred Hazard Profile and Core Safety Principles

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one belongs to the family of nitrogen-containing heterocyclic compounds.[3] The fused pyridine and pyrimidine rings are common motifs in pharmacologically active molecules.[4][5] While specific toxicity data is unavailable, the structure suggests that it should be handled as a potentially hazardous substance.[2]

Causality of Precaution: The nitrogen atoms in the heterocyclic rings can impart biological activity and potential toxicity. Similar compounds are known to cause skin, eye, and respiratory irritation.[6] Therefore, treating this compound with a high degree of caution is a foundational principle of laboratory safety.

Immediate Safety Precautions:

  • Engineering Controls: Always handle this compound, both in its pure form and in solutions, within a properly functioning certified laboratory chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, appropriate chemical-resistant gloves (consult manufacturer compatibility charts, as nitrile may not be sufficient for all heterocyclic compounds), and a fully buttoned lab coat.[7][8]

  • Avoidance of Contamination: Prevent the formation and inhalation of dust or aerosols.[9] Do not allow the chemical to come into contact with skin or eyes.[9]

Strategic Waste Management & Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Never discharge this chemical or its solutions into the sewer system.[9]

Step 1: Waste Segregation and Containerization
  • Designate a Waste Stream: Dedicate a specific, compatible waste container for this compound and its associated waste (e.g., contaminated consumables like pipette tips, wipes). This waste must be collected in its pure form and in solutions.[7]

  • Select an Appropriate Container: Use a sealable, airtight, and clearly marked waste container.[7] The container material must be compatible with the solvents used, if any.

  • Prevent Incompatibilities: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department.[2] Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids.[7][10]

Step 2: Accurate and Compliant Labeling

Proper labeling is a critical, non-negotiable step for ensuring safety and regulatory compliance.

  • Initial Labeling: Attach a completed "Hazardous Waste" label to the container before adding the first drop of waste.[7]

  • Content Identification: Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present in the container with their approximate concentrations.

  • Hazard Communication: Mark all relevant hazard warnings on the label (e.g., "Irritant," "Handle with Caution").

  • Date of Generation: Record the date the waste was first added to the container.

Step 3: Secure Interim Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area.[11] This area should be away from heat, direct sunlight, and sources of ignition.[7]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to mitigate potential leaks or spills.

Step 4: Final Disposal and Documentation
  • Initiate Pickup Request: Once the waste container is full or you have finished the experimental series, arrange for disposal through your institution's EHS department.[11] Follow their specific procedures for submitting a chemical waste pickup request.

  • Documentation: Complete any required waste manifest documentation accurately. This creates a legal and safety record of the waste from "cradle to grave."

  • Professional Disposal: The final disposal must be conducted by a licensed chemical destruction facility, typically via controlled incineration with appropriate flue gas scrubbing.[9]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, restrict access to the area.[11]

  • Don Appropriate PPE: Before attempting any cleanup, wear the appropriate PPE, including respiratory protection if aerosols or dust are present.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Carefully sweep or scoop the absorbed material to avoid creating dust.

  • Collect Waste: Place all contaminated materials into a sealable, properly labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS department.

Summary of Key Information

ParameterInformationSource
Chemical Name This compound-
CAS Number 28279-12-1[12]
Molecular Formula C₈H₇N₃O[13]
Molecular Weight 161.16 g/mol [12]
Inferred Hazards Potential skin, eye, and respiratory irritant. Handle as a hazardous substance.[2][6]
Handling Use in a chemical fume hood with appropriate PPE (safety goggles, lab coat, chemical-resistant gloves).[7][8]
Disposal Method Treat as hazardous waste. Collect in a segregated, labeled, and sealed container. Arrange for pickup by licensed EHS personnel for controlled incineration.[9][11]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal, and decontaminate the area.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of waste generated from experiments involving this compound.

G cluster_prep Preparation & Generation cluster_contain Containment & Labeling cluster_storage Interim Storage & Final Disposal start Start: Experiment using This compound gen_waste Waste Generated (Solid, Liquid, Consumables) start->gen_waste segregate Segregate Waste into Designated Container gen_waste->segregate check_label Is Container Properly Labeled? segregate->check_label apply_label Apply Hazardous Waste Label: - Full Chemical Name - Hazards - Date check_label->apply_label No store Store Sealed Container in Designated Secure Area check_label->store Yes apply_label->segregate check_full Container Full or Experiment Complete? store->check_full continue_use Continue Use check_full->continue_use No request_pickup Submit Chemical Waste Pickup Request to EHS check_full->request_pickup Yes continue_use->gen_waste ehs_disposal Document and Transfer to EHS for Final Disposal request_pickup->ehs_disposal

Caption: Workflow for generating and disposing of this compound waste.

References

  • Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG. Available from: [Link]

  • Standard Operating Procedure for Pyridine. University of Washington. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available from: [Link]

  • 4-OXO-PYRIDO (2,3-D) PYRIMIDINE DERIVATIVES, METHOD FOR THE PRODUCTION AND USE THEREOF. Google Patents.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. The handling of novel chemical entities, such as 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one, demands a proactive and informed approach to personal protection. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of chemical risk assessment.

Core Principles of Chemical Safety: A Proactive Stance

The foundation of laboratory safety is a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4][5] This living document should be tailored to the specific hazards present in your laboratory and include standard operating procedures (SOPs), criteria for the selection and use of personal protective equipment (PPE), and emergency procedures.

The causality behind stringent PPE protocols for a novel compound like this compound is rooted in the potential for unforeseen biological activity and toxicological effects. Heterocyclic compounds, a broad class to which this molecule belongs, are known to exhibit a wide range of biological activities, making a cautious approach essential.

Hazard Assessment and Risk Mitigation

Based on data from analogous compounds, the primary hazards associated with handling this compound are anticipated to be:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[6]

  • Serious Eye Irritation: The compound, if it comes into contact with the eyes, could cause significant and potentially lasting damage.[6]

  • Respiratory Tract Irritation: Inhalation of airborne particles or aerosols may lead to irritation of the nose, throat, and lungs.[6]

  • Unknown Systemic Effects: Due to the lack of specific toxicological data, the potential for systemic effects upon absorption or ingestion cannot be ruled out.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Safety glasses with side shields, Nitrile gloves, Lab coatTo protect against incidental skin and eye contact with the solid compound.
Solution Preparation and Transfers Chemical splash goggles, Nitrile gloves, Lab coatProvides a higher level of eye protection against splashes of solutions containing the compound.
Heating or Generating Aerosols Chemical splash goggles and a face shield, Nitrile gloves, Lab coat, Use of a certified chemical fume hoodTo protect the face and eyes from splashes and to prevent inhalation of potentially harmful vapors or aerosols.[7][8]
Large-Scale Operations (>1g) Chemical splash goggles and a face shield, Chemically resistant gloves (e.g., butyl rubber or laminate), Chemically resistant lab coat or apron, Respiratory protection (consult with EHS)Enhanced protection is necessary for handling larger quantities due to the increased risk of significant exposure.
Spill Cleanup Chemical splash goggles and a face shield, Chemically resistant gloves, Chemically resistant lab coat or apron, Respiratory protection (as needed based on spill size and location)To ensure comprehensive protection during the management of a chemical spill.

Procedural Guidance for PPE Usage

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 PPE_Selection_Workflow Start Start: Handling This compound AssessScale Assess Scale of Operation Start->AssessScale SmallScale Small Scale (<1g) AssessScale->SmallScale < 1g LargeScale Large Scale (>=1g) AssessScale->LargeScale >= 1g AssessAerosol Potential for Aerosol/Vapor Generation? NoAerosol No AssessAerosol->NoAerosol No YesAerosol Yes AssessAerosol->YesAerosol Yes SmallScale->AssessAerosol EnhancedPPE Enhanced PPE: - Chemical Goggles - Face Shield - Chemically Resistant Gloves - Chemically Resistant Coat/Apron LargeScale->EnhancedPPE StandardPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat NoAerosol->StandardPPE FumeHood Mandatory: Use Chemical Fume Hood YesAerosol->FumeHood EnhancedPPE->AssessAerosol FumeHood->StandardPPE

Caption: Decision workflow for selecting appropriate PPE based on operational scale and aerosol generation potential.

By adhering to these guidelines, you are not only ensuring your personal safety but also fostering a culture of responsibility and excellence within your research environment. The principles of scientific integrity demand a meticulous approach to every aspect of our work, and that begins with a steadfast commitment to safety.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Georgia Tech Professional Education. (n.d.). Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.